1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDANOCTXZFZIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628565 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-90-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS 849067-90-9 properties
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-9): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, commonly known in the scientific community as 7-azaindole-5-carbaldehyde, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structure, which features a pyrrole ring fused to a pyridine ring, serves as a bioisosteric replacement for indole, a privileged scaffold found in numerous biologically active molecules.[1][2] The strategic placement of the aldehyde functional group at the C-5 position provides a versatile chemical handle for synthetic elaboration, enabling chemists to construct complex molecular architectures with tailored pharmacological profiles. This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and critical role in the development of targeted therapeutics.
Section 1: Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its intrinsic properties. These characteristics dictate its handling, storage, reactivity, and analytical identification.
Physicochemical Properties
The core data for this compound is summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 849067-90-9 | [3] |
| Molecular Formula | C₈H₆N₂O | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [3][5] |
| Melting Point | 181-182 °C | [3][4] |
| Predicted Density | 1.368 ± 0.06 g/cm³ | [3][5] |
| Predicted pKa | 13.02 ± 0.40 | [3][5] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. The pyrrole N-H proton is expected to be a broad singlet, also downfield (δ 11.0-13.0 ppm), with its chemical shift being sensitive to solvent and concentration. The protons on the pyridine and pyrrole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their positions on the bicyclic system.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 185-195 ppm. The remaining seven carbon atoms of the 7-azaindole core will resonate in the δ 100-150 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching of the pyrrole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 146, corresponding to the molecular weight of the compound.
Section 2: Synthesis and Mechanistic Insights
The introduction of a formyl group onto an electron-rich aromatic system is a cornerstone of organic synthesis. For 7-azaindole, the Vilsmeier-Haack reaction is the most direct and widely employed method for this transformation.
The Vilsmeier-Haack Reaction: Mechanism
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate activated aromatic rings.[8] The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, which is the active formylating agent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the Vilsmeier reagent. The C-5 position is susceptible to electrophilic attack. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[8]
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation
The following protocol is a representative procedure adapted from standard Vilsmeier-Haack conditions for heterocyclic compounds.
Objective: To synthesize this compound from 1H-Pyrrolo[2,3-b]pyridine.
Reagents & Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation (Causality: Controlled Formation of Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic and controlling the temperature prevents degradation. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction: Dissolve 7-azaindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC. Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated 7-azaindole ring.
-
Quenching and Hydrolysis (Causality: Neutralization and Product Formation): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This hydrolyzes the excess Vilsmeier reagent and the iminium intermediate. Basify the acidic solution by slowly adding a cold aqueous solution of NaOH or NaHCO₃ until the pH is ~8-9. This step is crucial for neutralizing the acid and ensuring the product is in its free base form for extraction. The product may precipitate as a solid at this stage.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired aldehyde product, separating it from inorganic salts.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a yellow solid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its aldehyde functionality, which serves as a versatile anchor for introducing molecular diversity.[10]
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for installing amine side chains. The aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 5-carboxylic acid using standard oxidizing agents. This carboxylic acid provides another key functional handle for forming amides or esters.
-
Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing a site for ether linkages or other modifications.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of diverse substituents with controlled stereochemistry.
-
Condensation Reactions: The aldehyde can react with active methylene compounds (Knoevenagel condensation) or form other derivatives like oximes and hydrazones, which are themselves useful intermediates.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The 7-azaindole scaffold is a cornerstone of modern drug design, particularly in the field of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site in many kinases makes it an ideal core structure.[11][12]
Role as a Kinase Hinge-Binder
Many small-molecule kinase inhibitors function by competing with ATP. The 7-azaindole nucleus mimics the adenine portion of ATP. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) acts as a hydrogen bond donor. This pattern allows it to bind effectively to the "hinge" region connecting the N- and C-lobes of the kinase domain. The aldehyde at the C-5 position, or derivatives synthesized from it, extends into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity for the target kinase.[13]
Case Studies
-
FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to design potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12][13] Structure-activity relationship (SAR) studies have shown that modifications originating from the C-5 position are critical for achieving high potency and selectivity.
-
PDE4B Inhibitors: Through a scaffold-hopping approach, researchers have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[14] While this example involves substitution at the C-2 position, it underscores the broad utility and versatility of the 7-azaindole core in drug discovery programs targeting diverse enzyme classes.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety.
-
Hazards: The compound is classified as an irritant and may be harmful if inhaled or swallowed. It is known to cause skin and serious eye irritation.[4] The toxicological properties have not been fully investigated.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid creating dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to vast chemical space and a key enabler in the quest for novel therapeutics. Its robust synthesis, versatile reactivity, and the privileged nature of its 7-azaindole core make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this building block to its full potential, accelerating the design and development of next-generation targeted therapies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [chemicalbook.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 7-Azaindole-5-carboxaldehyde | 849067-90-9 [chemicalbook.com]
- 6. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Azaindole-5-carboxaldehyde: A Cornerstone Moiety in Modern Drug Discovery
This guide provides an in-depth technical overview of 7-azaindole-5-carboxaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role in the design of targeted therapeutics, grounded in field-proven insights and authoritative references.
Core Molecular Attributes of 7-Azaindole-5-carboxaldehyde
7-Azaindole-5-carboxaldehyde, also known as 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, is a solid, light yellow to yellow compound under standard conditions.[1] Its core structure is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom at the 7-position. This substitution imparts unique physicochemical properties that are highly advantageous in medicinal chemistry.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| CAS Number | 849067-90-9 | |
| Melting Point | 181-182 °C | [1] |
| Predicted Density | 1.368 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 13.02 ± 0.40 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Below is a diagrammatic representation of the chemical structure of 7-azaindole-5-carboxaldehyde.
Caption: Chemical structure of 7-azaindole-5-carboxaldehyde.
Synthesis and Characterization: A Protocol for Purity and Confirmation
The synthesis of 7-azaindole-5-carboxaldehyde is most commonly achieved from a readily available starting material, 5-bromo-7-azaindole. The following protocol is a representative method that leverages organometallic chemistry to introduce the aldehyde functionality.
Experimental Protocol: Synthesis of 7-Azaindole-5-carboxaldehyde
Reaction Scheme:
Caption: Synthetic workflow for 7-azaindole-5-carboxaldehyde.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (2.1 eq, typically a 1.6 M solution in hexanes) dropwise at -78 °C under an inert atmosphere (e.g., argon).
-
Lithiation: Stir the reaction mixture at -78 °C for 40 minutes. The formation of a suspension is typically observed.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, excess) to the suspension at -78 °C.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 7-azaindole-5-carboxaldehyde as a solid.
Causality in Experimental Choices:
-
Low Temperature (-78 °C): The initial lithiation step is performed at a very low temperature to prevent unwanted side reactions and to control the regioselectivity of the metal-halogen exchange.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent the quenching of the reagent and ensure a high yield.
-
Inert Atmosphere: The use of an inert gas like argon prevents the reaction of the highly reactive organometallic intermediates with oxygen and moisture from the air.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized 7-azaindole-5-carboxaldehyde is crucial. The following are the expected spectroscopic data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a distinct downfield singlet for the aldehyde proton (typically >9.5 ppm). The pyrrole N-H proton will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >180 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1680-1700 cm⁻¹. A broad band corresponding to the N-H stretch of the pyrrole ring is also expected around 3200-3400 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ).
The Role of 7-Azaindole-5-carboxaldehyde in Drug Discovery
The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.
The 7-Azaindole Scaffold as a Hinge-Binding Motif
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site as ATP, preventing the enzyme from functioning.
The 7-azaindole core is an excellent "hinge-binding" motif because the pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group can act as a hydrogen bond donor. This allows it to form two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.
Caption: 7-Azaindole as a kinase hinge-binding motif.
A Precursor to Potent Therapeutics
7-Azaindole-5-carboxaldehyde is a versatile starting material for the synthesis of a wide range of kinase inhibitors. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the introduction of various substituents that can be tailored to target the specific pockets of different kinases, thereby enhancing potency and selectivity.
A prominent example of a drug synthesized from a 7-azaindole precursor is Vemurafenib (Zelboraf®) , a potent inhibitor of the B-RAF kinase, which is used for the treatment of melanoma. While the direct precursor to Vemurafenib is 5-bromo-7-azaindole, the synthetic strategies often involve intermediates that are structurally related to 7-azaindole-5-carboxaldehyde, highlighting the importance of this class of compounds in the development of such life-saving drugs.
Safety and Handling
-
Hazard Classifications: Likely to be classified as an irritant, potentially causing skin and eye irritation. May also cause respiratory irritation.[2][3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Conclusion
7-Azaindole-5-carboxaldehyde is more than just a chemical compound; it is a key that unlocks the potential for developing highly specific and potent therapeutic agents. Its unique molecular architecture, characterized by the bioisosteric 7-azaindole core and a reactive aldehyde group, makes it an invaluable tool for medicinal chemists. Understanding its synthesis, characterization, and the rationale behind its application in drug design is essential for any researcher or scientist working at the forefront of pharmaceutical innovation. This guide provides a solid foundation for the safe and effective use of this important building block in the ongoing quest for novel and improved medicines.
References
A Comprehensive Spectroscopic Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde: The Building Block for Next-Generation Therapeutics
Abstract
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly the introduction of a carbaldehyde group at the 5-position, creates the critical intermediate 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde . This aldehyde serves as a versatile synthetic handle for constructing complex molecules targeting critical signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in various cancers.[1][2][3] Given its pivotal role, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—required for the definitive identification and characterization of this compound, ensuring the integrity of subsequent drug discovery efforts.
Molecular Structure and Spectroscopic Blueprint
The unique electronic properties of the 7-azaindole ring system, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, give rise to a distinct spectroscopic fingerprint. The aldehyde substituent further modulates this electronic landscape, influencing the chemical shifts and vibrational frequencies observed.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The choice of solvent (typically DMSO-d₆ or CDCl₃) is critical, as the acidic N-H proton may exchange or broaden in protic solvents.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals in the aromatic region and a highly deshielded aldehyde proton. The pyrrole N-H proton often appears as a broad singlet at a very high chemical shift.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | Strong deshielding by the adjacent carbonyl oxygen. |
| H6 | 8.8 - 9.0 | Singlet (s) or narrow Doublet | ~0.5-1.0 | Deshielded by the adjacent pyridine nitrogen (N7) and the aldehyde group. |
| H4 | 8.3 - 8.5 | Singlet (s) or narrow Doublet | ~0.5-1.0 | Deshielded by the pyridine nitrogen and influenced by the aldehyde group through the ring. |
| H2 | 7.5 - 7.7 | Doublet of doublets (dd) | ~3.5, 1.5 | Typical pyrrole α-proton, coupled to H3 and H1 (N-H). |
| H3 | 6.5 - 6.7 | Doublet of doublets (dd) | ~3.5, 2.0 | Typical pyrrole β-proton, coupled to H2 and H1 (N-H). |
| N1-H | 12.0 - 12.5 | Broad Singlet (br s) | - | Acidic proton, position is solvent and concentration dependent. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data inferred from known spectra of 7-azaindole derivatives.[4][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon of the aldehyde is a key diagnostic signal, appearing significantly downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C (Aldehyde) | 190 - 193 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| C7a | 151 - 153 | Bridgehead carbon adjacent to two nitrogen atoms. |
| C6 | 149 - 151 | Pyridine carbon α to nitrogen, deshielded. |
| C4 | 133 - 135 | Pyridine carbon γ to nitrogen. |
| C5 | 130 - 132 | Carbon bearing the aldehyde substituent. |
| C3a | 127 - 129 | Bridgehead carbon of the pyrrole ring. |
| C2 | 120 - 122 | Pyrrole carbon α to nitrogen. |
| C3 | 101 - 103 | Pyrrole carbon β to nitrogen, most upfield aromatic carbon. |
Note: Data inferred from known spectra of 7-azaindole and its derivatives.[7]
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[1]
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set spectral width to ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to ~220 ppm, centered at ~110 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the aldehyde and the N-H of the pyrrole ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3300 | N-H Stretch | Medium, Broad | Characteristic of the pyrrole N-H group, often broadened by hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Confirms the presence of the aromatic rings. |
| 2820 - 2850 & 2720 - 2750 | Aldehyde C-H Stretch | Medium to Weak | Fermi resonance doublet, a hallmark of the aldehyde C-H bond. |
| 1680 - 1700 | C=O Stretch (Aldehyde) | Strong, Sharp | The most intense and diagnostic peak, confirming the carbonyl group conjugated to the aromatic system. |
| 1580 - 1610 | C=C and C=N Ring Stretching | Medium to Strong | Vibrations associated with the fused aromatic pyrrolo-pyridine core. |
Note: Data inferred from typical values for aromatic aldehydes and pyrroles.[8][9]
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Data Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is the background-subtracted absorbance spectrum of the sample.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry provides the exact molecular weight and elemental composition, serving as the final piece of structural validation.
Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Exact Mass: 146.04801 Da
In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecular ion:
-
[M+H]⁺ (Calculated): 146.04801 + 1.00728 = 147.05529 Da
A primary fragmentation pathway involves the loss of the formyl radical (•CHO) or carbon monoxide (CO), a characteristic fragmentation for aromatic aldehydes.
Caption: A primary fragmentation pathway for this compound.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).[10]
-
Ionization: Apply a high voltage (~3-4 kV) to the ESI needle to generate a fine spray of charged droplets. Use heated nitrogen as a desolvation gas to release ions into the gas phase.
-
Mass Analysis: Acquire spectra in positive ion mode over a mass range of m/z 50-500. Set the instrument to a high resolution (>60,000) to enable accurate mass measurement.
-
Data Analysis: Identify the m/z value for the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.
Integrated Characterization Workflow
The synergy of these techniques forms a robust, self-validating workflow for structural confirmation, ensuring the material's identity and purity before its use in critical research and development applications.
Caption: Integrated workflow for the synthesis and spectroscopic validation.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable through a combination of NMR, IR, and mass spectrometry. The aldehyde C-H and C=O signals in ¹H NMR and IR, respectively, alongside the unique pattern of aromatic protons and the accurate mass measurement, provide a comprehensive and definitive structural confirmation. Adherence to the rigorous protocols outlined in this guide ensures the high fidelity of data, which is the bedrock of reproducible science and the successful development of novel therapeutics derived from this invaluable chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 7-Azaindole-5-carboxaldehyde(849067-90-9) 1H NMR [m.chemicalbook.com]
- 5. ajol.info [ajol.info]
- 6. 7-AZAINDOLE-4-CARBOXALDEHYDE(728034-12-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of 7-Azaindole-5-carboxaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Azaindole-5-carboxaldehyde
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole. Its unique hydrogen bonding capabilities, arising from the pyridine nitrogen, allow it to interact effectively with various biological targets, including protein kinases.[1][2][3] This has led to its incorporation into numerous clinically significant drugs.[1] 7-Azaindole-5-carboxaldehyde is a key synthetic intermediate, providing a reactive handle for the elaboration of more complex molecules.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[5] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-azaindole-5-carboxaldehyde. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to acquire and interpret this critical data, ensuring the unambiguous identification and characterization of this important compound.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 7-azaindole-5-carboxaldehyde is presented below with the standard IUPAC numbering convention that will be used throughout this guide.
Caption: IUPAC numbering of 7-Azaindole-5-carboxaldehyde.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments. The aldehyde substituent and the heterocyclic rings create a distinct and predictable pattern of resonances.
Expected Chemical Shifts and Coupling Patterns
The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The data below is a synthesized interpretation based on spectral data for the parent 7-azaindole and related substituted derivatives.[6][7][8]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale for Assignment |
| H9 (CHO) | ~10.0 | Singlet (s) | - | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its strong electron-withdrawing character. |
| N1-H | >11.0 | Broad Singlet (br s) | - | The pyrrolic N-H proton is acidic and participates in hydrogen bonding, leading to a broad, downfield signal. Its position is highly dependent on solvent and concentration. |
| H6 | ~8.9 | Singlet (s) or narrow Doublet (d) | ~2.0 | Located ortho to the pyridine nitrogen (N7) and meta to the aldehyde, this proton is significantly deshielded. Coupling is to H4. |
| H4 | ~8.6 | Doublet (d) | ~2.0 | Located ortho to the aldehyde group, experiencing strong deshielding. Coupled to H6. |
| H2 | ~8.4 | Doublet (d) | ~3.5 | Typical chemical shift for the α-proton of a pyrrole ring, deshielded by the adjacent N1. Coupled to H3. |
| H3 | ~7.9 | Doublet (d) | ~3.5 | Typical chemical shift for the β-proton of a pyrrole ring. Coupled to H2. |
Note: Spectra are typically recorded in DMSO-d₆ to avoid exchange of the N1-H proton. Chemical shifts are referenced to TMS at 0.00 ppm.
Causality Behind Spectral Features
-
Deshielding Effects: The aldehyde group at C5 withdraws electron density from the pyridine ring through resonance and inductive effects. This deshields protons H4 and H6, pushing them downfield. Similarly, the electronegative N7 atom strongly deshields the adjacent H6 proton.
-
Coupling Constants: The observed coupling constants are characteristic of the ring system. The ³J coupling of ~3.5 Hz between H2 and H3 is typical for adjacent protons on a pyrrole ring. The smaller ⁴J (meta) coupling of ~2.0 Hz between H4 and H6 is characteristic for protons in that relationship on a pyridine ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms.
Expected Chemical Shifts
Assignments are based on established data for 7-azaindole and the known substituent effects of a carboxaldehyde group on aromatic systems.[9][10][11]
| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |
| C9 (CHO) | ~192 | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. |
| C6 | ~152 | Attached to the electronegative N7 and positioned meta to the C5-substituent, this carbon is significantly downfield. |
| C7a | ~148 | A quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms. |
| C4 | ~140 | Positioned ortho to the electron-withdrawing aldehyde group. |
| C2 | ~135 | The α-carbon of the pyrrole ring, adjacent to N1. |
| C3a | ~129 | A quaternary carbon at the ring fusion. |
| C5 | ~122 | The carbon bearing the aldehyde substituent. Its chemical shift is influenced by the attached group. |
| C3 | ~118 | The β-carbon of the pyrrole ring. |
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following detailed protocol is recommended. This workflow is designed as a self-validating system, where subsequent steps confirm the success of the previous ones.
Caption: Standard Operating Procedure for NMR data acquisition.
Protocol Steps:
-
Sample Preparation:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the analyte, and its hydrogen-bond accepting nature slows the chemical exchange of the N1-H proton, resulting in a more distinct, observable resonance.[12]
-
Analyte Concentration: A concentration of 15-25 mg/mL is optimal for obtaining high-quality ¹H and ¹³C spectra in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal reference for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[11]
-
-
Data Acquisition:
-
Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
-
¹H NMR: A standard 30-degree pulse experiment is sufficient. Typically, 16 scans provide an excellent signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
2D NMR: For unequivocal assignment, acquiring a COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectrum is best practice.
-
Validation with 2D NMR Spectroscopy
While 1D spectra provide the foundation, 2D NMR experiments are the definitive tool for validating assignments, embodying the principle of a self-validating system.
-
COSY (¹H-¹H Correlation): This experiment reveals which protons are spin-coupled. For 7-azaindole-5-carboxaldehyde, a COSY spectrum would validate the assignments by showing cross-peaks between H2/H3 and H4/H6, confirming their connectivity.
-
HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the proton assignments (H2, H3, H4, H6) to their corresponding carbon signals (C2, C3, C4, C6), leaving the quaternary and aldehyde carbons as the only unassigned signals in the ¹³C spectrum.
Caption: Expected key ¹H-¹H COSY correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 7-azaindole-5-carboxaldehyde present a unique and identifiable fingerprint. The aldehyde proton at ~10.0 ppm, the distinct coupling patterns of the pyrrole (H2, H3) and pyridine (H4, H6) protons, and the characteristic downfield carbonyl carbon signal at ~192 ppm are key identifiers. By following the rigorous experimental protocol outlined, researchers can acquire high-quality, reproducible data. The further application of 2D NMR techniques provides an orthogonal layer of validation, ensuring the highest confidence in structural assignment for research, development, and quality control applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 7-Azaindole-5-carboxaldehyde(849067-90-9) 1H NMR spectrum [chemicalbook.com]
- 7. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a key building block, its unambiguous identification is paramount. This document offers an in-depth exploration of its core spectroscopic signatures using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings of the expected spectral features, present detailed interpretations of the data, and provide robust, field-proven experimental protocols for obtaining high-quality spectra. This guide is intended for researchers, scientists, and drug development professionals who require a definitive reference for the characterization of this important molecule.
Introduction and Significance
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors for kinases such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[1][2][4] The introduction of a carbaldehyde (formyl) group at the 5-position creates this compound, a versatile intermediate for further synthetic elaboration.
The precise characterization of such molecules is the bedrock of reproducible scientific research and development. Spectroscopic techniques like IR and MS provide a molecular fingerprint, confirming identity, purity, and structural integrity. This guide explains the causality behind the spectral features of this compound, moving beyond mere data presentation to offer insights grounded in the principles of physical organic chemistry.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's structure is essential before interpreting its spectral data.
-
IUPAC Name: this compound
-
Common Name: 7-Azaindole-5-carboxaldehyde
-
Molecular Formula: C₈H₆N₂O
-
Molecular Weight: 146.15 g/mol
-
CAS Number: 849067-90-9
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Interpretation of the Spectrum
The IR spectrum of this compound is dominated by features arising from the aldehyde, the pyrrole N-H, and the aromatic system.
-
N-H Stretching: The pyrrole ring contains a secondary amine, which will exhibit a moderate to broad absorption band in the region of 3200-3400 cm⁻¹ . This broadening is a result of hydrogen bonding in the solid state.
-
Aromatic C-H Stretching: The C-H bonds of the pyridine and pyrrole rings will show sharp, medium-intensity absorption peaks just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.
-
Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching vibration of the formyl group. This typically appears as two weak but sharp bands, often referred to as a "Fermi doublet," around 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹ .[5][6] The lower frequency band is particularly useful for confirmation as few other absorptions occur in this region.[6]
-
Carbonyl (C=O) Stretching: The aldehyde carbonyl group produces one of the most intense and characteristic bands in the IR spectrum. For an aromatic aldehyde, where the carbonyl is conjugated with the ring system, this absorption is expected to be strong and sharp, appearing around 1685-1705 cm⁻¹ .[5][6] Conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aldehyde.[5]
-
Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings will result in several medium to strong bands in the fingerprint region, typically between 1450-1620 cm⁻¹ .[7]
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic system will appear as strong bands in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Summary of Key IR Absorptions
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium, Sharp |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak, Sharp |
| Aldehyde C=O | Stretch | 1685 - 1705 | Strong, Sharp |
| Aromatic C=C, C=N | Stretch | 1450 - 1620 | Medium to Strong |
Experimental Protocol: FTIR-ATR
This protocol describes a self-validating system for acquiring a high-quality IR spectrum.
Caption: Standard workflow for acquiring an FTIR-ATR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This is crucial as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the instrument's pressure anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Initiate the sample scan. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[8]
-
Post-Acquisition: After data collection, clean the crystal thoroughly. Process the resulting spectrum using the instrument software, which may include applying an ATR correction algorithm, baseline correction, and peak labeling.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and elucidation of structural features. Electron Ionization (EI) is a common technique for analyzing small, relatively volatile molecules like this one.
Interpretation of the Spectrum
-
Molecular Ion Peak (M⁺˙): The molecular formula C₈H₆N₂O gives a monoisotopic mass of 146.05 Da. Therefore, the molecular ion peak is expected to be observed at m/z 146 . This peak should be reasonably intense, reflecting the stability of the aromatic heterocyclic system.
-
[M-H]⁺ Peak: A very common feature in the mass spectra of aldehydes is the loss of the weakly bound formyl hydrogen, leading to a stable acylium ion. A prominent peak at m/z 145 ([M-1]⁺) is therefore highly anticipated. The PubChem entry for the isomeric 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde shows its two most intense peaks at m/z 145 and 146, supporting this prediction.[9]
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion at m/z 145 readily loses a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation pathway for aromatic aldehydes and leads to a significant fragment ion at m/z 117 .[5]
-
Loss of Hydrogen Cyanide (HCN): The pyrrolopyridine ring system itself can fragment. A characteristic fragmentation of indoles and azaindoles is the expulsion of hydrogen cyanide (HCN, 27 Da) from the five-membered pyrrole ring.[10] This loss from the m/z 117 fragment would produce an ion at m/z 90 .
Proposed Fragmentation Pathway (Electron Ionization)
Caption: Proposed primary fragmentation pathway for the title compound in EI-MS.
Summary of Key Mass Spectral Fragments
| m/z | Proposed Ion Structure | Significance |
| 146 | [C₈H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [C₈H₅N₂O]⁺ | Acylium ion, loss of formyl H |
| 117 | [C₇H₅N₂]⁺ | Loss of CO from m/z 145 |
| 90 | [C₆H₄N]⁺ | Loss of HCN from m/z 117 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol ensures robust and reproducible analysis.
Caption: A typical workflow for GC-MS analysis of a heterocyclic aldehyde.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol, ethyl acetate, or dichloromethane.
-
GC Method:
-
Injector: Set the injector temperature to 250°C. A split injection is typically used to avoid overloading the column.
-
Column: A standard 30 m x 0.25 mm column with a 0.25 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable.
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Use a standard Electron Ionization (EI) source operating at 70 eV.
-
Analyzer: Scan a mass range that comfortably includes the molecular ion and expected fragments (e.g., m/z 40-400).
-
Interface Temperature: Set the GC-MS transfer line temperature to ~280°C to prevent condensation.
-
-
Data Analysis: Identify the chromatographic peak for this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment peaks as outlined above.
Conclusion
The spectroscopic characterization of this compound is unambiguous when approached with a combination of Infrared Spectroscopy and Mass Spectrometry. The IR spectrum provides definitive evidence of the key functional groups: the N-H bond of the pyrrole, the aromatic system, and, most critically, the conjugated aldehyde group, identified by its characteristic C=O and C-H stretching frequencies. Mass spectrometry confirms the molecular weight of 146 Da and reveals a predictable fragmentation pattern, including the loss of H, CO, and HCN, which corroborates the assigned structure. The protocols and data presented in this guide serve as a reliable framework for the confident identification and quality control of this valuable synthetic intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Solubility of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract and Core Concepts
This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Understanding the solubility of this compound, also known as 7-azaindole-5-carbaldehyde, is paramount for its effective utilization in synthetic organic chemistry and drug development, impacting reaction kinetics, purification strategies, and formulation development. This document delineates the molecular factors governing its solubility, presents qualitative solubility data in a range of common organic solvents, and furnishes a detailed, field-proven protocol for experimental solubility determination. The causality behind experimental choices and the principles of "like dissolves like" are explored to provide actionable insights for laboratory practice.
Molecular Structure and Physicochemical Drivers of Solubility
This compound (C₈H₆N₂O, Molar Mass: 146.15 g/mol ) is a solid at room temperature. Its molecular architecture is the primary determinant of its solubility profile. The molecule consists of a fused bicyclic system, the 7-azaindole core, which is substituted with a carbaldehyde group at the 5-position.
Key Structural Features Influencing Solubility:
-
7-Azaindole Core: This heterocyclic system contains both a pyrrole and a pyridine ring. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This duality allows for complex interactions with a variety of solvents. The aromatic nature of the rings contributes to van der Waals interactions.
-
Carbaldehyde Group (-CHO): The aldehyde functional group is polar and can act as a hydrogen bond acceptor through its oxygen atom. This group significantly influences the molecule's overall polarity.
-
Hydrogen Bonding Capability: The presence of both hydrogen bond donors (N-H of the pyrrole) and acceptors (N of the pyridine and O of the aldehyde) suggests that the compound's solubility will be significant in polar, protic solvents that can engage in these interactions.
The interplay of these features dictates that the solubility of this compound will be governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1][2]
Visualizing the Molecule
To better understand the functional components of this compound, the following molecular diagram is provided.
Caption: Molecular structure of this compound.
Qualitative Solubility Assessment
The following table summarizes the expected qualitative solubility based on solvent polarity and the principle of "like dissolves like."
| Solvent | Polarity (Dielectric Constant) | Solvent Type | Expected Qualitative Solubility | Rationale |
| Polar Protic Solvents | ||||
| Water | 80.1 | Protic | Sparingly Soluble | While polar, the aromatic core limits extensive hydration. The related 7-azaindole-3-carboxaldehyde is sparingly soluble in water.[3] |
| Methanol | 32.7 | Protic | Soluble | Capable of hydrogen bonding with both the N-H group and the carbonyl oxygen. |
| Ethanol | 24.5 | Protic | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. Often used for compounds with poor solubility. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | Very Soluble | Similar to DMSO, its high polarity makes it an excellent solvent for polar organic molecules. |
| Acetonitrile | 37.5 | Aprotic | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetone | 20.7 | Aprotic | Soluble | A moderately polar ketone that can act as a hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Soluble | A cyclic ether with moderate polarity, capable of acting as a hydrogen bond acceptor. |
| Ethyl Acetate | 6.0 | Aprotic | Moderately Soluble | Less polar than the above aprotic solvents, but still capable of some favorable interactions. |
| Non-Polar Solvents | ||||
| Dichloromethane (DCM) | 9.1 | Non-polar | Sparingly Soluble | While having a dipole moment, it is generally considered a non-polar solvent and is less likely to solubilize this polar compound effectively. |
| Toluene | 2.4 | Non-polar | Insoluble | A non-polar aromatic solvent, unlikely to have favorable interactions with the polar functional groups of the solute. |
| Hexanes | 1.9 | Non-polar | Insoluble | A non-polar aliphatic solvent, offering minimal interaction with the polar solute. |
Experimental Protocol for Qualitative Solubility Determination
To empirically validate the predicted solubilities, a standardized, step-wise experimental protocol is essential. This method provides a reliable and reproducible means of assessing solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Graduated pipettes or micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Workflow Diagram
The following diagram illustrates the systematic approach for determining qualitative solubility.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is clean and dry. Label each test tube with the name of the solvent to be tested.
-
Aliquot Solute: Using an analytical balance, weigh approximately 5 mg of this compound and transfer it to a labeled test tube. Record the exact mass.
-
Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.
-
Agitation: Vigorously mix the contents using a vortex mixer for 30-60 seconds to ensure thorough mixing.[4]
-
Observation and Classification:
-
Soluble: If the solid completely dissolves, forming a clear solution, the compound is classified as "soluble" in that solvent.
-
Partially Soluble/Insoluble: If the solid does not completely dissolve, proceed to the next step.
-
-
Incremental Solvent Addition: Add another 0.25 mL of the solvent to the test tube (for a total volume of 0.5 mL).
-
Repeat Agitation and Observation: Vortex the mixture again for 30-60 seconds and observe.
-
Moderately Soluble: If the solid dissolves completely at this stage, classify it as "moderately soluble."
-
-
Final Solvent Addition: If the solid persists, add an additional 0.5 mL of the solvent (for a total volume of 1.0 mL).
-
Final Agitation and Observation: Vortex for a final 30-60 seconds and observe.
-
Sparingly Soluble: If the solid dissolves completely, classify it as "sparingly soluble."
-
Insoluble: If any solid remains undissolved, the compound is classified as "insoluble" in that solvent under these conditions.
-
-
Record Results: Meticulously record all observations in a laboratory notebook.
Self-Validating System and Trustworthiness
This protocol incorporates a self-validating approach by using a standardized amount of solute and incremental additions of the solvent. This allows for a semi-quantitative assessment of solubility and provides a more nuanced classification than a simple "soluble/insoluble" binary determination. For enhanced trustworthiness, it is recommended to perform each solubility test in duplicate.[5]
Conclusion and Field-Proven Insights
The solubility of this compound is fundamentally dictated by its polar nature, arising from the 7-azaindole core and the carbaldehyde functional group. This guide predicts favorable solubility in polar aprotic solvents like DMSO and DMF, and good solubility in polar protic solvents such as methanol and ethanol. Conversely, poor solubility is expected in non-polar solvents like hexanes and toluene.
For researchers in drug development, the high solubility in DMSO is advantageous for high-throughput screening assays. In synthetic chemistry, the choice of solvent will be critical for controlling reaction rates and facilitating product isolation. For instance, a reaction might be performed in a high-solubility solvent like THF or DMF, followed by precipitation of the product by adding a non-polar anti-solvent like hexanes.
The provided experimental protocol offers a robust and reliable method for confirming these predictions in a laboratory setting. Adherence to this systematic approach will ensure the generation of high-quality, reproducible data, which is the cornerstone of sound scientific research.
References
Stability and storage conditions for 7-azaindole-5-carboxaldehyde
An In-Depth Technical Guide to the Stability and Storage of 7-Azaindole-5-Carboxaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction
7-Azaindole-5-carboxaldehyde is a pivotal heterocyclic building block within the landscape of modern medicinal chemistry and drug discovery. As a bioisostere of indole, the 7-azaindole scaffold offers unique physicochemical properties, including modified hydrogen bonding capabilities, solubility, and metabolic profiles, making it a privileged structure in the design of novel therapeutics.[1][2] Its derivatives have shown significant promise as potent kinase inhibitors, contributing to the development of targeted therapies in oncology and other disease areas.[1][3]
The integrity of starting materials is a cornerstone of reproducible and reliable scientific research. For a reactive molecule like 7-azaindole-5-carboxaldehyde, which features both an electron-deficient pyridine ring and a reactive aldehyde functional group, understanding its stability profile is not merely a matter of logistics but a prerequisite for valid experimental outcomes. This guide provides a comprehensive overview of the factors governing the stability of 7-azaindole-5-carboxaldehyde, offering field-proven protocols for its optimal storage, handling, and quality assessment to ensure its integrity from receipt to reaction.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for proper handling and interpretation of its behavior.
Caption: Key physicochemical properties of 7-azaindole-5-carboxaldehyde.
Core Stability Profile and Degradation Pathways
The stability of 7-azaindole-5-carboxaldehyde is primarily influenced by atmospheric conditions, temperature, light, and chemical environment. The aldehyde functional group is the most probable site of degradation under suboptimal storage conditions.
Key Factors Influencing Stability
-
Atmosphere (Oxygen): The aldehyde group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The primary degradation product is the corresponding 7-azaindole-5-carboxylic acid. To mitigate this, storage under an inert atmosphere (e.g., argon or nitrogen) is the most critical preventative measure.[4]
-
Temperature: Elevated temperatures increase the rate of all chemical degradation pathways. While the compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures can promote slow oxidation and potential side reactions. Refrigeration is therefore essential.
-
Light: Aromatic aldehydes can be light-sensitive. Photons can provide the activation energy required to initiate oxidation or other radical-based degradation reactions. Storing the material in an amber or opaque vial is a necessary precaution.
-
Moisture: While less reactive than acid chlorides, aldehydes can potentially form hydrates in the presence of water. More importantly, absorbed moisture can facilitate other degradation reactions. Therefore, the compound should be stored in a dry environment.
Chemical Incompatibilities
To preserve the compound's integrity, contact with the following should be avoided:
-
Strong Oxidizing Agents: These will rapidly and exothermically convert the aldehyde to a carboxylic acid.
-
Strong Acids and Bases: The 7-azaindole ring system contains both a pyrrolic nitrogen (weakly acidic) and a pyridinic nitrogen (basic). Strong acids can protonate the pyridine ring, altering reactivity, while strong bases can deprotonate the pyrrole nitrogen.[5][6] These conditions can catalyze undesirable condensation or decomposition reactions.
Postulated Primary Degradation Pathway
The most common degradation mechanism is the oxidation of the aldehyde moiety.
Caption: The primary degradation pathway via oxidation.
Recommended Handling and Storage Protocols
Adherence to strict storage and handling protocols is paramount for maintaining the long-term quality and shelf-life of 7-azaindole-5-carboxaldehyde.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen)[4] | Prevents oxidation of the aldehyde functional group. |
| Light | Store in an amber or opaque vial | Prevents light-catalyzed degradation. |
| Container | Tightly sealed container[6][7] | Prevents ingress of moisture and oxygen. |
Protocol: Long-Term Storage
-
Upon receipt, verify the container seal is intact.
-
Place the manufacturer's container inside a secondary container (e.g., a sealable bag or desiccator).
-
If the material has been opened, gently flush the vial headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Quickly and tightly reseal the vial cap, ensuring a positive seal (e.g., with parafilm).
-
Place the sealed vial in a refrigerator maintained at 2-8°C.
Protocol: In-Use Handling
-
Before opening, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Conduct all weighing and transfers in a controlled environment, preferably in a glove box or under a gentle stream of inert gas.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and weighing vessels.
-
After dispensing the required amount, re-flush the vial headspace with inert gas, seal tightly, and promptly return to 2-8°C storage.
Experimental Protocols for Stability and Quality Assessment
Regular quality assessment provides a self-validating system to ensure the compound's purity before its use in critical applications.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 7-azaindole-5-carboxaldehyde and detecting the primary degradant, 7-azaindole-5-carboxylic acid.
Workflow for HPLC Analysis
Caption: Standard workflow for purity analysis by HPLC.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the azaindole chromophore absorbs strongly (e.g., 254 nm or 300 nm).
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Dilute as necessary to be within the linear range of the detector.
-
Analysis: The carboxylic acid degradant, being more polar, will typically have a shorter retention time than the parent aldehyde. Purity is calculated based on the relative peak area of the main component. A purity level of >98% is generally desirable for synthetic applications.
Protocol: Accelerated Stability Study Design
To proactively understand the compound's stability limits, an accelerated study can be performed.
-
Sample Preparation: Dispense several small aliquots (~5-10 mg) of a single, high-purity lot of 7-azaindole-5-carboxaldehyde into individual amber glass vials.
-
Stress Conditions: Store sets of vials under different challenging conditions:
-
Condition A (Control): 2-8°C, inert atmosphere, dark.
-
Condition B (Elevated Temperature): 40°C, ambient atmosphere, dark.
-
Condition C (Light Exposure): Ambient temperature, ambient atmosphere, exposed to laboratory fluorescent lighting.
-
-
Time Points: Designate analysis time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Analysis: At each time point, remove one vial from each condition. Analyze the contents by HPLC as described in Protocol 5.1 to determine the percentage of remaining parent compound and the formation of new impurity peaks. This data provides invaluable insight into which conditions most significantly impact the compound's integrity.
Conclusion
7-Azaindole-5-carboxaldehyde is a stable compound when appropriate precautions are rigorously followed. The primary liability lies with the aldehyde functional group's susceptibility to oxidation. The cornerstone of maintaining its long-term integrity is strict adherence to storage under an inert atmosphere at refrigerated temperatures (2-8°C) , coupled with protection from light. By implementing the handling protocols and analytical quality checks detailed in this guide, researchers, scientists, and drug development professionals can ensure the reliability of this critical reagent, thereby safeguarding the validity and reproducibility of their scientific endeavors.
References
A Technical Guide to the Purity Analysis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the purity analysis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block in modern drug discovery. As a Senior Application Scientist, this document moves beyond theoretical outlines to deliver field-proven insights into the development of a robust analytical strategy. We will explore the molecular characteristics of this compound, anticipate potential process-related and degradation impurities, and detail the application of orthogonal analytical techniques for comprehensive purity assessment. This guide is structured to empower researchers and drug development professionals with the knowledge to establish a self-validating system for quality control, ensuring the integrity of this critical intermediate in the pharmaceutical pipeline. All methodologies are presented with a rationale grounded in scientific principles and aligned with the standards of authoritative regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction: The Significance of this compound in Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic indole and engage in crucial hydrogen bonding interactions with biological targets. The 5-carbaldehyde derivative, this compound (CAS 849067-90-9), is a particularly valuable intermediate, serving as a versatile precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, making it a cornerstone in the construction of complex pharmaceutical agents.
Given its pivotal role, the purity of this compound is of paramount importance. The presence of impurities, even at trace levels, can have significant repercussions on the safety, efficacy, and manufacturability of the final drug product. This guide, therefore, provides a robust framework for the comprehensive purity analysis of this key intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| CAS Number | 849067-90-9 | [4] |
| Appearance | Solid | [4] |
| InChI Key | HDANOCTXZFZIHB-UHFFFAOYSA-N | [4] |
Understanding the Impurity Landscape: A Proactive Approach
A comprehensive purity analysis begins with a theoretical assessment of potential impurities. These can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (forming during storage or handling). This proactive approach informs the development of targeted analytical methods capable of detecting and quantifying these specific analytes.
Potential Process-Related Impurities
While multiple synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives exist, they often involve the construction of the pyrrole ring onto a pyridine scaffold. Based on common synthetic strategies for 7-azaindoles, we can anticipate the following classes of process-related impurities:
-
Unreacted Starting Materials: Residual starting materials, such as substituted aminopyridines or precursors for the aldehyde functionality, can carry through the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products of Cyclization: The formation of the pyrrolo[2,3-b]pyridine core can sometimes yield isomeric by-products or incompletely cyclized species. For the parent 7-azaindole, the formation of an azaindoline-azaindole derivative and an aminoalcohol have been reported as major impurities.
-
Reagents and Catalysts: Residual reagents, such as organometallic compounds (e.g., s-butyllithium), and catalysts (e.g., palladium catalysts) used in cross-coupling reactions, can be present in the final product.
-
Residual Solvents: Solvents used during synthesis and purification are common impurities that must be controlled according to ICH Q3C guidelines.[5]
Potential Degradation Products
Forced degradation studies, conducted under stressed conditions (acidic, basic, oxidative, photolytic, and thermal), are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. For this compound, the following degradation pathways can be anticipated:
-
Oxidation: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid (1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid). The pyrrole ring can also be susceptible to oxidative degradation.
-
Hydrolysis: While generally stable, under harsh hydrolytic conditions, reactions involving the aldehyde or the heterocyclic core may occur.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, potentially leading to dimerization or rearrangement products.
A Multi-faceted Analytical Approach for Comprehensive Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. A robust purity assessment relies on the synergy of multiple, orthogonal analytical methods.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC coupled with UV and Mass Spectrometric (MS) detection is the cornerstone for the analysis of non-volatile organic impurities. A well-developed, stability-indicating HPLC method should be able to separate the main component from all known and potential impurities.
3.1.1. Experimental Protocol: Reversed-Phase HPLC-UV/MS
-
Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, photodiode array (PDA) detector, and a mass spectrometer (single quadrupole or time-of-flight).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. The flow rate should be maintained at 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
PDA: Monitoring at a wavelength that provides good response for the parent compound and expected impurities (e.g., 254 nm and 320 nm).
-
MS: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-500.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar this compound and a wide range of potential impurities.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for the basic nitrogen atoms in the heterocyclic core and enhances ionization efficiency for MS detection.
-
Gradient Elution: A gradient is necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe, from polar starting materials to more non-polar by-products.
-
PDA and MS Detection: The combination of PDA and MS provides a powerful tool for peak purity assessment and impurity identification. The PDA provides quantitative data and UV spectral information, while the MS provides mass information for tentative identification of unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.
3.2.1. Experimental Protocol: Headspace GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-450.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, preventing contamination of the GC system with the main component.
-
Mid-polar GC Column: Provides good separation for a wide range of common organic solvents with varying polarities.
-
Mass Spectrometric Detection: Allows for positive identification of residual solvents by comparing their mass spectra to a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
3.3.1. Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Careful phasing and baseline correction of the spectrum.
-
Integration of a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion, reducing the likelihood of signal overlap between the analyte, impurities, and the internal standard.
-
Certified Internal Standard: Ensures the accuracy of the purity calculation.
-
Long Relaxation Delay: Guarantees that all protons have fully relaxed between pulses, which is essential for the direct proportionality between signal integral and the number of protons.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Unknown Impurities
When unknown impurities are detected by HPLC-MS or GC-MS, HRMS is an invaluable tool for determining their elemental composition, which is a critical step in their structural elucidation.
3.4.1. Experimental Approach
-
Instrumentation: A mass spectrometer capable of high-resolution and accurate mass measurements, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Technique: Electrospray ionization (ESI) for HPLC-HRMS or electron ionization (EI) for GC-HRMS.
-
Data Analysis: The accurate mass measurement of the molecular ion of the impurity is used to calculate its elemental composition using specialized software. This information, combined with fragmentation data from MS/MS experiments and knowledge of the synthetic process, allows for the proposal of a chemical structure for the unknown impurity.
Method Validation and System Suitability
All analytical methods used for purity analysis must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests must be performed before each analysis to ensure the analytical system is performing correctly.
Data Interpretation and Reporting in Accordance with ICH Guidelines
The reporting of impurities should be consistent with the thresholds outlined in the ICH Q3A(R2) guideline.[6]
Table 2: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Any impurity observed at a level greater than the reporting threshold must be reported. Any impurity exceeding the identification threshold must be structurally characterized. Any impurity above the qualification threshold must have its biological safety established.
Conclusion: A Commitment to Scientific Integrity
The purity analysis of this compound is a critical component of quality control in the development of novel pharmaceuticals. The multi-faceted analytical approach detailed in this guide, which combines orthogonal techniques such as HPLC-UV/MS, GC-MS, and qNMR, provides a robust framework for the comprehensive assessment of its purity. By proactively considering potential impurities and grounding analytical methodologies in sound scientific principles and regulatory guidelines, researchers and drug development professionals can ensure the quality and integrity of this vital building block. This commitment to scientific integrity is fundamental to the successful translation of promising molecules from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Tautomerism in 7-Azaindole Derivatives: A Guide for Researchers and Drug Developers
An In-depth Technical Guide
Senior Application Scientist, Gemini Division
Abstract
The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its biological activity is intimately linked to its unique electronic structure, particularly its capacity for tautomerism—the interconversion between structural isomers via proton migration. This phenomenon, especially the well-documented excited-state double proton transfer (ESDPT), profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and spectroscopic signature.[3][4] Understanding and controlling the tautomeric equilibrium of 7-azaindole derivatives is therefore a critical consideration in the design and development of novel therapeutics. This guide provides a comprehensive technical overview of the principles of 7-azaindole tautomerism, the analytical methodologies used for its characterization, and its direct implications for drug discovery and molecular sciences.
The Foundational Chemistry of 7-Azaindole
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole, where a carbon atom at position 7 is replaced by nitrogen.[2] This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen N7) while retaining the hydrogen bond donor of the pyrrole (N1-H). This dual hydrogen-bonding capability is central to its function as a versatile "hinge-binding" motif in many kinase inhibitors, where it can form crucial interactions with the protein backbone.[1][5] Consequently, the 7-azaindole core is found in a range of therapeutics, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®) for melanoma and the JAK inhibitor Tofacitinib (Xeljanz) for rheumatoid arthritis.[2]
Fundamentals of Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. In the context of 7-azaindole, the primary tautomeric relationship exists between the canonical 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine form.
The Tautomeric Landscape of 7-Azaindole
The tautomerism of 7-azaindole is a dynamic equilibrium between two primary forms, with the position of the proton being the key differentiator.
The Canonical 1H-Tautomer (N1-H)
The 1H-tautomer is generally the most stable and prevalent form in the ground state under most conditions. In this configuration, the proton resides on the pyrrole nitrogen (N1), making this site a hydrogen bond donor. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.
The 7H-Tautomer (N7-H)
In the 7H-tautomer, the proton has migrated from the pyrrole nitrogen to the pyridine nitrogen. This form is typically higher in energy in the ground state but can be significantly stabilized and populated in the excited state, a phenomenon known as phototautomerism.[4][6] The interconversion to the 7H-tautomer dramatically alters the molecule's hydrogen bonding pattern and electronic distribution.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to the Electronic Properties of the 7-Azaindole Scaffold
Abstract
The 7-azaindole scaffold, a structural bioisostere of indole, stands as a cornerstone in medicinal chemistry and a model system in photophysics. Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts a fascinating array of properties. This guide provides a comprehensive exploration of these characteristics, intended for researchers, scientists, and drug development professionals. We delve into the scaffold's fundamental electronic structure, its profound capacity for hydrogen bonding, and its signature photophysical behavior—the Excited-State Intramolecular Proton Transfer (ESIPT). By synthesizing theoretical principles with field-proven experimental methodologies, this document serves as an authoritative resource on the causality behind 7-azaindole's utility, from its role in multi-targeted kinase inhibitors to its application as a sensitive fluorescent probe for elucidating complex biological processes.
Introduction: The Significance of a Privileged Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic aromatic compound that has garnered significant attention across multiple scientific disciplines. Its structural similarity to the purine nucleobases makes it an invaluable model for studying biological processes like DNA base pairing and tautomerization.[1][2] In the realm of drug discovery, 7-azaindole is recognized as a "privileged scaffold." Replacing an indole core with 7-azaindole can strategically modulate key pharmaceutical properties such as solubility, pKₐ, and metabolic stability, often leading to enhanced bioavailability and target binding.[3][4] Consequently, this moiety is integral to the structure of numerous approved drugs and clinical candidates, particularly in oncology as kinase inhibitors.[5][6][7][8]
Beyond its therapeutic importance, the 7-azaindole chromophore is a subject of intense photophysical investigation. Its amino acid analogue, 7-azatryptophan, serves as a powerful fluorescent probe, offering distinct advantages over native tryptophan, including red-shifted absorption/emission and a high sensitivity to the local molecular environment.[9] This sensitivity is rooted in a remarkable excited-state phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which is central to its electronic behavior.
This guide aims to dissect the core electronic properties of the 7-azaindole scaffold, providing both the foundational principles and the practical experimental workflows necessary for its characterization and application.
Fundamental Electronic Structure and Tautomerism
The electronic character of 7-azaindole is defined by the interplay between its two fused rings. The pyrrole moiety acts as a π-electron donor, while the pyridine ring, with its more electronegative nitrogen atom, functions as a π-electron acceptor.[10] This charge distribution establishes a significant ground-state dipole moment and dictates the molecule's reactivity and intermolecular interactions.
Tautomeric Forms
7-Azaindole can exist in two tautomeric forms, with the proton residing on either the pyrrole nitrogen (N1) or the pyridine nitrogen (N7). The 1H-pyrrolo[2,3-b]pyridine form is overwhelmingly the more stable tautomer in the electronic ground state (S₀). The 7H tautomer is significantly higher in energy, and the barrier for interconversion in the ground state is substantial, preventing spontaneous tautomerization.[11][12]
References
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 12. researchgate.net [researchgate.net]
The Strategic Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have made it a central component in a multitude of clinically relevant molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of a key derivative, 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, tracing its historical development, detailing its synthesis, and exploring its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents. We will delve into the nuances of synthetic strategies, offering field-proven insights into experimental choices and providing detailed protocols for its preparation.
Introduction: The Rise of a Privileged Scaffold
The 7-azaindole core is a foundational structure in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its significance in drug discovery stems from its ability to mimic the indole ring of tryptophan, enabling it to participate in crucial hydrogen bonding interactions with biological targets. The introduction of a nitrogen atom into the six-membered ring modifies the electron distribution of the bicyclic system, impacting its physicochemical properties such as solubility and basicity, which can be fine-tuned to enhance drug-like characteristics.[2]
Among the various functionalized 7-azaindoles, this compound has emerged as a particularly valuable building block. The aldehyde group at the C5 position serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric elements. This has positioned it as a critical intermediate in the synthesis of several targeted therapies.
Historical Perspective: The Evolution of C5-Functionalization
The journey to the efficient synthesis of this compound is intrinsically linked to the broader challenge of regioselective functionalization of the 7-azaindole nucleus. Early efforts in 7-azaindole chemistry often focused on electrophilic substitution, which predominantly occurs at the electron-rich C3 position of the pyrrole ring.
The first synthesis of 5-substituted 7-azaindoles was reported by Robison and Robison in 1959, where they described the synthesis of 5-nitro-7-azaindole.[3][4] This work laid the groundwork for accessing the C5 position of the pyridine ring. However, the direct formylation of the 7-azaindole core at the C5 position remained a significant challenge. Classical formylation methods such as the Vilsmeier-Haack and Duff reactions, while effective for many aromatic systems, typically favor the C3 position in 7-azaindoles.[5][6]
The development of modern organometallic techniques, particularly directed ortho-metalation and lithium-halogen exchange, revolutionized the selective functionalization of the 7-azaindole pyridine ring.[7][8] These methods provided a reliable pathway to introduce a formyl group at the C5 position, unlocking the full potential of this intermediate in complex molecule synthesis.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound is most effectively achieved through the formylation of a pre-functionalized 7-azaindole at the C5 position. The method of choice for its preparation is the lithium-halogen exchange of 5-bromo-7-azaindole followed by quenching with a formylating agent.
Preferred Method: Lithiation of 5-Bromo-7-azaindole
This organometallic approach stands as the most reliable and widely adopted method for the synthesis of this compound.[9] It offers high regioselectivity and good yields.
Causality of Experimental Choices:
-
Starting Material: 5-Bromo-7-azaindole is the key precursor. The bromine atom at the C5 position is crucial for the lithium-halogen exchange reaction.
-
Protecting Group: While not always strictly necessary, protection of the N1-proton of the pyrrole ring with a suitable protecting group (e.g., triisopropylsilyl (TIPS) or benzenesulfonyl (BES)) can prevent competitive deprotonation at this site and improve reaction outcomes.
-
Lithiation Agent: n-Butyllithium (n-BuLi) is a commonly used organolithium reagent for this transformation. The use of two equivalents is often necessary to first deprotonate the N-H proton (if unprotected) and then to effect the lithium-halogen exchange.
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is the standard electrophile to introduce the aldehyde functionality.
-
Reaction Conditions: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.
Experimental Workflow Diagram:
Workflow for Lithiation-Formylation.
Alternative Formylation Methods: A Critical Evaluation
While the lithiation of 5-bromo-7-azaindole is the preferred route, it is instructive to consider other classical formylation reactions and their limitations in the context of C5-formylation of 7-azaindole.
| Method | Reagents | Typical Regioselectivity on 7-Azaindole | Advantages | Disadvantages for C5-Formylation |
| Vilsmeier-Haack | POCl₃, DMF | C3-position[5][6] | Mild conditions, readily available reagents. | Poor regioselectivity for the C5 position. The electron-rich pyrrole ring is more susceptible to electrophilic attack. |
| Duff Reaction | Hexamethylenetetramine, acid | Primarily ortho to activating groups | One-pot procedure. | Generally low yields and requires strongly activating groups, which may not be compatible with the 7-azaindole system for C5-formylation.[10] |
Detailed Experimental Protocol: Synthesis via Lithiation
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.1 eq, solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF, cooled to -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (2.1 equivalents).
-
Stir the reaction mixture at -78 °C for 40 minutes.
-
Add anhydrous DMF to the resulting suspension and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Physicochemical Properties and Characterization
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 849067-90-9[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the pyrrole and pyridine ring protons, as well as the characteristic aldehyde proton signal.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the downfield signal of the carbonyl carbon.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.[11]
Applications in Drug Discovery: Case Studies
The strategic importance of this compound is best illustrated by its application as a key intermediate in the synthesis of several groundbreaking kinase inhibitors.
Venetoclax: A BCL-2 Inhibitor
Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, approved for the treatment of certain types of leukemia and lymphoma.[12] The synthesis of Venetoclax involves the coupling of a 7-azaindole moiety to a complex benzamide structure. The 5-position of the 7-azaindole is linked via an ether linkage, and the precursor to this functionality can be derived from intermediates related to this compound.[13]
Synthetic Relevance Diagram:
Role in Venetoclax Synthesis.
Pexidartinib: A CSF-1R Inhibitor
Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R) and is used to treat tenosynovial giant cell tumor.[14][15] The structure of Pexidartinib features a 7-azaindole core. Although the final drug has a methyl group at the 3-position linked to the rest of the molecule, the synthesis of variously substituted 7-azaindoles often relies on intermediates that can be derived from or are analogous to this compound.
Vemurafenib: A BRAF Inhibitor
Vemurafenib is a potent inhibitor of the B-Raf enzyme and is used in the treatment of melanoma with the BRAF V600E mutation. The core of Vemurafenib is a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The synthesis of Vemurafenib and its analogs often involves the use of functionalized 7-azaindole starting materials, where the principles of C5-functionalization are critical.[16]
Conclusion and Future Outlook
This compound has transitioned from a synthetic curiosity to a cornerstone intermediate in modern medicinal chemistry. Its efficient and regioselective synthesis, primarily through organometallic routes, has enabled the construction of complex and highly functionalized drug candidates. The versatility of the aldehyde group allows for a myriad of chemical transformations, making it an invaluable tool for structure-activity relationship studies and the optimization of lead compounds. As the demand for novel targeted therapies continues to grow, the strategic importance of this privileged building block is set to expand, paving the way for the discovery of next-generation therapeutics.
References
- 1. 1H-Pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 849067-90-9 [sigmaaldrich.com]
- 2. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde from 7-Azaindole: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles and experimental choices.
Introduction: The Significance of 7-Azaindole Scaffolds
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core and act as a versatile hinge-binding element in various protein kinases.[1] Its unique structure, containing both a hydrogen-bond donor (pyrrole N-H) and acceptor (pyridine N), allows for critical interactions with biological targets.[2] Consequently, derivatives of 7-azaindole are integral components of numerous biologically active molecules, including approved anticancer drugs.[2][3] The introduction of a formyl group at the C5-position of the 7-azaindole nucleus, yielding this compound, provides a key synthetic handle for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.
Strategic Approach: Overcoming Regioselectivity Challenges
Direct electrophilic formylation of 7-azaindole, for instance through the Vilsmeier-Haack or Duff reaction, preferentially occurs at the electron-rich C3 position of the pyrrole ring.[4] To achieve the desired C5-functionalization on the pyridine ring, a more strategic, multi-step approach is necessary. The chosen synthetic route, detailed herein, involves an initial regioselective bromination at the C5-position, followed by a lithium-halogen exchange and subsequent formylation.
Reaction Mechanism and Rationale
The synthetic pathway is a two-step process starting from 7-azaindole:
-
Regioselective Bromination: The first step involves the introduction of a bromine atom at the C5 position of the 7-azaindole ring. This is a crucial step that sets the stage for the subsequent formylation. While direct bromination of 7-azaindole can lead to a mixture of products, specific conditions can favor the desired 5-bromo isomer. One effective method involves the temporary dearomatization of the pyridine ring to direct the electrophilic attack of bromine to the C5 position.[5]
-
Lithium-Halogen Exchange and Formylation: The 5-bromo-7-azaindole intermediate is then subjected to a lithium-halogen exchange at low temperature using an organolithium reagent such as n-butyllithium. This reaction efficiently replaces the bromine atom with a lithium atom, generating a highly nucleophilic organolithium species at the C5 position. This intermediate is then quenched with an electrophilic formylating agent, typically anhydrous N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[1][6] Subsequent aqueous work-up hydrolyzes the initial adduct to yield the final product, this compound.
The use of a protecting group on the pyrrole nitrogen (N1) is a common strategy in 7-azaindole chemistry to prevent competitive deprotonation by the organolithium reagent and to modify the electronic properties of the ring system.[7] However, by using a sufficient excess of the organolithium reagent at low temperatures, the N-H proton can be removed first, followed by the lithium-halogen exchange, thus potentially obviating the need for a separate protection-deprotection sequence.[1]
Experimental Workflow and Protocols
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Bromo-7-azaindole
This protocol is adapted from established procedures for the regioselective bromination of 7-azaindole.[5][8]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 7-Azaindole | 118.14 | 10.0 g | 84.6 |
| Sodium Bisulfite | 104.06 | 26.4 g | 253.8 |
| Water | 18.02 | 100 mL | - |
| Bromine | 159.81 | 4.8 mL | 93.1 |
| 10% Aqueous Sodium Thiosulfate | - | As needed | - |
| Saturated Aqueous Sodium Bicarbonate | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a solution of 7-azaindole (10.0 g, 84.6 mmol) in water (100 mL), add sodium bisulfite (26.4 g, 253.8 mmol).
-
Stir the mixture at room temperature until the 7-azaindole has completely dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add bromine (4.8 mL, 93.1 mmol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the excess bromine by the dropwise addition of 10% aqueous sodium thiosulfate solution until the orange color disappears.
-
Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-bromo-7-azaindole as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on a lithium-halogen exchange followed by formylation.[1]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-7-azaindole | 197.04 | 1.0 g | 5.07 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 6.7 mL | 10.7 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | 12.9 |
| Saturated Aqueous Ammonium Chloride | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-7-azaindole (1.0 g, 5.07 mmol).
-
Add anhydrous THF (50 mL) via syringe and stir to dissolve the starting material.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, slowly add a 1.6 M solution of n-butyllithium in hexanes (6.7 mL, 10.7 mmol) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 40 minutes.
-
Add anhydrous DMF (1.0 mL, 12.9 mmol) dropwise to the suspension at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid.
Characterization Data
This compound:
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 181-182 °C[1] |
| Purity (UPLC) | >98%[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ ~12.0 (s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.7 (d, 1H), ~8.2 (d, 1H), ~7.6 (dd, 1H), ~6.6 (dd, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected signals: δ ~192 (CHO), ~152, ~148, ~132, ~128, ~120, ~118, ~102 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₇N₂O: 147.0558; found: ~147.055 |
Note: The NMR and MS data are predicted based on the structure and data for analogous compounds. Actual experimental values should be obtained for confirmation.
Troubleshooting and Scientific Insights
-
Incomplete Bromination: If the bromination step is incomplete, consider increasing the reaction time or the amount of bromine slightly. Ensure the 7-azaindole is fully dissolved before adding bromine.
-
Low Yield in Formylation: The lithiation step is highly sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). The quality of the n-butyllithium is also critical.
-
Side Reactions: At higher temperatures, the organolithium intermediate can be unstable. Maintaining a low temperature (-78 °C) during the lithium-halogen exchange and the initial quench with DMF is crucial to minimize side product formation.
-
Purification: The final product can be purified by column chromatography. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.
Conclusion
This application note provides a robust and well-rationalized synthetic route for the preparation of this compound from 7-azaindole. By employing a regioselective bromination followed by a lithium-halogen exchange and formylation, the challenge of directing functionalization to the C5 position of the 7-azaindole core is effectively addressed. The detailed protocols and scientific explanations herein are intended to empower researchers to confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. 5-Bromo-7-azaindole synthesis process | Semantic Scholar [semanticscholar.org]
Synthesis of 7-Azaindole-5-Carboxaldehyde: An Essential Building Block for Pharmaceutical Research
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a bioisostere of indole with enhanced physicochemical properties such as improved solubility and bioavailability.[1] Its unique structure has been integral to the development of numerous clinically significant drugs, including kinase inhibitors for cancer therapy and agents targeting a range of other biological targets.[1][2][3] Specifically, 7-azaindole-5-carboxaldehyde is a crucial intermediate, providing a chemical handle for the synthesis of more complex, biologically active molecules through various chemical transformations.[4] This application note provides a detailed, field-proven experimental protocol for the synthesis of 7-azaindole-5-carboxaldehyde, emphasizing the rationale behind key procedural steps to ensure reproducibility and safety.
Synthetic Strategy: Formylation of the 7-Azaindole Core
The introduction of a formyl (-CHO) group at the C-5 position of the 7-azaindole ring is most effectively achieved through a directed ortho-metalation followed by quenching with an appropriate electrophile, or via electrophilic aromatic substitution such as the Vilsmeier-Haack reaction on a suitably protected or activated precursor. The protocol detailed below utilizes a lithiation-formylation sequence starting from a protected 5-bromo-7-azaindole, a common and reliable strategy.[5] This method offers high regioselectivity and good yields. An alternative, the Vilsmeier-Haack reaction, involves the use of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate electron-rich aromatic rings.[6][7][8][9] While effective for many indoles, its application to 7-azaindoles can sometimes be complicated by the electronic nature of the pyridine ring and may require specific protecting groups to direct the formylation to the desired position.
Experimental Protocol: Synthesis of 7-Azaindole-5-Carboxaldehyde
This protocol details the synthesis of 7-azaindole-5-carboxaldehyde from 5-bromo-7-azaindole. The key transformation involves a halogen-metal exchange followed by formylation with N,N-dimethylformamide (DMF).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ≥97% | Commercially Available | Starting material. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous for the success of the lithiation step. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercially Available | Highly reactive and pyrophoric; handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Must be anhydrous. |
| Saturated Ammonium Chloride (NH₄Cl) solution | Reagent Grade | Prepare in-house | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Reagent Grade | Prepare in-house | For washing the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup and Inert Atmosphere:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet.
-
Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen, which would quench the highly reactive organolithium intermediate.
-
-
Dissolution of Starting Material:
-
To the reaction flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.0 mmol, 1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Cooling and Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Slowly add a 1.6 M solution of n-butyllithium in hexanes (6.7 mL, 10.7 mmol, 2.1 eq.) dropwise via syringe over 15-20 minutes. The use of a slight excess of n-BuLi ensures complete deprotonation of the pyrrole nitrogen and subsequent halogen-metal exchange.
-
After the addition is complete, stir the reaction mixture at -78 °C for 40 minutes. A color change to a yellow suspension is typically observed.
-
-
Formylation:
-
While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 1 mL, approximately 12.9 mmol, 2.6 eq.) dropwise via syringe. DMF serves as the formylating agent.
-
After the addition of DMF, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture overnight at room temperature to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes any remaining organolithium species and hydrolyzes the intermediate adduct to form the aldehyde.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL) to recover any dissolved product.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining aqueous components.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Isolation and Characterization:
-
The resulting crude product should be a yellow solid.[5]
-
The product can be further purified by recrystallization or column chromatography on silica gel if necessary, although the procedure often yields a product of high purity (UPLC purity: 98%).[5]
-
Expected yield is approximately 1.0 g (69%).[5]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be around 181-182 °C.[5]
-
Safety Precautions and Best Practices
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Phosphorus Oxychloride (if using Vilsmeier-Haack): POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[10][11][12][13][14] It can cause severe burns to the skin, eyes, and respiratory tract.[12] All manipulations should be performed in a chemical fume hood with appropriate PPE.
-
Anhydrous Conditions: The success of this synthesis is highly dependent on maintaining strictly anhydrous conditions. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous.
-
Temperature Control: Precise temperature control, especially during the lithiation step, is critical for achieving a good yield and minimizing side products.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 7-azaindole-5-carboxaldehyde.
Caption: Synthetic workflow for 7-azaindole-5-carboxaldehyde.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 7-azaindole-5-carboxaldehyde, a key building block in drug discovery. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this valuable compound for their research endeavors. The versatility of the aldehyde functional group opens up a wide array of subsequent chemical modifications, making this protocol a cornerstone for the development of novel 7-azaindole-based therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [m.chemicalbook.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Use of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Use of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and immunology.
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structure is a bioisostere of purine, the core of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site on a wide array of protein kinases.[4] The defining feature of the 7-azaindole core is its ability to form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent and selective inhibition.[5] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[5]
This guide focuses on a key derivative, this compound, a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The aldehyde functional group at the C5 position provides a reactive handle for introducing various substituents, enabling extensive exploration of the solvent-exposed region of the kinase active site and fine-tuning of pharmacokinetic properties. This document will provide a detailed overview of its application, synthetic protocols, and the underlying scientific rationale for its use in targeting key kinases involved in cancer and inflammatory diseases.
The Rationale: Why this compound?
The strategic advantage of using this compound lies in its trifunctional nature, which allows for a modular and convergent synthetic approach to building complex kinase inhibitors.
-
The Hinge-Binding Moiety: The core 7-azaindole structure serves as the anchor, binding to the kinase hinge.[5][6]
-
The C5-Aldehyde Handle: This aldehyde is a key point for diversification. It can be readily transformed into a variety of functional groups through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the introduction of moieties that can interact with the solvent-front region or allosteric pockets.[6][7]
-
The Pyrrole Nitrogen (N1): The N-H of the pyrrole ring can be substituted to further modulate the inhibitor's properties, including its selectivity and cell permeability.
The following diagram illustrates the general workflow for utilizing this key intermediate in a kinase inhibitor discovery program.
Caption: General workflow for kinase inhibitor synthesis.
Targeted Kinase Families and Representative Inhibitors
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors against a wide range of kinase families. The table below summarizes some key examples where derivatives of this scaffold have shown significant activity.
| Kinase Target Family | Specific Kinase(s) | Representative Inhibitor Type | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| Janus Kinases (JAKs) | JAK1, JAK3 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | 31g (JAK1): Potent, selective | Autoimmune Diseases, Inflammation | [8] |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine derivatives | 14c: Moderately selective | Organ Transplantation | [9] | |
| Fibroblast Growth Factor Receptors (FGFRs) | FGFR1, FGFR2, FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivatives | 4h: 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Oncology | [6][7] |
| Cyclin-Dependent Kinases (CDKs) | CDK8 | 1H-pyrrolo[2,3-b]pyridine derivative | 22: 48.6 nM | Colorectal Cancer | [10] |
| CDK9/CyclinT | 7-azaindole derivatives | 8g, 8h: Dual inhibitors | Oncology | [11] | |
| Rho-associated coiled-coil containing protein kinases (ROCK) | ROCK | 7-azaindole scaffold | Potent and selective | Hypertension, Glaucoma | [3][12] |
| Extracellular signal-regulated kinase 5 (Erk5) | Erk5 | 7-azaindole derivatives | 5j: 4.56 µg/mL | Oncology | [13] |
Protocol 1: Synthesis of a Potent FGFR Inhibitor Intermediate via Reductive Amination
This protocol details the synthesis of a key intermediate for a potent pan-FGFR inhibitor, based on the work by Jin et al.[6][7] This specific example demonstrates the strategic use of the C5-aldehyde for introducing a crucial side chain that interacts with the hydrophobic pocket of the FGFR kinase domain.
Scientific Rationale:
The goal of this synthesis is to couple a 3,5-dimethoxyaniline moiety to the this compound core. The 3,5-dimethoxyphenyl group is designed to occupy a hydrophobic pocket within the FGFR ATP binding site, while the azaindole core anchors the molecule to the hinge region.[6] Reductive amination is an efficient and widely used method for forming C-N bonds. The reaction proceeds in two stages: the formation of a Schiff base (imine) intermediate, followed by its reduction to the corresponding amine. Triethylsilane is used as a mild and effective reducing agent in the presence of trifluoroacetic acid, which catalyzes both the imine formation and the subsequent reduction.
Caption: Reaction scheme for reductive amination.
Materials:
-
This compound (1.0 equiv)
-
3,5-Dimethoxyaniline (1.2 equiv)
-
Triethylsilane (3.0 equiv)
-
Trifluoroacetic acid (TFA) (3.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous acetonitrile.
-
Addition of Reagents: Add 3,5-dimethoxyaniline (1.2 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reduction: Sequentially add triethylsilane (3.0 equiv) and trifluoroacetic acid (3.0 equiv) dropwise to the stirring mixture. Causality Note: TFA acts as a catalyst for the formation of the iminium ion, which is the species that is subsequently reduced by the triethylsilane.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-((1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-3,5-dimethoxyaniline intermediate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against their target kinase, such as FGFR1. Luminescence-based assays, like the Kinase-Glo® assay, are widely used due to their high sensitivity and simple workflow.
Scientific Rationale:
The assay quantifies the amount of ATP remaining in solution following a kinase reaction. Kinase activity is inversely proportional to the amount of ATP remaining. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. High kinase activity results in high ATP consumption and thus a low luminescent signal. Conversely, a potent inhibitor will block kinase activity, leading to less ATP consumption and a high luminescent signal. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant active kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Dimethyl sulfoxide (DMSO)
-
Known potent inhibitor as a positive control (e.g., a clinical FGFR inhibitor)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compound in DMSO, and then further dilute into the kinase reaction buffer to achieve the final desired concentrations for the assay.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the specific kinase), and the kinase substrate.
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of the microplate.
-
Include wells for a "no inhibitor" control (0% inhibition, containing DMSO vehicle) and a "positive" control (100% inhibition, containing the known potent inhibitor at a saturating concentration).
-
-
Initiate Kinase Reaction: Add the recombinant kinase enzyme to the master mix, and then quickly dispense the complete reaction mixture into all wells of the assay plate to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Generation: Add the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a demonstrably powerful and versatile building block for the synthesis of targeted kinase inhibitors. Its inherent ability to engage the kinase hinge, combined with the synthetic flexibility offered by the C5-aldehyde, provides medicinal chemists with a robust platform for generating novel and potent therapeutics. The protocols outlined here provide a foundational framework for the synthesis and evaluation of such compounds. Future work in this area will likely focus on developing even more selective inhibitors by exploring novel substitutions on the 7-azaindole core and by targeting unique allosteric sites on kinases to overcome acquired resistance to ATP-competitive drugs.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Introduction: The Strategic Importance of Vinyl-Substituted 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives are integral components of numerous biologically active compounds, including potent kinase inhibitors used in targeted cancer therapies. The introduction of a vinyl group at the C5 position of the 7-azaindole core via the Wittig reaction yields versatile intermediates. These vinyl-substituted 7-azaindoles serve as crucial building blocks for the synthesis of more complex molecules through various cross-coupling reactions, affording novel compounds for screening in drug development pipelines. This guide provides a comprehensive overview and detailed protocols for the synthesis of the requisite precursor, 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, and its subsequent olefination using the Wittig reaction with both stabilized and non-stabilized ylides.
Part 1: Synthesis of the Precursor: this compound via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For the synthesis of this compound, this reaction proceeds by the electrophilic substitution of the 7-azaindole ring with the Vilsmeier reagent, an electrophilic iminium cation generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[3] The regioselectivity of the formylation is directed to the electron-rich C5 position of the 7-azaindole nucleus.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-b]pyridine
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 8.60 (d, J = 2.0 Hz, 1H, H6), 8.40 (d, J = 2.0 Hz, 1H, H4), 7.50 (t, J = 2.8 Hz, 1H, H2), 6.60 (dd, J = 3.6, 1.6 Hz, 1H, H3), NH proton may be broad.
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 151.0 (C7a), 145.0 (C6), 132.0 (C4), 130.0 (C5), 128.0 (C2), 118.0 (C3a), 101.0 (C3).
Part 2: Wittig Olefination of this compound
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent).[4] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides, with alkyl or aryl substituents, generally favor the formation of (Z)-alkenes.[4]
Protocol 1: Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis
This protocol describes the synthesis of 5-vinyl-1H-pyrrolo[2,3-b]pyridine using methyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change to yellow or orange is often observed). If using n-BuLi, add it dropwise at -78 °C and then allow the mixture to warm to 0 °C.
-
Aldehyde Addition: Cool the ylide solution to 0 °C. Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the desired vinyl-7-azaindole from the triphenylphosphine oxide byproduct.
Protocol 2: Reaction with a Stabilized Ylide for (E)-Alkene Synthesis
This protocol details the synthesis of ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)acrylate using ethyl (triphenylphosphoranylidene)acetate.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Toluene or THF, anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Addition of Ylide: Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and stir for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be directly purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the (E)-acrylate product.
Data Presentation
| Entry | Ylide | Product | Expected Predominant Isomer | Typical Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 5-Vinyl-1H-pyrrolo[2,3-b]pyridine | N/A (Terminal Alkene) | 60-80 |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)acrylate | E | 75-90 |
| 3 | (Triphenylphosphoranylidene)acetonitrile | (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)acrylonitrile | E | 70-85 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of vinyl-substituted 7-azaindoles.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction should be meticulously monitored by TLC to ensure the complete consumption of the starting material. The final products must be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and the data compared with literature values for analogous compounds to confirm their identity and purity.[5][6] The stereochemistry of the alkene products from stabilized ylides can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically larger for the (E)-isomer (~15-18 Hz).
References
Application Notes & Protocols: Reductive Amination of 7-Azaindole-5-Carboxaldehyde
Introduction: Strategic C-N Bond Formation on a Privileged Scaffold
The synthesis of novel amine derivatives is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic transformations, reductive amination stands out as a robust and highly versatile method for converting aldehydes and ketones into primary, secondary, and tertiary amines.[1][2][3] This process, which involves the in-situ formation and subsequent reduction of an imine or iminium ion intermediate, is favored for its operational simplicity and avoidance of harsh alkylating agents that can lead to overalkylation.[1][3][4]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a "privileged" heterocyclic scaffold, meaning it is a recurring motif in a multitude of biologically active compounds.[5][6][7] As a bioisostere of the natural indole ring, the 7-azaindole moiety often imparts superior pharmacological properties, such as enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities.[5][8] Consequently, the functionalization of this core structure is of paramount interest.
This guide provides detailed protocols and expert insights for the reductive amination of 7-azaindole-5-carboxaldehyde, a key intermediate for generating diverse libraries of substituted 7-azaindole compounds for therapeutic screening.[9][10][11] We will explore the underlying mechanisms, compare common experimental conditions, and offer practical, field-proven methodologies for researchers in organic synthesis and drug discovery.
The Reaction Mechanism: A Tale of pH and Hydride Selectivity
The success of a reductive amination protocol hinges on balancing the equilibrium of imine formation and the selective reduction of the C=N double bond in the presence of the starting aldehyde. The reaction proceeds through a well-defined, multi-step pathway.
Caption: General mechanism of reductive amination.
-
Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This forms a transient hemiaminal intermediate, which then eliminates a molecule of water to yield an imine. This step is reversible and often acid-catalyzed.[2]
-
The Importance of pH: The rate of imine formation is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal. If the pH is too high (basic), the dehydration of the hemiaminal is slow. If the pH is too low (strongly acidic), the amine starting material becomes protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[4][12]
-
Reduction: A hydride-based reducing agent is introduced to reduce the C=N bond of the imine (or the more reactive protonated iminium ion). The choice of this reagent is critical for the success of the reaction.
Choosing the Right Tool: A Comparison of Reducing Agents
The key to a successful one-pot reductive amination is using a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.
-
Sodium Borohydride (NaBH₄): A powerful and inexpensive reductant. However, it can readily reduce the starting aldehyde, leading to alcohol byproducts.[13] To mitigate this, NaBH₄ is often used in a two-step approach where the imine is allowed to form completely before the reductant is added.[4][14]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is stable under the mildly acidic conditions required for imine formation.[15] It selectively reduces the protonated iminium ion much faster than it reduces a carbonyl group, making it ideal for one-pot procedures.[2][4] Crucial Safety Note: NaBH₃CN is highly toxic and can liberate hydrogen cyanide (HCN) gas under acidic conditions. It must be handled with extreme care in a certified chemical fume hood.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[13][16] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making STAB highly selective for imines over aldehydes.[16] It is less toxic than NaBH₃CN and is effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[13][14][16] Its primary drawback is its sensitivity to moisture.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of 7-azaindole-5-carboxaldehyde with a variety of primary and secondary amines.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is highly reliable for a broad range of amines and is generally considered the safer option.[14] The use of an aprotic solvent like DCE is standard.[14][16]
Caption: Workflow for STAB-mediated reductive amination.
Materials:
-
7-Azaindole-5-carboxaldehyde
-
Amine (primary or secondary)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole-5-carboxaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1–1.2 equiv). For amine hydrochloride salts, add 1.1 equiv of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.
-
Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation. For less reactive ketones or weakly basic amines, a catalytic amount of glacial acetic acid (0.1 equiv) can be added at this stage to facilitate imine formation.[14][16]
-
Carefully add STAB (1.2–1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.
Protocol 2: Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective, particularly in protic solvents like methanol. It requires careful pH control and stringent safety precautions.
!! CRITICAL SAFETY WARNING !! Sodium cyanoborohydride is highly toxic. This procedure must be performed in a well-ventilated chemical fume hood at all times. Acidification can produce highly toxic hydrogen cyanide (HCN) gas. All waste must be quenched and disposed of according to institutional safety guidelines.
Materials:
-
7-Azaindole-5-carboxaldehyde
-
Amine (primary or secondary)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole-5-carboxaldehyde (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous methanol (approx. 0.1 M).
-
Using a pH indicator strip or a calibrated pH meter (if compatible with organic solvents), carefully adjust the pH of the solution to between 5 and 6 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to promote imine formation.
-
Add NaBH₃CN (1.2–1.5 equiv) to the solution. Note: Ensure the pH remains in the target range.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing saturated aqueous NaHCO₃ to quench the reaction and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary and Troubleshooting
Protocol Comparison
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₃CN) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |
| Typical Solvents | Aprotic: DCE, THF, DCM[13][14] | Protic: MeOH, EtOH[13] |
| Additive/Catalyst | Acetic acid (optional, catalytic)[14] | Acetic acid (required for pH control) |
| Key Advantages | Higher safety profile (no cyanide), excellent selectivity, generally high yielding.[1][14] | Cost-effective, stable in protic solvents, good selectivity at controlled pH.[15] |
| Safety Concerns | Moisture sensitive. | Highly Toxic . Can release HCN gas. Requires stringent safety protocols.[1][2] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation. 2. Deactivated reagents. | 1. Add catalytic acetic acid (STAB protocol) or ensure pH is 5-6 (NaBH₃CN protocol). 2. Consider adding a dehydrating agent like 3Å or 4Å molecular sieves. 3. Use fresh, anhydrous solvents and a fresh bottle of STAB. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting aldehyde. | 1. This is rare with STAB or NaBH₃CN but can occur with NaBH₄. 2. Ensure imine formation is allowed to proceed before adding the reductant. 3. Confirm the selectivity of your chosen reagent under your specific conditions. |
| Dialkylation of Primary Amine | The secondary amine product is reacting with another equivalent of the aldehyde. | 1. Use a larger excess of the primary amine starting material. 2. Adopt a stepwise procedure: pre-form the imine, then add the reducing agent.[14] |
| Difficult Product Purification | The amine product may be very polar or stick to the silica gel column. | 1. For column chromatography, add a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to prevent streaking. 2. Consider an acidic workup: extract the product into an aqueous acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract the purified amine product. |
Conclusion
The reductive amination of 7-azaindole-5-carboxaldehyde is a powerful and reliable strategy for the synthesis of diverse amine libraries critical to drug discovery. The choice between the two primary protocols presented here—using either sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride—depends on factors such as substrate reactivity, available solvents, and, most importantly, laboratory safety infrastructure. For general purposes, the STAB protocol is highly recommended due to its excellent safety profile, broad applicability, and high efficiency. By understanding the core mechanism and carefully controlling reaction parameters, researchers can confidently and effectively generate novel 7-azaindole derivatives for advancing therapeutic research.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 16. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note: Pyrrolo[2,3-b]pyridine-5-carbaldehyde as a Versatile Intermediate for the Synthesis of Substituted 7-Azaindoles in Drug Discovery
Introduction: The Significance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structure, being a bioisostere of the endogenous indole nucleus, allows it to mimic the interactions of indole-containing molecules with biological targets while offering distinct physicochemical properties such as improved solubility and metabolic stability.[2] This unique profile has led to the incorporation of the 7-azaindole core into a wide array of therapeutic agents, particularly as kinase inhibitors in oncology and for the treatment of inflammatory diseases.[3][4][5][6]
The development of diverse libraries of 7-azaindole derivatives is crucial for structure-activity relationship (SAR) studies. A key strategy in this endeavor is the functionalization of a pre-formed 7-azaindole core. Among the various functionalized starting materials, 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde stands out as an exceptionally versatile and valuable intermediate.[7][8] Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the systematic and efficient generation of novel analogs with diverse pharmacophores.
This application note provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of substituted 7-azaindoles, targeting researchers and professionals in drug development.
The Synthetic Utility of this compound
The aldehyde functionality at the C5 position is an ideal anchor for introducing molecular diversity. It can be readily transformed into a wide range of functional groups and structural motifs through well-established and robust chemical reactions. The following sections detail key synthetic protocols that utilize this intermediate as a central hub for library synthesis.
Figure 1: Synthetic pathways originating from this compound.
Protocol I: Reductive Amination for Amine Library Synthesis
Scientific Rationale: Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups.
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9] This method avoids the use of more toxic reagents like sodium cyanoborohydride (NaBH₃CN) while providing excellent yields.[9]
Figure 2: Workflow for the reductive amination protocol.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired substituted amine.
Data Summary Table:
| Entry | Amine Component | Solvent | Time (h) | Typical Yield |
| 1 | Aniline | DCE | 6 | 85-95% |
| 2 | Benzylamine | THF | 4 | 90-98% |
| 3 | Morpholine | DCE | 8 | 80-90% |
| 4 | Piperidine | THF | 5 | 88-95% |
Protocol II: Wittig Reaction for Alkene Synthesis
Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[10] This reaction is highly reliable for converting the C5-aldehyde into a vinyl group, which can serve as a handle for further transformations (e.g., Heck coupling, dihydroxylation) or as a key pharmacophore element itself. The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification using phosphonate esters, often favors the formation of the (E)-alkene and uses a milder base, making it a valuable alternative.
Detailed Experimental Protocol (HWE variant):
-
Ylide Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise.
-
Activation: Allow the mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the desired alkene.
Data Summary Table:
| Entry | Phosphonate Ester | Base | Product Type | Typical Yield |
| 1 | Triethyl phosphonoacetate | NaH | (E)-α,β-Unsaturated Ester | 80-90% |
| 2 | Diethyl (cyanomethyl)phosphonate | NaH | (E)-Cinnamonitrile | 75-85% |
| 3 | (Triphenylphosphoranylidene)acetone | - | (E)-α,β-Unsaturated Ketone | 85-95% |
Protocol III: Knoevenagel Condensation for Heterocycle Annulation
Scientific Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or triethylamine.[11] This reaction is a powerful tool for C-C bond formation and can be the first step in a domino sequence to construct new heterocyclic rings fused to the pyridine moiety of the 7-azaindole core, dramatically increasing molecular complexity.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect the product by filtration, wash with cold ethanol, and dry in vacuo.
-
Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or silica gel chromatography to yield the condensed product.
Data Summary Table:
| Entry | Active Methylene Compound | Base | Product Type | Typical Yield |
| 1 | Malononitrile | Piperidine | 2-(1H-pyrrolo[2,3-b]pyridin-5-ylmethylene)malononitrile | 90-98% |
| 2 | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)acrylate | 85-95% |
| 3 | Meldrum's acid | Pyridine | Annulated pyridone precursor | 70-80% |
Conclusion
This compound is a high-value, versatile building block for the synthesis of diverse libraries of 7-azaindole derivatives. The protocols detailed in this application note—reductive amination, Wittig olefination, and Knoevenagel condensation—represent robust and scalable methods to introduce a wide range of substituents and structural motifs at the C5 position. These synthetic strategies empower medicinal chemists to systematically explore the chemical space around the privileged 7-azaindole scaffold, accelerating the discovery of novel therapeutic agents.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound [myskinrecipes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged structure."[1] Its prevalence stems from its role as a bioisostere of the natural indole nucleus, a common motif in biologically active molecules.[2] The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom to form 7-azaindole subtly modulates the molecule's electronic properties, hydrogen bonding capacity, solubility, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2]
This guide focuses on a particularly valuable derivative: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde . The strategic placement of the aldehyde group at the C5 position transforms the stable 7-azaindole core into a highly versatile synthetic intermediate. This carbaldehyde function serves as a reactive handle for a multitude of chemical transformations, enabling medicinal chemists to readily introduce a wide array of functional groups and build molecular complexity.[3][4] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds. The utility of this building block is prominently demonstrated in the synthesis of targeted therapeutics, especially protein kinase inhibitors, where the 7-azaindole scaffold frequently serves as a hinge-binding motif.[2][5][6][7]
These application notes provide an in-depth examination of the core chemical transformations of this compound, complete with detailed, field-proven protocols and explanations of the underlying chemical principles.
Physicochemical Data & Handling
Proper handling and storage are critical for maintaining the integrity of this reactive aldehyde.
| Property | Value | Reference |
| CAS Number | 849067-90-9 | |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | Solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Protect from light and moisture. | General Lab Practice |
Core Synthetic Applications & Protocols
The aldehyde functionality is a gateway to numerous C-C and C-N bond-forming reactions, essential for library synthesis and lead optimization in drug discovery.
Reductive Amination: Introducing Key Amine Side-Chains
Reductive amination is arguably the most crucial reaction for derivatizing this building block. It facilitates the formation of a diverse range of secondary and tertiary amines, which are pivotal for establishing interactions with biological targets, modulating polarity, and improving aqueous solubility. The one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ.
Causality Behind Experimental Choices: The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not prematurely reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose. It is less reactive than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions in acidic to neutral conditions, which also favor imine formation. Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents that are compatible with the reagents and effectively solubilize the substrates.[8]
Protocol: One-Pot Reductive Amination
-
Preparation: To a solution of this compound (1.0 mmol, 146 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Add acetic acid (0.1 mmol, 6 µL) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: Forming α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[9] This reaction is invaluable for synthesizing α,β-unsaturated products which can serve as rigid scaffolds or as Michael acceptors for further functionalization, for instance, by reaction with cysteine residues in protein targets.
Causality Behind Experimental Choices: This reaction requires a basic catalyst to deprotonate the active methylene compound, forming a nucleophilic carbanion.[9] A weak organic base like piperidine or pyrrolidine is typically used.[10][11] Using a strong base like NaOH or NaH could promote unwanted side reactions, such as the self-condensation of the aldehyde.[9] Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and the reaction often proceeds efficiently under reflux to drive the final dehydration step.[10]
Protocol: Knoevenagel Condensation with Malononitrile
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 146 mg) and malononitrile (1.1 mmol, 73 mg) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC. A precipitate may form as the product is generated.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the desired (1H-pyrrolo[2,3-b]pyridin-5-yl)methylenemalononitrile.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ineosopen.org [ineosopen.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Azaindole in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine nitrogen introduces unique physicochemical properties, such as improved solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets.[2] Consequently, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities and are core components of several FDA-approved drugs and numerous clinical candidates.[1][2]
The functionalization of the 7-azaindole nucleus is therefore of paramount importance for the exploration of chemical space in drug development. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient installation of carbon-carbon and carbon-heteroatom bonds onto the 7-azaindole core.[3][4] These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of complex molecular architectures under relatively mild conditions.
This comprehensive guide provides an in-depth overview of the key palladium-catalyzed cross-coupling reactions applied to 7-azaindole derivatives, including detailed, field-proven protocols and an explanation of the underlying mechanistic principles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis. Its application to halo-7-azaindoles provides a robust method for introducing aryl, heteroaryl, and vinyl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction, particularly with electron-rich and potentially coordinating heterocycles like 7-azaindole. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps.
References
The Strategic Derivatization of 7-Azaindole-5-Carboxaldehyde: A Guide to Core Synthetic Transformations
An Application Note for Medicinal and Synthetic Chemists
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a bioisosteric replacement for indole that can enhance pharmacological properties such as solubility and bioavailability.[1] 7-Azaindole-5-carboxaldehyde is a versatile building block, with its aldehyde functionality providing a reactive handle for a multitude of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this aldehyde group, offering detailed protocols and the underlying chemical principles for its conversion into a diverse array of functional groups and complex molecular architectures. We will cover essential reactions including reductive amination, Knoevenagel condensation, Wittig olefination, and the formation of imines and related C=N systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Significance of the 7-Azaindole Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties of the heterocycle compared to indole, often leading to improved metabolic stability and unique hydrogen bonding capabilities.[1][2] The aldehyde at the C-5 position is an exceptionally useful synthetic handle, acting as an electrophilic center for carbon-carbon and carbon-heteroatom bond formation, enabling the exploration of vast chemical space around the core scaffold.
This guide focuses on four principal classes of reactions that leverage the reactivity of the aldehyde group to build molecular complexity.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is one of the most robust and widely utilized methods in medicinal chemistry for forming amine linkages.[3][4] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[4]
Causality and Experimental Choice: The selection of the reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to the alcohol.[4] The reaction is often run in mildly acidic conditions to facilitate imine formation without fully protonating and deactivating the amine nucleophile.[5]
Protocol 2.1: General Procedure for Reductive Amination
This protocol describes the coupling of 7-azaindole-5-carboxaldehyde with a generic primary amine using sodium triacetoxyborohydride.
Materials:
-
7-Azaindole-5-carboxaldehyde
-
Primary Amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-azaindole-5-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add the primary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 3-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Knoevenagel Condensation: Constructing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[6] The reaction is typically catalyzed by a weak base and results in an α,β-unsaturated product, which is a valuable intermediate for further transformations like Michael additions.[7][8]
Causality and Experimental Choice: A weak base, such as piperidine or ammonium acetate, is crucial.[6][9] A strong base would risk promoting the self-condensation of the aldehyde. The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the resulting electron-deficient alkene. Solvent-free or microwave-assisted conditions can often accelerate the reaction and provide environmental benefits.[9][10]
Protocol 3.1: Knoevenagel Condensation with Malononitrile
This protocol details a base-catalyzed condensation to form 2-(1H-pyrrolo[2,3-b]pyridin-5-ylmethylene)malononitrile.
Materials:
-
7-Azaindole-5-carboxaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Toluene
-
Argon or Nitrogen gas
Procedure:
-
Combine 7-azaindole-5-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in a round-bottom flask.
-
Add ethanol or toluene as the solvent.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol, 110°C for toluene) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. A solid product may precipitate from the solution upon reaction completion.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual reagents.
-
Dry the product under vacuum to yield the purified Knoevenagel adduct.
Wittig Reaction: Aldehyde to Alkene Conversion
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[11][12] The reaction involves a phosphonium ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate.[13] This intermediate rapidly collapses to form the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide).[12][13]
Causality and Experimental Choice: The nature of the ylide determines the stereochemistry of the resulting alkene.[14]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally yield (Z)-alkenes.
-
Stabilized ylides (with an electron-withdrawing group like an ester) are less reactive and typically yield (E)-alkenes. The ylide is generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).
Protocol 4.1: Olefination using a Non-Stabilized Ylide
This protocol describes the formation of 5-vinyl-1H-pyrrolo[2,3-b]pyridine using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
7-Azaindole-5-carboxaldehyde
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 7-azaindole-5-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back down to 0°C.
-
Slowly add the solution of the aldehyde to the ylide solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, requiring careful chromatography.
-
Formation of Imines, Oximes, and Hydrazones
The condensation of an aldehyde with a primary amine or its derivatives (e.g., hydroxylamine, hydrazine) is a fundamental transformation that produces compounds with a C=N double bond.[15] These reactions are reversible and typically acid-catalyzed.[16] The optimal pH is around 4-5, which is acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to make it a good leaving group (water), but not so acidic as to fully protonate the starting amine, rendering it non-nucleophilic.[5][15]
Applications:
-
Imines (Schiff Bases): Key intermediates in multi-step syntheses and ligands for catalysis.[16]
-
Oximes: Can be used as protecting groups or can be rearranged (Beckmann rearrangement) or reduced to amines.
-
Hydrazones: Intermediates in reactions like the Wolff-Kishner reduction or Fischer indole synthesis.
Protocol 5.1: Synthesis of an Oxime Derivative
This protocol describes the reaction with hydroxylamine hydrochloride to form 7-azaindole-5-carboxaldehyde oxime.
Materials:
-
7-Azaindole-5-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 7-azaindole-5-carboxaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or pyridine (2.0 eq). The base is required to neutralize the HCl and free the hydroxylamine nucleophile.
-
Heat the mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
If necessary, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Summary of Derivatization Strategies
| Reaction Type | Reagents | Key Conditions | Product Functional Group | Key Considerations |
| Reductive Amination | Primary/Secondary Amine, STAB or NaBH₃CN | Anhydrous DCM or DCE, RT | Secondary/Tertiary Amine | Mild reducing agent prevents aldehyde reduction. Tolerates many functional groups.[4] |
| Knoevenagel Condensation | Active Methylene (e.g., Malononitrile), Piperidine | Reflux in Ethanol/Toluene | α,β-Unsaturated System | Weak base is critical to avoid self-condensation.[6] |
| Wittig Reaction | Phosphonium Ylide (from salt + strong base) | Anhydrous THF, 0°C to RT | Alkene | Ylide stability dictates stereochemistry (Z/E). Triphenylphosphine oxide can be difficult to remove.[13][14] |
| Imine/Oxime Formation | Amine, Hydroxylamine, Hydrazine | Mildly acidic (pH 4-5), Reflux in Ethanol/Water | Imine, Oxime, Hydrazone | pH control is essential for optimal reaction rate.[5][15] |
Conclusion
7-Azaindole-5-carboxaldehyde is a powerful and versatile starting material for the synthesis of complex molecules aimed at drug discovery and materials science. The aldehyde group serves as a reliable anchor point for a range of classic and robust organic transformations. By understanding the principles and applying the protocols detailed in this guide, researchers can effectively navigate the derivatization of this key scaffold to generate novel compounds with diverse structures and functionalities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
Application Notes & Protocols: Synthesis of FGFR Inhibitors
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide on the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. It moves beyond a simple recitation of steps to explain the underlying medicinal chemistry strategies, offers a detailed, field-proven protocol for a clinically approved inhibitor, and contextualizes the synthesis within the broader landscape of cancer biology and drug discovery.
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and migration.[1][2] Under normal physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs initiates receptor dimerization and trans-phosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cellular function.[3][4]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[5][6][7] This dependency makes the FGFR axis a compelling target for therapeutic intervention. Small-molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have emerged as a validated and successful strategy, leading to several FDA-approved drugs.[8][9]
This guide will delve into the synthetic chemistry that underpins the creation of these targeted agents, providing both a strategic overview and a practical, step-by-step protocol for the synthesis of a representative pan-FGFR inhibitor.
Strategic Landscape of FGFR Inhibitor Synthesis
The development of FGFR inhibitors has evolved from non-selective multi-kinase inhibitors to highly potent and selective agents.[4][8] This progression has been driven by a deeper understanding of the structural biology of the FGFR kinase domain and the application of modern synthetic methodologies.
Classification and Core Scaffolds
FGFR inhibitors can be broadly classified based on their selectivity and mechanism of action.
-
Pan-FGFR Inhibitors: These compounds inhibit FGFR1, FGFR2, and FGFR3 with high potency, and often have reduced activity against FGFR4 due to structural differences in the kinase domain.[5][8]
-
Selective Inhibitors: Efforts are ongoing to develop isoform-selective inhibitors (e.g., FGFR2- or FGFR4-selective) to minimize off-target toxicities.[10][11][12]
-
Reversible vs. Covalent Inhibitors: Most approved inhibitors are reversible, ATP-competitive agents (Type I inhibitors).[13] However, covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in or near the ATP-binding pocket are being developed to achieve prolonged target engagement.[7][14]
Medicinal chemistry campaigns have identified several privileged scaffolds that serve as the foundation for potent FGFR inhibition. Common core structures include quinoxaline, indazole, and pyrazole-benzimidazole, which are adept at forming key hydrogen bond interactions within the hinge region of the FGFR ATP-binding site.[4][5][15]
Key Synthetic Transformations
The construction of these complex heterocyclic systems relies on a robust toolkit of modern organic reactions. The most prevalent are palladium-catalyzed cross-coupling reactions, which are instrumental for forging the carbon-carbon and carbon-nitrogen bonds that form the inhibitor backbone.
-
Suzuki-Miyaura Coupling: Widely used to connect aryl or heteroaryl halides with boronic acids/esters, forming critical biaryl linkages.
-
Buchwald-Hartwig Amination: The method of choice for constructing the key aryl-amine bond that often links the core scaffold to a solvent-exposed region of the receptor.
Visualization of the FGFR Signaling Pathway
To understand the biological impact of these synthesized inhibitors, it is crucial to visualize their point of intervention. The diagram below illustrates the canonical FGFR signaling cascade, which becomes constitutively active in cancer due to genetic alterations. The inhibitors synthesized are designed to block the ATP-binding site of the FGFR kinase domain, thereby preventing the trans-phosphorylation event that initiates this entire downstream cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of BACE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of BACE-1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the progressive loss of memory and cognitive function. A central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1] The production of these neurotoxic Aβ peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase.[2] As the rate-limiting enzyme in Aβ production, BACE-1 has emerged as a prime therapeutic target for the development of disease-modifying treatments for AD.[1]
The inhibition of BACE-1 presents a promising strategy to reduce Aβ levels and potentially slow or halt the progression of AD.[3] This has spurred extensive research and development efforts, leading to the discovery of a variety of small molecule BACE-1 inhibitors. However, the synthesis of these complex molecules presents significant challenges, requiring sophisticated synthetic strategies and meticulous execution. Key hurdles include achieving high stereoselectivity, ensuring blood-brain barrier permeability, and maintaining selectivity over other proteases.[2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of four prominent BACE-1 inhibitors: Verubecestat (MK-8931), Lanabecestat (AZD3293), Atabecestat (JNJ-54861911), and Umibecestat (CNP520). This document is designed to provide researchers and drug development professionals with the in-depth technical knowledge and practical insights necessary to navigate the complexities of BACE-1 inhibitor synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols with expected outcomes, and offer troubleshooting guidance for key transformations.
I. Synthetic Strategies and Core Scaffolds
The development of BACE-1 inhibitors has explored a diverse range of chemical scaffolds, each designed to interact with the catalytic dyad of the enzyme.[3] This guide will focus on the synthesis of inhibitors based on the following core structures:
-
Iminothiadiazine Dioxide: Exemplified by Verubecestat, this scaffold presents a unique cyclic guanidine isostere.
-
Aminoimidazole: Lanabecestat features this core, which has been a focus of efforts to improve cell permeability.[3]
-
Thiazine: Atabecestat is a thiazine-based inhibitor, representing another class of heterocyclic compounds targeting BACE-1.
-
Amino-oxazine: Umibecestat incorporates this headgroup, which has been optimized to enhance potency and brain penetration.
The following sections will provide detailed synthetic workflows for each of these inhibitors, highlighting the key chemical transformations and the rationale behind the chosen synthetic routes.
II. Synthesis of Verubecestat (MK-8931)
Verubecestat is a potent BACE-1 inhibitor featuring a novel iminothiadiazine dioxide core.[4] Its synthesis is a testament to modern organic chemistry, employing a diastereoselective Mannich-type addition, a copper-catalyzed C-N coupling, and a late-stage guanidinylation.[5]
A. Retrosynthetic Analysis and Strategy
The synthesis of Verubecestat hinges on the strategic construction of the chiral center and the formation of the key amide bond and the iminothiadiazine dioxide ring. The retrosynthetic analysis reveals a convergent approach, bringing together two key fragments in the later stages.
Figure 1: Retrosynthetic analysis of Verubecestat.
B. Key Experimental Protocols
A crucial step in the synthesis of Verubecestat is the diastereoselective Mannich-type addition of a deprotonated sulfonamide to an Ellman sulfinyl ketimine. This reaction establishes the critical stereocenter of the molecule. The use of a continuous flow process has been shown to be advantageous for this transformation, as it is highly mixing-sensitive.
Protocol:
-
Preparation of the Sulfonamide Anion: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the sulfonamide (1.0 equiv) in anhydrous THF. Cool the solution to -25 °C. Slowly add a solution of hexyl lithium (1.0 equiv) in hexanes while maintaining the temperature below -20 °C. Stir the resulting solution for 1 hour at -25 °C.
-
Mannich Addition: In a separate flame-dried flask, dissolve the sulfinyl ketimine (1.2 equiv) in anhydrous THF. Cool this solution to -78 °C. Slowly add the pre-formed sulfonamide anion solution via cannula to the ketimine solution.
-
Quenching and Workup: After stirring at -78 °C for 2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired diastereomer. A diastereomeric ratio of approximately 92:8 is typically achieved.
Causality of Experimental Choices:
-
Ellman's Chiral Auxiliary: The use of the tert-butanesulfinyl group as a chiral auxiliary on the ketimine is critical for inducing high diastereoselectivity in the Mannich addition.
-
Organolithium Base: Hexyl lithium is a strong, non-nucleophilic base that efficiently deprotonates the sulfonamide without competing side reactions.
-
Cryogenic Conditions: The low reaction temperature (-78 °C) is essential to control the reactivity of the organolithium species and enhance the diastereoselectivity of the addition.
Self-Validation:
-
Expected Yield: 70-80%
-
Diastereomeric Ratio: Determined by ¹H NMR analysis of the crude product or by chiral HPLC.
-
Troubleshooting: Low diastereoselectivity can result from temperature fluctuations or the presence of moisture. Ensure all glassware is rigorously dried and the reaction is maintained at the specified temperature.
The second-generation synthesis of Verubecestat employs a copper-catalyzed C-N coupling to form the amide bond, which is a more direct and efficient approach compared to the first-generation route.[5]
Protocol:
-
Reaction Setup: To a solution of the aryl bromide (1.0 equiv) and the primary amide (1.2 equiv) in toluene are added potassium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv).
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred vigorously for 24 hours under an argon atmosphere.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired amide.
Causality of Experimental Choices:
-
Copper(I) Iodide: CuI is an effective and relatively inexpensive catalyst for Ullmann-type coupling reactions.
-
Diamine Ligand: The use of a 1,2-diamine ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, is crucial for stabilizing the copper catalyst and promoting the C-N bond formation.[6]
-
Base: Potassium carbonate is a suitable base to facilitate the deprotonation of the amide and drive the catalytic cycle.
Self-Validation:
-
Expected Yield: 85-95%
-
Purity: Assessed by HPLC and confirmed by ¹H NMR and mass spectrometry.
-
Troubleshooting: Incomplete conversion can be addressed by increasing the reaction time or temperature, or by using a more active ligand. The presence of impurities can often be traced back to the quality of the starting materials.
The final key step is the formation of the iminothiadiazine dioxide core through a late-stage guanidinylation followed by cyclization.[5]
Protocol:
-
Cyanamide Formation: The primary amine precursor is treated with cyanogen bromide in the presence of a mild base such as sodium bicarbonate in a biphasic solvent system (e.g., dichloromethane/water).
-
Cyclization: The resulting cyanamide is then cyclized by treatment with a strong acid (e.g., methanesulfonic acid) to afford the iminothiadiazine dioxide ring.
-
Deprotection: Finally, any protecting groups are removed under appropriate conditions to yield Verubecestat.
Causality of Experimental Choices:
-
Cyanogen Bromide: This reagent is a common and effective electrophile for the synthesis of cyanamides from primary amines.
-
Acid-Catalyzed Cyclization: The strong acid protonates the cyanamide, activating it for intramolecular nucleophilic attack by the sulfonamide nitrogen, leading to the formation of the six-membered ring.
Self-Validation:
-
Expected Yield: 70-85% over the two steps.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and its purity is confirmed by HPLC.
Table 1: Summary of Key Data for Verubecestat Synthesis
| Step | Key Reagents | Typical Yield | Key Analytical Data (Expected) |
| Mannich Addition | Hexyl lithium, Ellman's sulfinyl ketimine | 70-80% | ¹H NMR showing characteristic diastereomeric protons, Chiral HPLC |
| Cu-Amidation | CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine | 85-95% | ¹H NMR showing amide N-H proton, MS confirming correct mass |
| Guanidinylation | Cyanogen bromide, Methanesulfonic acid | 70-85% | ¹H NMR, ¹³C NMR, HRMS confirming final structure, HPLC >99% purity |
III. Synthesis of Lanabecestat (AZD3293)
Lanabecestat is a potent BACE-1 inhibitor with an aminoimidazole core.[7] A key feature of its synthesis is a late-stage Suzuki coupling to introduce the pyridine side chain.[8]
A. Synthetic Workflow
Figure 2: Synthetic workflow for Lanabecestat.
B. Key Experimental Protocols
The aminoimidazole core is constructed from a spirocyclic ketone through a multi-step sequence. A key intermediate is 2-oxopropanethioamide, for which a safer and more robust synthesis has been developed.[9]
Protocol for Aminoimidazole Formation: [10]
-
Imine Formation: A ketone intermediate is treated with ammonia and a Lewis acid such as titanium(IV) isopropoxide to form the corresponding imine.
-
Cyclocondensation: The imine is then reacted with a thioamide in a cyclocondensation reaction to form a mercaptoimidazole intermediate.
-
Aminolysis: The mercaptoimidazole is converted to the desired aminoimidazole by treatment with ammonia in the presence of a zinc salt, such as zinc acetate. The zinc salt acts as a scavenger for the thiol byproduct, driving the reaction to completion.
Causality of Experimental Choices:
-
Titanium(IV) Isopropoxide: This Lewis acid effectively catalyzes the formation of the imine from the ketone and ammonia.
-
Zinc Acetate: The use of a zinc salt in the aminolysis step is crucial for trapping the thiol as an insoluble zinc sulfide, which shifts the equilibrium towards the desired aminoimidazole product.[10]
Self-Validation:
-
Expected Yield: The overall yield for the three-step sequence is typically in the range of 40-50%.[10]
-
Characterization: The aminoimidazole intermediate is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
A scalable Suzuki coupling process is employed to couple the brominated aminoimidazole core with a pyridine boronic ester.[8]
Protocol: [8]
-
Reaction Setup: In a reaction vessel, the brominated aminoimidazole (1.0 equiv), the pyridine boronic ester (1.05 equiv), and a palladium catalyst such as Pd(AmPhos)₂Cl₂ (0.15 mol%) are combined in ethanol.
-
Base Addition: An aqueous solution of potassium phosphate tribasic (2.5 equiv) is added to the mixture.
-
Reaction Conditions: The biphasic mixture is heated to 80 °C and stirred for approximately 90 minutes.
-
Workup and Purification: After cooling, the phases are separated, and the organic layer is washed and concentrated. The crude product is then purified, often by crystallization, to yield Lanabecestat.
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands, such as AmPhos, are often employed to enhance the rate of oxidative addition and reductive elimination.[7]
-
Boronic Ester: The use of a stable and crystalline diethanolamine boronic ester offers advantages in terms of handling and stability compared to the corresponding boronic acid.[8]
-
Biphasic System: The use of an ethanol/water solvent system allows for the use of an inorganic base and facilitates the reaction.
Self-Validation:
-
Expected Yield: High yields, often exceeding 90%, are achievable with optimized conditions.[8]
-
Purity: HPLC is used to monitor the reaction progress and assess the purity of the final product.
-
Troubleshooting: Common side reactions in Suzuki couplings include dehalogenation of the starting material. This can sometimes be mitigated by adjusting the base, solvent, or ligand.[10]
Table 2: Summary of Key Data for Lanabecestat Synthesis
| Step | Key Reagents | Typical Yield | Key Analytical Data (Expected) |
| Aminoimidazole Formation | Ti(iPrO)₄, Zn(OAc)₂ | 40-50% (overall) | ¹H NMR, ¹³C NMR, MS of the intermediate |
| Suzuki Coupling | Pd(AmPhos)₂Cl₂, K₃PO₄ | >90% | ¹H NMR, ¹³C NMR, HRMS of Lanabecestat, HPLC >99% purity |
IV. Synthesis of Atabecestat (JNJ-54861911)
Atabecestat is a thiazine-based BACE-1 inhibitor. Its synthesis features a diastereoselective addition to an Ellman tert-butanesulfinimide and an acid-catalyzed cyclization of a thiourea to form the 1,3-thiazin-2-amine core.
A. Synthetic Overview
Figure 3: Synthetic overview of Atabecestat.
B. Key Experimental Protocols
Similar to the synthesis of Verubecestat, a key step is the diastereoselective addition to an Ellman's auxiliary to set a stereocenter. In this case, a titanium enolate is added to the sulfinimide.
Protocol:
-
Enolate Formation: A solution of the starting ketone or ester is treated with a titanium source, such as TiCl(OiPr)₃, and a tertiary amine base at low temperature to generate the titanium enolate.
-
Diastereoselective Addition: The pre-formed titanium enolate is then added to a solution of the Ellman tert-butanesulfinimide at low temperature.
-
Workup and Purification: The reaction is quenched with a suitable proton source, and the product is isolated and purified by chromatography.
Causality of Experimental Choices:
-
Titanium Enolate: The use of a titanium enolate often provides high levels of diastereoselectivity in additions to chiral sulfinimides.
-
Ellman's Auxiliary: The tert-butanesulfinyl group serves as a powerful chiral director, leading to the preferential formation of one diastereomer. The auxiliary can be readily cleaved under acidic conditions in a later step.
Self-Validation:
-
Diastereomeric Ratio: The dr can be determined by ¹H NMR analysis of the crude product.
-
Characterization: The structure of the adduct is confirmed by NMR and mass spectrometry.
The 1,3-thiazin-2-amine core is constructed via an acid-catalyzed cyclization of a thiourea intermediate.
Protocol:
-
Thiourea Formation: The amine precursor is reacted with an isothiocyanate to form the corresponding thiourea.
-
Cyclization: The thiourea is then treated with a strong acid, such as polyphosphoric acid or a strong mineral acid, and heated to effect the intramolecular cyclization.
-
Workup and Purification: The reaction is cooled, quenched, and the product is extracted and purified.
Causality of Experimental Choices:
-
Strong Acid: A strong acid is required to protonate the thiourea and facilitate the intramolecular nucleophilic attack of the sulfur onto the activated carbon, leading to ring closure.
Self-Validation:
-
Expected Yield: Yields for this cyclization are typically good, often in the range of 70-80%.
-
Characterization: The formation of the thiazine ring can be confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra.
V. Synthesis of Umibecestat (CNP520)
Umibecestat is a potent and selective BACE-1 inhibitor that features a 5-amino-1,4-oxazine headgroup.[11] The synthesis of this key structural motif is a critical part of the overall synthetic strategy.
A. Synthesis of the 5-Amino-1,4-Oxazine Headgroup
The synthesis of the 5-amino-6-methyl-6-(trifluoromethyl)-1,4-oxazine headgroup has been a subject of optimization to improve potency and brain penetration.[11]
Protocol (General approach): [12][13]
-
Strecker Reaction: An appropriate acetophenone is subjected to a Strecker reaction to form an aminonitrile intermediate.
-
Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding carboxylic acid, followed by esterification to yield an amino ester.
-
Reduction: The amino ester is reduced, for example with lithium aluminum hydride, to give the corresponding amino alcohol.
-
Cyclization: The amino alcohol is then cyclized to form the 1,4-oxazine ring. This can be achieved through various methods, including reaction with a suitable two-carbon electrophile.
-
Introduction of the Amine: The final step is the introduction of the amino group at the 5-position to complete the headgroup synthesis.
Causality of Experimental Choices:
-
Strecker Reaction: This is a classic and efficient method for the synthesis of α-amino acids and their derivatives from ketones or aldehydes.
-
Stepwise Functional Group Manipulations: The multi-step sequence allows for the controlled introduction of the necessary functional groups and the construction of the heterocyclic ring with the desired stereochemistry.
Self-Validation:
-
Characterization of Intermediates: Each intermediate in the sequence should be characterized by NMR and mass spectrometry to confirm its structure before proceeding to the next step.
-
Final Product Confirmation: The final 5-amino-1,4-oxazine headgroup is fully characterized to ensure its purity and structural integrity.
B. Final Assembly of Umibecestat
The final steps in the synthesis of Umibecestat involve the coupling of the 5-amino-1,4-oxazine headgroup with the pyridine side chain, typically via a nucleophilic aromatic substitution or a cross-coupling reaction, followed by any necessary deprotection steps.[11]
VI. Safety and Handling of Hazardous Reagents
The synthesis of BACE-1 inhibitors often involves the use of hazardous reagents that require careful handling and appropriate safety precautions.
-
Organolithium Reagents (e.g., Hexyl Lithium): These reagents are pyrophoric and will ignite spontaneously on contact with air.[12] They must be handled under an inert atmosphere (argon or nitrogen) using air-free techniques (e.g., syringe or cannula).[10] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[10] A Class B or D fire extinguisher should be readily available.[10]
-
Cyanogen Bromide: This is a highly toxic and corrosive solid.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[14] Avoid inhalation of dust and contact with skin.[8] In case of exposure, seek immediate medical attention.[14]
-
Triphosgene: This is a crystalline solid that is a safer substitute for phosgene gas but is still highly toxic and corrosive.[9] It must be handled in a fume hood with extreme caution. Avoid inhalation and contact with skin and eyes.[9] It is moisture-sensitive and will decompose to release phosgene.
VII. Conclusion
The synthesis of BACE-1 inhibitors is a complex and challenging endeavor that requires a deep understanding of modern synthetic organic chemistry. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully synthesize these important therapeutic targets. By understanding the rationale behind the synthetic strategies and paying close attention to the experimental details and safety precautions, researchers can contribute to the ongoing efforts to develop effective treatments for Alzheimer's disease.
References
- 1. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 2. Collection - Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious βâSecretase (BACE1) Inhibitor for the Prevention of Alzheimerâs Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. chamberlandresearch.com [chamberlandresearch.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde by Column Chromatography
Welcome to the Technical Support Center for the purification of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound, a common scaffold in medicinal chemistry.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography.
Introduction: The Chemistry of Purifying 7-Azaindole-5-carboxaldehyde
This compound, also known as 7-azaindole-5-carboxaldehyde, is a polar aromatic aldehyde. Its purification via silica gel column chromatography is a standard yet often challenging procedure. The presence of a basic pyridine nitrogen and an acidic N-H proton on the pyrrole ring, combined with the polar aldehyde group, can lead to issues such as peak tailing, low recovery, and co-elution with impurities.[2]
This guide provides a systematic approach to overcoming these challenges, ensuring you can obtain your target compound with high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the column chromatography of this compound.
Question: My compound is streaking or tailing badly on the column, leading to poor separation and mixed fractions. What can I do?
Answer:
This is a classic issue with nitrogen-containing heterocycles like 7-azaindoles on silica gel.[2] The primary cause is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction slows the elution of the compound in an uneven manner, causing the characteristic tailing.
-
Causality-Driven Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., ethyl acetate/hexane). This will compete with your compound for binding to the acidic sites, resulting in a more symmetrical peak shape.
-
Ammonia/Methanol: For very polar compounds, a solvent system containing ammonia can be effective. You can prepare a stock solution of 1-10% ammonium hydroxide in methanol and use this as a component in your mobile phase with a less polar co-solvent like dichloromethane (DCM).[2]
-
-
Choice of Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with a solution of your eluent containing 1% TEA, then packing the column with this slurry.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
-
Question: I'm experiencing low or no recovery of my compound from the column. Where did it go?
Answer:
There are several possibilities when a compound seems to "disappear" during chromatography.
-
Possible Causes & Troubleshooting Steps:
-
Decomposition on Silica: 7-azaindole derivatives can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[2]
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.
-
Solution: Use a less acidic stationary phase like neutral alumina or deactivated silica as described above.
-
-
Compound is Highly Retained: Your eluent system may not be polar enough to elute the compound. This compound is a polar molecule.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate in hexane, try increasing to 40%, 60%, or even 100% ethyl acetate. If that fails, a more polar system like 1-10% methanol in DCM is a good next step.
-
-
Compound Eluted in the Solvent Front: If you used a very polar solvent to dissolve and load your sample, it might have moved down the column very quickly with the initial solvent front.
-
Check Early Fractions: Always collect the first few fractions and check them by TLC, even if you don't expect your compound to elute that early.
-
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by your TLC visualization method.
-
Concentrate and Re-spot: Take a larger volume from several consecutive fractions, concentrate them down, and then spot them on a TLC plate.
-
-
Question: After purification, my NMR spectrum shows persistent impurities. How can I improve the separation?
Answer:
This indicates that the impurities have a similar polarity (and thus a similar Rf value) to your desired product.
-
Strategies for Improved Separation:
-
Optimize the Solvent System: A single isocratic solvent system may not be sufficient.
-
Shallow Gradient Elution: A slow, shallow gradient of your mobile phase can improve the separation of closely eluting compounds. For example, instead of jumping from 20% to 40% ethyl acetate, run a gradient from 20% to 40% over several column volumes.
-
Try Different Solvent Systems: The selectivity of the separation can change with different solvents. If ethyl acetate/hexane is not working, try dichloromethane/methanol or chloroform/methanol systems.
-
-
Multi-Step Purification: Sometimes a single chromatographic step is not enough.
-
Recrystallization: If your purified material is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water) to remove the stubborn impurities.
-
Sequential Chromatography: Run a second column using a different stationary phase (e.g., alumina if the first was silica) or a different solvent system.
-
-
Identify the Impurities: Knowing what the impurities are can guide your purification strategy.
-
Unreacted Starting Materials: If the synthesis involves the Vilsmeier-Haack formylation of 7-azaindole, unreacted starting material could be a key impurity.[3][4] Adjusting the pH of an aqueous workup before chromatography can help remove some starting materials or reagents.[2]
-
Isomeric Byproducts: The synthesis of azaindoles can sometimes produce isomers that are very difficult to separate by standard chromatography.[2] In this case, High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the column chromatography of this compound?
A1: A common and effective starting point is a mixture of ethyl acetate and a non-polar solvent like hexane.[2] First, use Thin Layer Chromatography (TLC) to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.4.[5] A typical gradient for the column might start with a lower polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increase to a higher polarity (e.g., 50-80% ethyl acetate in hexane).[6] For more polar impurities, a system of methanol in dichloromethane (DCM) is also a good choice.[7]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a ratio of silica gel to crude sample weight of anywhere from 20:1 to 100:1. For a relatively straightforward separation, a 30:1 to 50:1 ratio is often sufficient. If the separation is difficult (i.e., impurities are very close in Rf to your product), a higher ratio (e.g., 100:1) will provide better resolution.
Q3: What is the best way to load my sample onto the column?
A3: There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent. If solubility is an issue, you can use a slightly more polar solvent (like DCM or a small amount of methanol), but use the absolute minimum volume to avoid broadening the initial band on the column. Pipette this solution directly onto the top of the silica bed.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the column eluent. Dissolve your crude product in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel (2-3 times the weight of your crude material), and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I use preparative TLC (prep TLC) for purification?
A4: Yes, prep TLC is a viable option for purifying small quantities of this compound, typically up to 100 mg.[2] This method is particularly useful for quickly obtaining a small amount of pure material for analytical purposes.
Q5: Is this compound stable? How should it be stored?
A5: this compound is typically a solid at room temperature.[8] For long-term storage, it is recommended to keep it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[9]
Quantitative Data Summary
The following table provides a summary of key parameters for the purification of this compound and related azaindole derivatives.
| Parameter | Recommended Value/Range | Rationale & Remarks |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Can be deactivated with TEA for basic compounds.[2] |
| Alumina (Neutral or Basic) | Alternative for acid-sensitive or basic compounds to prevent degradation or tailing.[2] | |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A good starting system with tunable polarity.[2] |
| Dichloromethane / Methanol | A more polar system for compounds that are highly retained with EtOAc/Hexane.[7] | |
| Optimal TLC Rf Value | 0.2 - 0.4 | Provides a good balance between resolution and elution time on the column.[5] |
| Gradient Elution | Start: 10-20% EtOAc in Hexane | Begin with a lower polarity to elute non-polar impurities first. |
| End: 50-80% EtOAc in Hexane | Gradually increase polarity to elute the target compound and more polar impurities.[6] | |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | Minimizes peak tailing by neutralizing acidic silica gel sites.[2] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for a typical purification.
1. TLC Method Development: a. Dissolve a small amount of the crude this compound in a solvent like DCM or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., 20% EtOAc/Hexane, 40% EtOAc/Hexane, 60% EtOAc/Hexane). d. Visualize the plate under UV light (254 nm). e. Select the solvent system that gives your target compound an Rf of ~0.3 and shows good separation from major impurities.
2. Column Packing (Slurry Method): a. Choose an appropriately sized column. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). The consistency should be like a thin milkshake. d. Pour the slurry into the column. Use a funnel to avoid spilling. e. Gently tap the column to help the silica pack evenly and remove any air bubbles. f. Open the stopcock and allow some solvent to drain, compacting the silica bed. Never let the solvent level drop below the top of the silica. g. Add a thin layer of sand on top of the packed silica to protect the surface during solvent addition.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material (e.g., 1 gram) in a suitable solvent (e.g., 10 mL of DCM). b. Add 2-3 grams of silica gel to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin elution with the low-polarity solvent system determined by TLC. c. Collect fractions in test tubes or vials. d. Monitor the elution process by collecting small spots from the eluting solvent onto a TLC plate and visualizing under UV light. e. Once the non-polar impurities have eluted, gradually increase the polarity of the eluent (either stepwise or as a continuous gradient). f. Collect fractions until the desired product has completely eluted from the column.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow: Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common purification challenges.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 849067-90-9 [sigmaaldrich.com]
- 9. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [chemicalbook.com]
Technical Support Center: Synthesis of 7-Azaindole-5-Carboxaldehyde
Welcome to the technical support center for the synthesis of 7-azaindole-5-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this critical building block. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-azaindole-5-carboxaldehyde?
There are two primary synthetic strategies for preparing 7-azaindole-5-carboxaldehyde. The choice of route often depends on the availability of starting materials and desired scale.
-
Route A: Halogen-Metal Exchange and Formylation: This is a widely used method that typically starts from 5-bromo-7-azaindole. The process involves a halogen-metal exchange, usually with an organolithium reagent like n-butyllithium, at low temperatures, followed by quenching the resulting organometallic species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF)[1].
-
Route B: Direct Formylation (Vilsmeier-Haack Reaction): This method involves the direct formylation of the 7-azaindole core using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and DMF[2][3][4]. While potentially more direct, this route can present challenges with regioselectivity.
Q2: I am seeing a significant amount of 7-azaindole (des-bromo impurity) in my reaction mixture when starting from 5-bromo-7-azaindole. What is the cause and how can I prevent it?
This is a classic case of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.
Causality: The formation of 7-azaindole from 5-bromo-7-azaindole during the lithiation step is a common side reaction. It occurs when the organolithium intermediate is protonated before it can react with the formylating agent (DMF). The proton source can be trace amounts of water in the solvent or reagents, or even the solvent itself if it is not sufficiently anhydrous.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| High levels of 7-azaindole by LC-MS or ¹H NMR. | Incomplete dryness of glassware, solvent (THF), or reagents. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled or commercially available anhydrous solvents. Ensure the 5-bromo-7-azaindole starting material is anhydrous. |
| Reaction temperature is too high during or after lithiation. | Maintain a very low temperature (typically -78 °C) throughout the addition of n-butyllithium and until the addition of DMF. Premature warming can lead to protonation from the solvent. | |
| Slow addition of the formylating agent. | Add DMF to the reaction mixture promptly after the lithiation is complete. |
Q3: My final product is contaminated with a compound with a mass 16 Da higher than the desired product. What is this impurity?
This impurity is almost certainly 7-azaindole-5-carboxylic acid .
Causality: The aldehyde functional group in your product is susceptible to oxidation, which converts it to a carboxylic acid[5]. This can happen under various conditions:
-
During workup: If the workup conditions are too harsh or if oxidizing agents are present.
-
During storage: Prolonged exposure to air (oxygen) can lead to slow oxidation of the aldehyde.
-
In the presence of certain metal catalysts: If the starting material was prepared using a palladium-catalyzed reaction, residual palladium could potentially catalyze oxidation.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| Presence of 7-azaindole-5-carboxylic acid, often less mobile on TLC. | Air oxidation during reaction, workup, or storage. | Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup. For long-term storage, keep the product under an inert atmosphere and refrigerated. |
| Use of oxidizing reagents in downstream processing. | Be mindful of the compatibility of subsequent reaction conditions with the aldehyde functionality. |
Q4: I performed a Vilsmeier-Haack reaction on 7-azaindole and obtained a mixture of isomeric aldehydes. Why did this happen?
This is a result of the inherent reactivity of the 7-azaindole ring system.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The 7-azaindole nucleus has multiple electron-rich positions that can be attacked by the electrophilic Vilsmeier reagent. While the 3-position is generally the most nucleophilic in indole-type systems, formylation at other positions, such as C-4, can also occur, leading to a mixture of regioisomers like 7-azaindole-3-carboxaldehyde and 7-azaindole-4-carboxaldehyde. The reaction conditions, including temperature and stoichiometry of the Vilsmeier reagent, can influence the isomeric ratio.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| Mixture of aldehyde isomers by HPLC and ¹H NMR. | Non-selective electrophilic attack on the 7-azaindole ring. | Carefully control the reaction temperature, as lower temperatures often favor the thermodynamically more stable product. Adjust the stoichiometry of the Vilsmeier reagent. Purification by column chromatography or crystallization will be necessary to separate the isomers. |
| For unambiguous synthesis of the 5-carboxaldehyde, the halogen-metal exchange route starting from 5-bromo-7-azaindole is generally preferred due to its high regioselectivity. |
Q5: My reaction seems to have stalled, and I have a significant amount of unreacted 5-bromo-7-azaindole. What could be the issue?
Incomplete conversion is a common problem, often related to the generation and stability of the organolithium intermediate.
Causality:
-
Insufficient organolithium reagent: The stoichiometry of the n-butyllithium is critical. Two equivalents are often required: one to deprotonate the N-H of the pyrrole ring and the second to perform the halogen-metal exchange.
-
Inactive organolithium reagent: n-Butyllithium solutions can degrade over time, especially with improper storage.
-
Reaction temperature too low: While low temperatures are necessary to prevent side reactions, extremely low temperatures can slow down the rate of halogen-metal exchange.
Troubleshooting Guide:
| Observation | Potential Cause | Recommended Action |
| High levels of 5-bromo-7-azaindole starting material remaining. | Insufficient or degraded n-butyllithium. | Use a freshly titrated or newly purchased bottle of n-butyllithium. Ensure at least 2.1 equivalents are used. |
| Reaction temperature too low or reaction time too short for lithiation. | Allow the reaction to stir for a sufficient time at -78 °C after the addition of n-butyllithium (e.g., 30-60 minutes) to ensure complete halogen-metal exchange before adding DMF. |
Visualizing Impurity Formation Pathways
The following diagrams illustrate the formation of common impurities during the synthesis of 7-azaindole-5-carboxaldehyde.
Caption: Formation of common impurities from the lithiation-formylation route.
Caption: Potential products from the Vilsmeier-Haack formylation of 7-azaindole.
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole-5-carboxaldehyde via Lithiation
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 5-bromo-7-azaindole (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (2.1-2.2 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 40-60 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, >2.0 eq) dropwise to the suspension.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.
Protocol 2: Purification - Removal of Residual Palladium
If the 5-bromo-7-azaindole starting material was synthesized using a palladium-catalyzed cross-coupling reaction, residual palladium may be present.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove any heterogeneous palladium species.
-
Scavenging: If soluble palladium is suspected, dissolve the crude product in an appropriate solvent and treat it with a palladium scavenger (e.g., activated carbon, silica-based scavengers with thiol groups). Stir for several hours at room temperature or with gentle heating.
-
Removal of Scavenger: Filter the mixture through Celite to remove the scavenger.
-
Analysis: Analyze the filtrate for palladium content using inductively coupled plasma mass spectrometry (ICP-MS) to ensure levels are within acceptable limits for pharmaceutical applications[1].
References
Optimization of reaction conditions for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Introduction
The synthesis of this compound, also known as 7-azaindole-5-carbaldehyde, is a critical transformation. The most common and effective method for this synthesis is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), using a Vilsmeier reagent.[2][3][4] The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][3][5]
While the Vilsmeier-Haack reaction is a powerful tool, its success is highly dependent on careful optimization of reaction conditions. This guide will walk you through common challenges and provide actionable solutions to streamline your synthetic efforts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (7-azaindole).
-
Minimal or no desired product is observed after work-up and purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inactive Substrate | 7-azaindole, while electron-rich, may not be sufficiently activated under the chosen reaction conditions. The Vilsmeier reagent is a relatively weak electrophile.[5][6] | Consider using a more activated form of the substrate, such as an N-protected 7-azaindole. However, direct formylation of 7-azaindole is generally feasible with optimized conditions. |
| Degraded Reagents | The Vilsmeier reagent is sensitive to moisture.[7] Old or improperly stored POCl₃ and DMF can decompose, leading to reaction failure. DMF can degrade to dimethylamine.[5] | Use freshly distilled or newly purchased anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Insufficient Reagent | An inadequate amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. | Increase the molar ratio of the Vilsmeier reagent to the 7-azaindole. A common starting point is 1.5 equivalents of the reagent.[5][8] You may need to titrate this up to 3 or more equivalents depending on your specific setup. |
| Inadequate Temperature | The reaction may be too slow at lower temperatures, especially if the substrate is not highly reactive.[5] | Gradually increase the reaction temperature. While the Vilsmeier reagent is often prepared at 0°C, the reaction with the substrate may require heating.[4][5] Monitor the reaction by TLC to find the optimal temperature, which can range from room temperature to 80°C or higher.[4][5] |
| Premature Quenching | Adding the quenching solution (e.g., water or a basic solution) before the reaction is complete will halt the conversion. | Allow for sufficient reaction time. Monitor the reaction progress closely using TLC or LC-MS until the starting material is consumed.[5] |
Problem 2: Formation of Multiple Products/Impurities
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR analysis of the crude product indicates the presence of significant impurities that are difficult to separate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Di-formylation or Other Side Reactions | At higher temperatures or with a large excess of the Vilsmeier reagent, side reactions such as di-formylation can occur. The Vilsmeier reagent can also react with other functional groups if present.[1] | Carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent. Start with lower temperatures and gradually increase if necessary. Use a moderate excess of the formylating agent (e.g., 1.5-2 equivalents) and monitor for the formation of byproducts. |
| Reaction with Solvent | In some cases, the Vilsmeier reagent can react with the solvent if it is not completely inert.[9] | While DMF is typically both a reagent and a solvent, if you are using a co-solvent, ensure it is anhydrous and unreactive under the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[9] |
| Decomposition of Product | The product, an aldehyde, can be sensitive to the reaction or work-up conditions, leading to decomposition. | Ensure a mild work-up procedure. Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods. |
| Impure Starting Material | Impurities in the starting 7-azaindole can lead to the formation of corresponding formylated impurities. | Use highly pure 7-azaindole. If necessary, purify the starting material by recrystallization or column chromatography before use. |
Problem 3: Difficult Work-up or Product Isolation
Symptoms:
-
The reaction mixture becomes a thick, unmanageable slurry upon quenching.
-
The product is difficult to extract from the aqueous layer.
-
The isolated product is an oil or a sticky solid that is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Violent Quenching Reaction | The reaction of excess POCl₃ with water is highly exothermic and can be difficult to control. | Quench the reaction mixture by slowly adding it to a cold, stirred solution of sodium acetate or sodium bicarbonate.[7] This helps to buffer the solution and control the exotherm. Maintaining the temperature during the quench can also be critical.[7] |
| Product Precipitation | The product may precipitate out of solution during the work-up, making extraction difficult. | After quenching and neutralization, if a solid precipitates, it can be collected by filtration.[10] The aqueous layer should still be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Emulsion Formation | During extraction, a stable emulsion can form between the aqueous and organic layers. | Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Oiling Out | The product may not crystallize easily and instead forms an oil. | Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) until turbidity is observed, followed by cooling. If crystallization fails, purification by silica gel column chromatography is the recommended alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack reaction of 7-azaindole?
A1: There is no single optimal temperature. The Vilsmeier reagent is typically formed at a low temperature (0-5°C) to control the exothermic reaction between DMF and POCl₃.[5] The subsequent reaction with 7-azaindole can be performed at temperatures ranging from 0°C to 80°C or even higher, depending on the reactivity of the substrate and the desired reaction time.[4][5] It is recommended to start at a lower temperature (e.g., room temperature) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. LC-MS is another powerful technique that can provide more detailed information about the reaction progress and the identity of the components in the reaction mixture.
Q3: What is the expected regioselectivity of the formylation?
A3: The Vilsmeier-Haack reaction on 7-azaindole is expected to be highly regioselective for the C5 position. This is due to the electronic properties of the pyrrolo[2,3-b]pyridine ring system. The pyrrole ring is more electron-rich than the pyridine ring, and electrophilic substitution preferentially occurs at the C3 position of the indole core. However, in the case of 7-azaindole, the C5 position on the pyridine ring is also activated and is the observed site of formylation.
Q4: Can I use other formylating agents besides POCl₃/DMF?
A4: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[4] However, for the synthesis of this compound, the POCl₃/DMF system is well-established and generally provides good results.
Q5: What are the key safety precautions for this reaction?
A5:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction between POCl₃ and DMF is exothermic. Add POCl₃ to DMF slowly and with cooling to prevent a runaway reaction.
-
The quenching of the reaction mixture is also highly exothermic. Add the reaction mixture to the quenching solution slowly and with cooling.
-
Work under an inert atmosphere (e.g., argon or nitrogen) to prevent the reagents from reacting with moisture in the air.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate or Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5°C.[5] After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction with 7-Azaindole: Dissolve 7-azaindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC (e.g., 50% ethyl acetate in hexanes). If the reaction is slow, gently heat the mixture (e.g., to 40-60°C) and continue to monitor.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture back to 0°C. In a separate large beaker, prepare a cold, stirred solution of sodium acetate or sodium bicarbonate in water. Slowly and carefully pour the reaction mixture into the quenching solution.
-
Extraction: After the quench is complete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: The Vilsmeier-Haack reaction pathway for the formylation of 7-azaindole.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Challenges in the scale-up synthesis of 7-azaindole-5-carboxaldehyde
Welcome to the technical support center for the synthesis of 7-azaindole-5-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this critical pharmaceutical intermediate. 7-Azaindoles are privileged heterocyclic structures, acting as bioisosteres of indoles with potentially enhanced pharmacological properties like improved solubility and bioavailability.[1] Consequently, 7-azaindole-5-carboxaldehyde serves as a key building block for numerous therapeutic agents.
However, its synthesis, particularly at scale, is not without challenges. The electron-deficient nature of the pyridine ring often renders classical indole formation methods ineffective or low-yielding.[1][2] This guide provides in-depth, field-proven insights into the most common synthetic routes, troubleshooting specific issues, and ensuring a safe, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 7-azaindole-5-carboxaldehyde at a laboratory and scale-up level?
The most prevalent and scalable method involves a halogen-metal exchange on a suitable precursor followed by formylation. The typical starting material is 5-bromo-7-azaindole. This is subjected to lithiation using a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures, followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] Other organometallic methods and multi-step routes starting from functionalized pyridines exist but often present more significant scale-up hurdles.[4]
Q2: Why is direct formylation of the 7-azaindole core, for instance via a Vilsmeier-Haack reaction, not the preferred method for the 5-carboxaldehyde isomer?
This is a critical question rooted in the inherent electronic properties of the 7-azaindole nucleus. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] The 7-azaindole ring system has two potential sites for electrophilic attack: the C3 position on the electron-rich pyrrole ring and various positions on the electron-deficient pyridine ring. The C3 position is significantly more nucleophilic and is the typical site of formylation under Vilsmeier-Haack conditions, leading to the undesired 7-azaindole-3-carboxaldehyde isomer.[7][8][9] The electron-withdrawing effect of the pyridine nitrogen deactivates the C4, C5, and C6 positions towards electrophilic attack, making direct formylation at C5 highly inefficient.[1]
Q3: What are the primary safety considerations when scaling up the lithiation-formylation synthesis?
Scaling this synthesis requires stringent safety protocols primarily due to two factors:
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water, protic solvents, and oxygen. At scale, the risk of fire is significant. It must be handled under a strictly inert atmosphere (nitrogen or argon) using specialized transfer techniques.
-
Cryogenic Temperatures & Exothermic Quench: The lithiation is performed at low temperatures (typically -78 °C) to ensure stability of the organolithium intermediate.[3] The subsequent quench with DMF is highly exothermic. On a large scale, this exotherm can lead to a thermal runaway if addition rates and reactor cooling are not precisely controlled, causing rapid pressure buildup and potential loss of containment. A thorough process safety review, including reaction calorimetry, is essential before attempting this at scale.
Troubleshooting Guide: Lithiation-Formylation of 5-Bromo-7-Azaindole
This section addresses common problems encountered during the synthesis of 7-azaindole-5-carboxaldehyde from 5-bromo-7-azaindole.
Problem 1: Low or Inconsistent Yields and Incomplete Conversion
Q: My reaction consistently results in low yields (<50%) with a significant amount of unreacted 5-bromo-7-azaindole remaining. What are the likely causes and how can I improve the conversion?
A: This is a multifaceted problem often pointing to issues with the lithiation step. Several factors must be meticulously controlled.
Causality & Solutions:
-
Inactive n-BuLi: n-BuLi degrades upon storage, reacting with atmospheric moisture and oxygen. The actual molarity of the solution can be significantly lower than stated on the bottle.
-
Solution: Always titrate the n-BuLi solution immediately before use to determine its exact molarity. A detailed protocol for this is provided below. Using an inaccurate concentration is a primary source of failed or low-yielding reactions.
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent (THF) or on the glassware will consume the n-BuLi, reducing the amount available for the halogen-metal exchange.
-
Solution: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-purity anhydrous solvent from a sealed commercial source. Ensure all glassware is rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of inert gas.
-
-
Inadequate Temperature Control: While the reaction is typically run at -78 °C, temperature fluctuations can affect the stability of the lithiated intermediate. If the temperature rises prematurely, the intermediate can decompose or participate in side reactions.
-
Solution: Maintain a stable internal reaction temperature of <-70 °C throughout the n-BuLi addition and subsequent stirring period. Use a well-calibrated thermometer and an efficient cooling bath (e.g., dry ice/acetone).
-
-
Formation of Competing Intermediates: While lithiation at C5 is favored, side reactions can occur. Using an excess of n-BuLi (2.1 equivalents are often reported) helps deprotonate the indole N-H, forming a dianion that facilitates the desired reaction.[3]
-
Solution: Ensure at least 2.0 equivalents of accurately titrated n-BuLi are used. The first equivalent deprotonates the N-H, and the second performs the halogen-metal exchange.
-
Below is a troubleshooting workflow to diagnose yield issues:
Caption: Troubleshooting workflow for low yield in the synthesis of 7-azaindole-5-carboxaldehyde.
Problem 2: Significant Impurity Formation
Q: My crude product contains several major impurities that are difficult to separate. What are these byproducts and how can I prevent their formation?
A: Impurity profiles in this reaction are typically related to the high reactivity of the organolithium intermediate and the nature of the DMF quench.
Causality & Solutions:
-
Over-addition to DMF Adduct: The initial tetrahedral adduct formed between the lithiated azaindole and DMF can be attacked by a second molecule of the lithiated azaindole. After work-up, this leads to a secondary alcohol impurity, which is often difficult to remove.
-
Solution (Inverse Addition): Instead of adding DMF to the organolithium, perform an "inverse addition" by transferring the organolithium solution via cannula into a separate flask containing a cold (-78 °C) solution of anhydrous DMF in THF. This ensures that DMF is always in excess at the point of reaction, minimizing the chance of the over-addition side reaction.
-
-
Protonation of Intermediate: If the reaction is quenched improperly or exposed to a proton source before formylation, the lithiated intermediate will be protonated, leading to the formation of 7-azaindole as a byproduct.
-
Solution: Ensure the DMF is anhydrous and that the reaction is maintained under a robust inert atmosphere until the aqueous quench is intentionally performed.
-
-
Degradation: The lithiated intermediate has limited thermal stability. If the reaction is allowed to warm significantly before quenching, decomposition can occur, leading to a complex mixture of byproducts.
-
Solution: Maintain cryogenic temperatures until the moment of quenching, and proceed with the quench as soon as the initial lithiation is complete.
-
The following diagram illustrates the main reaction and a key side reaction pathway.
Caption: Main reaction and over-addition side reaction pathway.
Problem 3: Difficulties with Work-up and Product Isolation
Q: After quenching the reaction with aqueous ammonium chloride, I struggle with a persistent emulsion during the extraction. Furthermore, crystallizing the final product from the crude solid is challenging. What can I do?
A: Work-up and purification are common bottlenecks during scale-up.
Causality & Solutions:
-
Emulsion Formation: The presence of inorganic salts and potentially fine, insoluble organic materials can stabilize emulsions between the aqueous and organic layers (e.g., EtOAc).
-
Solution 1 (Brine Wash): After the initial quench, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
Solution 2 (Filtration): If a fine precipitate is observed, filtering the entire biphasic mixture through a pad of celite can help remove the particulate matter that stabilizes the emulsion.
-
Solution 3 (Solvent Choice): Consider using a solvent less prone to emulsion, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM), for the extraction, if compatible with the process.
-
-
Difficult Crystallization: The crude product is a solid but may be contaminated with impurities of similar polarity, hindering effective crystallization.
-
Solution 1 (Solvent Screening): Perform a systematic screening of solvents and solvent mixtures to find optimal crystallization conditions. Common systems include ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Solution 2 (Re-slurry): Instead of a full recrystallization, a re-slurry can be highly effective. Suspend the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., hot MTBE or diethyl ether). Stir for a period, then filter the solid product, which should now be of higher purity. This technique is often more amenable to large-scale operations than recrystallization.
-
| Parameter | Typical Value/Condition | Rationale & Key Considerations |
| Starting Material | 5-Bromo-7-azaindole | Ensure high purity (>98%) to avoid introducing impurities from the start. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Water content should be <50 ppm. Critical for reaction success. |
| Base | n-Butyllithium (n-BuLi) | 2.1 equivalents. Must be titrated. |
| Lithiation Temp. | -78 °C to -70 °C (Internal) | Essential for the stability of the organolithium intermediate. |
| Formylating Agent | Anhydrous DMF | Use 1.5-2.0 equivalents. Inverse addition is highly recommended at scale. |
| Quench | Saturated aq. NH₄Cl | Controls pH and hydrolyzes intermediates. Add slowly to manage the exotherm. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Common choice, but consider others like MTBE if emulsions are severe. |
| Expected Yield | 65-75% | Yields are highly dependent on adherence to the optimized parameters.[3] |
| Table 1: Summary of Optimized Reaction Parameters for Scale-Up Consideration. |
Experimental Protocols
Protocol 1: Titration of n-Butyllithium Solution
Safety: n-BuLi is pyrophoric. Perform this procedure under an inert atmosphere in a fume hood. Wear appropriate PPE.
-
Rigorously dry a 100 mL round-bottom flask with a magnetic stir bar and seal with a rubber septum. Purge with argon or nitrogen.
-
Add ~100 mg of diphenylacetic acid to the flask and record the exact weight.
-
Add 20 mL of anhydrous THF via syringe and stir to dissolve the acid.
-
Using a 1.0 mL or 2.0 mL syringe, slowly add the n-BuLi solution dropwise to the stirred solution of diphenylacetic acid at room temperature.
-
The endpoint is the first appearance of a persistent pale yellow or orange color, indicating that all the acid has been consumed and a slight excess of n-BuLi is present.
-
Record the volume of n-BuLi solution added.
-
Calculation: Molarity (M) = (mass of diphenylacetic acid in g / 212.24 g/mol ) / (volume of n-BuLi in L)
Protocol 2: Synthesis of 7-Azaindole-5-carboxaldehyde (Lab Scale)
Safety: This reaction involves pyrophoric and cryogenic materials and is exothermic. It must be performed by trained personnel in a fume hood under an inert atmosphere.
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 5-bromo-7-azaindole (9.85 g, 50.0 mmol, 1.0 eq.).
-
Add 200 mL of anhydrous THF. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Slowly add freshly titrated 1.6 M n-BuLi in hexanes (65.6 mL, 105 mmol, 2.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
In a separate flame-dried 250 mL flask, add anhydrous DMF (5.8 mL, 75 mmol, 1.5 eq.) and 50 mL of anhydrous THF. Cool this solution to -78 °C.
-
[Inverse Addition] Transfer the prepared organolithium suspension from the first flask into the cold DMF solution via a cannula over 20-30 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product as a yellow solid.
-
Purify the crude solid by re-slurry in hot MTBE or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. (Typical yield: ~69%).[3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [chemicalbook.com]
- 4. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole-3-carboxaldehyde | 4649-09-6 | FA16131 [biosynth.com]
- 9. 7-氮杂吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Welcome to the technical support resource for 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (also known as 7-Azaindole-5-carbaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this important heterocyclic building block. Understanding its degradation pathways is critical for ensuring experimental reproducibility, reaction efficiency, and the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my this compound sample?
The degradation of this compound is primarily influenced by its chemical structure: an aldehyde group attached to an electron-rich 7-azaindole ring system. The main factors to consider are:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This is often the most common degradation pathway, converting the aldehyde to the corresponding carboxylic acid (1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid). This process can be accelerated by light, heat, or the presence of metal catalysts.
-
Photodegradation: Azaindole derivatives can be sensitive to light.[1][2] Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions, including oxidation or more complex photolytic cleavage and rearrangement.
-
Hydrolysis: While the pyrrolopyridine core is generally stable, extreme pH conditions can promote degradation. Strong alkaline conditions, for instance, have been shown to cleave bonds in related pyrrolopyridine structures.[3]
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions. Long-term storage at ambient or higher temperatures will significantly reduce the shelf-life of the compound.
Q2: My solid sample of this compound has changed from a white powder to a brownish solid. Is it degraded?
A visible change in color, typically from a white or pale-yellow solid to a tan, brown, or darker amorphous solid, is a strong indicator of degradation. This often points to the formation of polymeric impurities or highly conjugated degradation products resulting from oxidation and other side reactions. If you observe a color change, it is highly recommended to verify the purity of the material by an analytical method like HPLC or TLC before use.
Q3: What is the most likely degradation product I will find in an aged sample?
The most probable degradation product is 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid , formed via the oxidation of the aldehyde group. This conversion is a common fate for many aromatic aldehydes.
Below is a diagram illustrating this primary oxidative pathway.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Q4: I'm seeing low yields in my reaction. Could degradation of the starting aldehyde be the cause?
Absolutely. Using a partially degraded aldehyde is a frequent cause of low reaction yields. Since the aldehyde functional group is the reactive center for many synthetic transformations (e.g., reductive amination, Wittig reactions, condensations), its conversion to the less reactive carboxylic acid or other impurities means there is less active starting material available for your reaction.[4]
Troubleshooting Steps:
-
Verify Purity: Before starting your synthesis, run a quick purity check on your aldehyde using TLC or HPLC. Compare it to a fresh or previously validated batch if possible.
-
Use Fresh Material: Whenever possible, use a freshly opened bottle of the reagent.
-
Proper Storage: Ensure the compound has been stored correctly. For long-term stability, it should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[5]
Q5: What are the recommended storage conditions to ensure the long-term stability of this compound?
To minimize degradation and ensure the longest possible shelf-life, adhere to the following storage protocol, as recommended by chemical suppliers:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen and moisture, preventing oxidation and hydrolysis.
-
Temperature: Store refrigerated at 2°C to 8°C.[5] Do not store at room temperature for extended periods.
-
Light: Keep the container tightly sealed and protected from light. Use an amber vial or store the container in a dark place.
-
Container: Ensure the container cap provides an airtight seal to prevent slow ingress of air and moisture.
Troubleshooting Guides & Protocols
Guide 1: Protocol for Assessing Purity and Detecting Degradation
If you suspect your this compound has degraded, use this multi-step protocol to assess its quality.
1. Visual and Physical Inspection:
-
Color: Check for any deviation from the expected white to pale-yellow color.
-
Form: Note if the solid has changed from a free-flowing powder to a clumpy or waxy solid.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To quickly visualize the number of components and identify gross impurities.
-
Procedure:
-
Prepare a solution of your aldehyde in a suitable solvent (e.g., ethyl acetate or dichloromethane) at ~1-2 mg/mL.
-
Spot the solution on a silica gel TLC plate.
-
Elute with a non-polar/polar solvent system (e.g., 30-50% ethyl acetate in hexanes). Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the main spot.
-
Visualize the plate under UV light (254 nm).
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a spot at the baseline (Rf = 0) may indicate the more polar carboxylic acid degradant. Multiple other spots indicate the presence of other impurities.
3. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Objective: To quantify the purity and determine the percentage of major degradants.
-
Procedure (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 300 nm.
-
-
Interpretation: Integrate the peak areas. The purity can be expressed as the area of the main peak divided by the total area of all peaks. The primary degradation product, the carboxylic acid, will typically have a shorter retention time than the aldehyde due to its increased polarity.
Guide 2: Protocol for a Basic Forced Degradation Study
Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a molecule.[6][7][8] They are used to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Objective: To intentionally degrade the sample under various stress conditions and analyze the resulting products.
Caption: Workflow for a forced degradation study.
Experimental Protocol:
-
Prepare a Stock Solution: Create a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed stock solution) should be kept under normal conditions.
-
Analyze Samples: After the designated stress period, quench the reactions (e.g., neutralize the acid and base samples) and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples, a control sample, and a blank (reagents without the compound) using a validated stability-indicating HPLC method.
Summary of Forced Degradation Conditions
| Stressor | Recommended Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | Ring opening or other acid-catalyzed reactions |
| Base Hydrolysis | 0.1 M NaOH at RT or 60°C | 1 - 8 hours | Cleavage of the pyrrolopyridine ring system[3] |
| Oxidation | 3% H₂O₂ at Room Temperature | 2 - 24 hours | Oxidation of aldehyde to carboxylic acid |
| Thermal | Solid or Solution at 80°C | 24 - 72 hours | General acceleration of all degradation pathways |
| Photolytic | UV (254 nm) & White Light | 24 - 72 hours | Photodimerization, oxidation, ring rearrangement[2] |
Note: The goal is to achieve 5-20% degradation. Durations should be adjusted based on preliminary results.
By systematically evaluating the stability of this compound, you can ensure the reliability of your experimental results and the quality of your synthesized materials. For further questions, please consult the references below or contact your chemical supplier's technical service department.
References
- 1. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation | ICMM [icmm.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. nbinno.com [nbinno.com]
- 5. 7-Azaindole-5-carboxaldehyde CAS#: 849067-90-9 [m.chemicalbook.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of Substituted 7-Azaindoles
From the Desk of the Senior Application Scientist
Welcome, researchers and innovators. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, prized for its role as a bioisostere of indole and its unique hydrogen bonding capabilities that make it a privileged structure in drug discovery, particularly in kinase inhibitors.[1][2][3] However, the journey from a halo-azaindole to a complex, functionalized target molecule is often fraught with challenges. The electron-deficient nature of the pyridine ring alters the reactivity compared to traditional indoles, frequently making established synthetic methods inefficient.[3][4]
This guide is structured to function as a direct line to a seasoned applications scientist. It moves beyond simple protocols to address the common points of failure in 7-azaindole synthesis, explaining the causality behind these issues and providing field-proven, actionable solutions.
Section 1: Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing the 7-azaindole core. However, their success is highly dependent on a fine balance of catalyst, ligand, base, and solvent. This section addresses the most frequent problems encountered.
Problem Area: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction with a halo-7-azaindole is failing or giving very low yield. What are the first critical parameters I should investigate?
A1: When a Suzuki-Miyaura coupling fails, a systematic diagnostic approach is essential. Here are the primary checkpoints:
-
Catalyst and Ligand Integrity: The Pd(0) active species is oxygen-sensitive. Ensure your reaction setup is rigorously deoxygenated (e.g., via multiple vacuum/inert gas cycles). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle. Failure in this activation step is a common cause of failed reactions. Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts), which are designed for reliable and rapid activation.[5][6]
-
Base Selection and Quality: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.
-
Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are common choices. K₃PO₄ often requires a small amount of water to be effective in anhydrous solvents.[7] Ensure the base is a fine, dry powder to maximize surface area and reactivity.
-
Solubility: If the base is not soluble in your reaction medium, the reaction becomes heterogeneous and can be sluggish.
-
-
Solvent Choice: Solvents like 1,4-dioxane, THF, and toluene are common. Ensure they are anhydrous and deoxygenated. The presence of water can hydrolyze the boronic acid/ester, while oxygen can deactivate the catalyst.
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be unstable and prone to protodeboronation (hydrolysis) or homocoupling, particularly at elevated temperatures.[8]
-
Verification: Check the purity of your boronic acid before use.
-
Mitigation: Use a slight excess (1.2-1.5 equivalents) to compensate for potential degradation. For particularly unstable boronic acids, consider using the corresponding pinacol boronate (BPin) ester, which is often more robust.
-
Q2: I am attempting a Buchwald-Hartwig amination on a chloro-7-azaindole, but I'm only recovering starting material or seeing decomposition. What are the likely causes?
A2: Buchwald-Hartwig amination is powerful but sensitive, especially with electron-rich heterocycles like 7-azaindole.
-
N-H Interference: The acidic N-H of the unprotected 7-azaindole can interfere with the catalyst. It can coordinate to the palladium center, inhibiting its catalytic activity. While methods for coupling unprotected halo-7-azaindoles exist, they require carefully optimized conditions.[5][6] If you are facing issues, protecting the azaindole nitrogen (e.g., with SEM, Boc, or Ts groups) is a reliable strategy to prevent this interference.[9][10]
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount for successful C-N coupling. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to promote the reductive elimination step, which is typically rate-limiting for C-N bond formation.[5][11] Using less effective ligands like PPh₃ will often result in failed reactions.
-
Base Compatibility: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are standard choices.[5] Weaker bases like K₂CO₃ are generally insufficient for C-N couplings. If your amine substrate has other acidic protons (e.g., an alcohol), an extra equivalent of base will be required.[5]
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Here is a logical workflow to diagnose and solve a failed reaction.
Problem Area: Formation of Side Products
Q3: My Suzuki reaction is plagued by a significant amount of homocoupled boronic acid byproduct. How can I suppress this?
A3: Homocoupling (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often driven by oxidative conditions or catalyst-related pathways.
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. As mentioned before, ensure your reaction is thoroughly purged of air.
-
Lower Catalyst Loading: Sometimes, excessively high catalyst concentrations can favor side reactions. Try reducing the catalyst loading to 1-2 mol %.
-
Choice of Ligand: Using a higher ratio of ligand to palladium (e.g., 2:1 or 4:1) can sometimes stabilize the Pd(0) species and disfavor pathways leading to homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Try screening temperatures from 80 °C upwards.
Q4: I am observing significant dehalogenation of my halo-7-azaindole starting material. What reaction parameters influence this?
A4: Dehalogenation is the replacement of the halide with a hydrogen atom. This undesired reaction can occur through several mechanisms:
-
Source of Hydride: The "hydride" can come from solvents (like THF or alcohols), the amine coupling partner, or even the phosphine ligand.
-
Base-Promoted Decomposition: In some cases, strong bases can promote decomposition pathways that lead to dehalogenation.
-
Catalytic Cycle Off-Shoot: A common cause is the β-hydride elimination from a Pd-alkyl intermediate, which can occur if you are using an alkylboronic acid. However, it can also happen with aryl partners under certain conditions.
To mitigate dehalogenation:
-
Change the Solvent: Move from THF to a more robust solvent like dioxane or CPME.
-
Screen Bases: If using a strong base like an alkoxide, try switching to a carbonate or phosphate base.
-
Modify the Ligand: Different ligands can alter the stability of intermediates in the catalytic cycle. Screening ligands is a valid strategy.
Section 2: Regioselectivity in C-H Functionalization
Direct C-H functionalization is an elegant and atom-economical strategy, but controlling regioselectivity on the 7-azaindole core is a significant challenge.
Q1: I'm attempting a direct arylation and getting a mixture of C2 and C3 isomers. How can I control the regioselectivity?
A1: The intrinsic electronic properties of the 7-azaindole ring favor electrophilic attack at the C3 position. However, C-H activation reactions are mechanistically complex, and the outcome is influenced by multiple factors.
-
Directed Metalation: The most reliable way to control regioselectivity is by using a directing group (DG).[12][13][14] A carbamoyl group, for instance, can be placed on the N1 or N7 nitrogen.
-
An N1-DG will direct lithiation (using a strong base like LDA) or transition-metal-catalyzed C-H activation specifically to the C2 position .[12]
-
An N7-DG directs functionalization to the C6 position of the pyridine ring.[12][14]
-
A fascinating "directed metalation group dance" has been reported where a carbamoyl group can be migrated from N7 to N1, allowing for sequential, regioselective functionalization at both C6 and C2.[12][14]
-
-
Catalyst Control (Without a Directing Group): In some cases, the catalyst and reaction conditions can favor one position over another, although this is often less selective. For instance, some Rh(III)-catalyzed reactions have shown selectivity for C2.[4] The outcome is highly substrate- and catalyst-dependent and requires careful optimization.
Regioselectivity Control via Directing Groups
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between an indole and a 7-azaindole that I should be aware of?
A1: The presence of the pyridine nitrogen introduces significant electronic changes:
-
Nucleophilicity: The 7-azaindole ring system is more electron-deficient than indole. This makes it less reactive in classical electrophilic aromatic substitution reactions (e.g., Friedel-Crafts).
-
N-H Acidity: The N-H proton of 7-azaindole is more acidic than that of indole. This makes deprotonation easier but can also lead to the aforementioned complications in cross-coupling reactions where the resulting anion can act as an inhibitor.[8]
-
Metal Coordination: The pyridine nitrogen is a Lewis basic site that can coordinate to transition metal catalysts. This can be beneficial (as in directing C-H activation) or detrimental (by sequestering the catalyst and inhibiting its activity).
Q2: When is it absolutely necessary to use a protecting group on the 7-azaindole nitrogen?
A2: While many modern protocols are designed to work on unprotected 7-azaindoles, N-protection is strongly recommended in the following scenarios:
-
When Using Strong Bases: If your reaction involves strong organometallic bases (e.g., n-BuLi, LDA) for lithiation, protection is mandatory to prevent deprotonation at the N-H position.
-
To Improve Solubility: Attaching a group like SEM or Boc can significantly improve the solubility of the azaindole in common organic solvents.
-
To Enhance Reactivity/Control Selectivity: As discussed, protecting groups can serve as directing groups for C-H functionalization.[12][13] The SEM group has also been shown to act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution at the C4 position.[9][10]
-
Troubleshooting Persistent Failures: If you have optimized all other parameters of a cross-coupling reaction and it still fails, N-protection is the most logical next step to eliminate potential catalyst inhibition by the N-H group.
Section 4: Optimized Experimental Protocols
These protocols are provided as validated starting points. Optimization for your specific substrate is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C4
This protocol is adapted from literature procedures for coupling at the pyridine ring.[15]
-
Setup: To an oven-dried Schlenk flask, add the halo-7-azaindole (1.0 equiv), the boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 8 mol %).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with argon.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Table 1: Recommended Conditions for Palladium-Catalyzed Couplings
| Coupling Type | Position | Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| Buchwald-Hartwig | C4 | Cl | Pd Precatalyst (1) | RuPhos (1) | LiHMDS (1.2) | THF | 60 | [5] |
| Buchwald-Hartwig | C5 | Br | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (1.4) | Dioxane | 110 | [16] |
| Suzuki-Miyaura | C2/C4 | I/Cl | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | [17] |
| Suzuki-Miyaura | C3/C6 | Br/Cl | Pd₂(dba)₃ (5) | SPhos (20) | K₃PO₄ (2) | Dioxane | 110 | [18] |
| Sonogashira | C4 | I | PdCl₂(dppf) (5) | - | NEt₃ / CuI | Dioxane | 70 | [15] |
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. scite.ai [scite.ai]
- 14. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. nva.sikt.no [nva.sikt.no]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 7-Azaindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the poor solubility of 7-azaindole derivatives, a common challenge in chemical reactions and biological assays. The unique electronic properties of the 7-azaindole scaffold, while beneficial for its biological activity, can often lead to significant solubility issues that hinder reaction progress and data reliability.[1][2][3]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the underlying causes of poor solubility and provide actionable troubleshooting strategies, from solvent selection and structural modification to advanced formulation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Problem
Q1: Why are my 7-azaindole derivatives poorly soluble in common organic solvents?
A1: The solubility of 7-azaindole derivatives is governed by a delicate interplay of factors inherent to their structure. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a molecule with a significant dipole moment.[4][5] This, combined with the hydrogen bonding capabilities of the N-H group in the pyrrole ring, can lead to strong intermolecular interactions and high crystal lattice energy.[1][6] These strong interactions in the solid state can make it difficult for solvent molecules to effectively solvate the individual molecules, resulting in poor solubility.
Furthermore, the substituents on the 7-azaindole core play a critical role.[7] Large, nonpolar, or planar aromatic substituents can exacerbate poor solubility by increasing intermolecular stacking interactions and reducing the overall polarity of the molecule.[8]
Section 2: Practical Solutions for Chemical Reactions
Q2: My 7-azaindole starting material is not dissolving sufficiently for my cross-coupling reaction. What are my initial troubleshooting steps?
A2: When facing poor solubility in a reaction, a systematic approach to solvent screening and optimization is the first line of defense.
Initial Steps:
-
Solvent Screening: Don't rely on a single solvent. Screen a range of solvents with varying polarities. For 7-azaindole itself, the solubility order can be temperature-dependent, but generally follows the trend: THF > acetone > methanol > isopropanol > ethyl acetate > ethanol > acetonitrile > n-hexane.[9]
-
Co-solvent Systems: Employing a mixture of solvents, or a co-solvent system, is a powerful technique.[10][11][12] A small amount of a highly polar, water-miscible organic solvent can disrupt the crystal lattice and improve solubility.[11][13] Common co-solvents to consider include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane.[13][14]
-
Temperature Elevation: Gently heating the reaction mixture can significantly improve the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your chosen solvent.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and enhance the dissolution rate.[15]
Workflow for Initial Solubility Troubleshooting:
Caption: Initial troubleshooting workflow for poor solubility.
Q3: I've tried various solvents and co-solvents with limited success. What are more advanced strategies to get my reaction to proceed?
A3: If basic solvent optimization fails, more advanced techniques that alter the chemical environment or the physical properties of the solute are necessary.
Advanced Strategies:
-
pH Adjustment: For 7-azaindole derivatives with acidic or basic functional groups, adjusting the pH of the reaction medium can dramatically increase solubility.[10][16][] The 7-azaindole nucleus itself is weakly basic.[4] Adding a small amount of a non-nucleophilic acid or base can protonate or deprotonate the molecule, respectively, leading to the formation of a more soluble salt in situ.
-
Salt Formation: If your 7-azaindole derivative has a suitable acidic or basic handle, isolating it as a salt can be a highly effective strategy to improve solubility in subsequent reactions.[18][19][20][21] This is a common practice in pharmaceutical development to enhance the aqueous solubility of drug candidates.[19]
-
Use of Additives:
-
Phase-Transfer Catalysts: For reactions involving two immiscible phases, a phase-transfer catalyst can shuttle the 7-azaindole derivative across the phase boundary, effectively overcoming solubility limitations.
-
Surfactants: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the poorly soluble derivative, increasing its apparent solubility.[10][22]
-
Experimental Protocol: In-Situ pH Adjustment for a Suzuki Coupling Reaction
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-azaindole derivative, the boronic acid partner, and the palladium catalyst and ligand.
-
Add the chosen reaction solvent (e.g., 1,4-dioxane/water mixture).
-
If the 7-azaindole derivative has a basic nitrogen, add a small amount of a non-coordinating acid (e.g., a few drops of acetic acid or a catalytic amount of a strong acid like HCl in dioxane) and stir.
-
If the derivative has an acidic proton, add a non-nucleophilic organic base (e.g., DBU or DIPEA) in addition to the inorganic base required for the catalytic cycle.
-
Observe for improved dissolution of the starting material before proceeding with heating the reaction to the desired temperature.
Section 3: Structural Modification and Analogue Design
Q4: I'm in the lead optimization phase of drug discovery and consistently facing solubility issues with my 7-azaindole series. What structural modifications can I make to improve solubility without sacrificing potency?
A4: Thoughtful structural modifications can significantly enhance solubility. The key is to introduce polarity or disrupt crystal packing without negatively impacting the key pharmacophoric interactions.
Strategies for Structural Modification:
-
Introduce Polar Functional Groups: The addition of polar groups like hydroxyls (-OH), amines (-NH2), or amides (-CONH2) can increase hydrophilicity and improve aqueous solubility.[6]
-
Incorporate Basic or Acidic Centers: Adding a distal basic nitrogen, for instance in an aliphatic chain, can provide a handle for salt formation and significantly improve solubility.[7]
-
Replace Aromatic Rings: Replacing a lipophilic benzene ring with a more polar heterocycle (e.g., pyridine, pyrazole) can decrease lipophilicity and enhance solubility.[6]
-
Disrupt Planarity: Introducing substituents that break the planarity of the molecule can disrupt crystal lattice packing and lower the melting point, which often correlates with increased solubility.[7][8] Ortho-methylation on an aromatic substituent is a classic example of this strategy.[7]
-
Prodrug Approach: A prodrug strategy involves temporarily masking a key functional group with a more soluble moiety.[22][23][24] This solubilizing group is then cleaved in vivo to release the active drug.
Table 1: Impact of Structural Modifications on 7-Azaindole Derivative Solubility
| Modification Strategy | Example | Rationale | Potential Outcome |
| Introduce Basic Center | Adding a piperidine or morpholine group | Increases polarity and provides a site for protonation/salt formation. | Significant improvement in aqueous solubility.[7] |
| Replace Aromatic CH with N | Phenyl to Pyridyl | Increases polarity and hydrogen bonding potential. | Improved solubility.[6] |
| Disrupt Planarity | Ortho-methylation of a phenyl substituent | Steric hindrance disrupts crystal packing. | Increased solubility.[7] |
| Add Polar Groups | Attaching a hydroxyl or methoxy group | Increases polarity and hydrogen bonding capacity. | Moderate improvement in solubility.[7] |
Section 4: Solubility in Biological Assays
Q5: My 7-azaindole compound precipitates out of the aqueous buffer in my in vitro assay. How can I improve its solubility for reliable biological testing?
A5: Maintaining the solubility of a compound in an aqueous biological assay buffer is critical for obtaining accurate and reproducible data.
Troubleshooting for Biological Assays:
-
Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent, typically DMSO, to create a high-concentration stock solution.[13][25] This stock is then diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (usually <1%, often <0.1%) to avoid artifacts or toxicity in the assay.[15]
-
pH Adjustment of Buffer: If the compound has ionizable groups, adjusting the pH of the assay buffer (within the limits of biological tolerance for the assay) can improve solubility.[16][]
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[10][22]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (above their critical micelle concentration) to solubilize compounds for cell-free assays.[15] However, they are often toxic to cells and should be avoided in cell-based assays.[15]
-
-
Amorphous vs. Crystalline Form: The amorphous form of a compound is generally more soluble than its crystalline counterpart.[15] Lyophilizing the compound from a suitable solvent can sometimes yield an amorphous solid with improved dissolution properties.[15]
Workflow for Improving Solubility in Aqueous Buffers:
Caption: Decision tree for improving compound solubility in biological assays.
References
- 1. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. wjbphs.com [wjbphs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scialert.net [scialert.net]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascendiacdmo.com [ascendiacdmo.com]
- 24. mdpi.com [mdpi.com]
- 25. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Azaindole Nitrogen Protection Strategies
Welcome to the technical support center for synthetic strategies involving 7-azaindole. As a key structural motif in medicinal chemistry, particularly in kinase inhibitors, the effective protection and deprotection of the 7-azaindole's pyrrolic nitrogen (N-1) is critical for successful multi-step syntheses.[1][2] This guide, presented in a question-and-answer format, provides field-proven insights and troubleshooting advice for common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - Choosing Your Strategy
This section addresses high-level questions researchers face when designing a synthetic route involving 7-azaindole protection.
Q1: Which protecting group is the best for the 7-azaindole nitrogen?
There is no single "best" group; the optimal choice is dictated entirely by the planned synthetic sequence. The key is to select a group that is stable to all downstream reaction conditions but can be removed selectively when desired. This concept is known as an orthogonal protection strategy.[3][4]
Consider these factors:
-
pH Stability: Will your subsequent steps involve strong acids or bases? Boc is acid-labile, while sulfonyl groups are very robust but require harsh conditions for removal.[5][6]
-
Organometallic Reactions: If you plan to perform lithiation (e.g., at the C-2 position), a directing group like SEM is often preferred, while Boc can be unstable to strong organolithium bases.[7]
-
Palladium Cross-Coupling: Most common protecting groups (Boc, SEM, sulfonyls) are stable to standard Pd-catalyzed reactions like Suzuki and Sonogashira couplings.
-
Nucleophilicity of the Ring: Electron-withdrawing groups like sulfonyls or Boc decrease the electron density of the pyrrole ring, making it less susceptible to oxidation but also deactivating it towards electrophilic aromatic substitution.[6]
To aid in this decision, the following flowchart provides a general guide.
Q2: My protection reaction is sluggish or fails completely. What are the common causes?
This issue typically points to three areas: the base, the solvent, or the starting material itself.
-
Insufficiently Strong Base: The pKa of the 7-azaindole N-H is ~16-17. While tertiary amines like triethylamine (TEA) can sometimes work for Boc protection, they are often not strong enough to fully deprotonate the nitrogen for reactions with less reactive electrophiles.[8] Using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures complete anion formation, leading to more efficient protection.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF). Protic solvents (like alcohols) will quench the base and the azaindole anion.
-
Substituent Effects: If your 7-azaindole has strong electron-withdrawing groups, the N-H will be more acidic and easier to deprotonate. Conversely, electron-donating groups can make deprotonation more difficult.
Q3: I am getting a mixture of N-1 (pyrrole) and N-7 (pyridine) isomers during my protection reaction. How can I improve selectivity for N-1?
This is a classic challenge. The pyrrole nitrogen (N-1) is generally more nucleophilic and less sterically hindered than the pyridine nitrogen (N-7), making it the preferred site of reaction. However, selectivity can be compromised under certain conditions.
-
Kinetic vs. Thermodynamic Control: N-1 protection is typically the kinetically favored product. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can enhance this kinetic selectivity.
-
Steric Hindrance: Using a bulky protecting group electrophile (like Di-tert-butyl dicarbonate, (Boc)₂O) heavily favors reaction at the less hindered N-1 position.
-
Cation Effects: The choice of counter-ion from the base can influence selectivity. Lithium cations (from n-BuLi or LDA) are known to coordinate with the N-7 pyridine nitrogen, which can direct some reactions to that position. Sodium (from NaH) or potassium (from KHMDS) bases often give better N-1 selectivity.
Section 2: Troubleshooting Guide for Specific Protecting Groups
This section provides detailed protocols and troubleshooting for the most common protecting groups used for 7-azaindole.
The Boc Group (tert-Butoxycarbonyl)
The Boc group is one of the most widely used protecting groups due to its general stability and the ease with which it can be removed under acidic conditions.[6][9]
Troubleshooting Boc Protection
Q: My Boc protection with (Boc)₂O and DMAP/TEA is very slow and gives low yields. What can I do?
A: This is a common issue when the substrate is not sufficiently nucleophilic or when the base is too weak.
-
Cause: Triethylamine (TEA) may not be a strong enough base to facilitate the reaction efficiently. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, but the overall rate can still be slow.
-
Solution: Switch to a stronger, non-nucleophilic base system. Deprotonating the 7-azaindole first with sodium hydride (NaH) in an anhydrous solvent like THF or DMF, followed by the addition of (Boc)₂O, is a highly effective and high-yielding method.[8] This ensures the formation of the nucleophilic azaindole anion, which reacts rapidly with the electrophile.
Experimental Protocol: Boc Protection using NaH
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M solution). Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or a uniform suspension.
-
Boc Anhydride Addition: Cool the reaction back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Troubleshooting Boc Deprotection
Q: I am trying to remove the Boc group with TFA, but I am also cleaving another acid-sensitive group (e.g., a t-butyl ester) in my molecule. How can I achieve selective Boc removal?
A: This requires carefully tuning the acidic conditions. Boc groups are generally more labile to acid than t-butyl esters, but selectivity can be challenging.
-
Cause: Strong acids like neat trifluoroacetic acid (TFA) are often too harsh for substrates with multiple acid-sensitive functionalities.
-
Solutions:
-
Milder Acid: Use a solution of HCl in a non-nucleophilic solvent, such as 4M HCl in 1,4-dioxane. This is often milder than TFA and can provide better selectivity.[10]
-
Temperature Control: Perform the deprotection at 0 °C to slow down the rate of cleavage of the more stable group.
-
Alternative Methods: For extremely sensitive substrates, non-acidic methods can be explored, although they are less common for Boc groups on heterocycles. Thermal deprotection by heating in a high-boiling point solvent like dioxane or toluene can sometimes work, but may require high temperatures (150 °C+).[10]
-
The SEM Group (2-(Trimethylsilyl)ethoxymethyl)
The SEM group is particularly valuable when subsequent steps involve metallation, as it is stable to strong bases. It also has the unique property of activating the C-4 position for nucleophilic aromatic substitution (SₙAr).[1][11][12]
Troubleshooting SEM Protection
Q: My SEM protection with SEM-Cl and NaH is giving me a complex mixture of products.
A: This can result from impure reagents or improper reaction setup.
-
Cause: SEM-Cl is susceptible to hydrolysis. If it has degraded, it can lead to side reactions. The NaH may also be of low quality.
-
Solution: Use freshly purchased or distilled SEM-Cl. Ensure your NaH is reactive (you should see vigorous hydrogen evolution upon quenching a small sample with alcohol). Always use scrupulously dried solvents and glassware and maintain a robust inert atmosphere.
Troubleshooting SEM Deprotection
Q: I am struggling to remove the SEM group with TBAF. The reaction is incomplete even after prolonged heating.
A: Fluoride-mediated SEM deprotection can be surprisingly difficult, especially on electron-rich heterocycles.
-
Cause: The efficiency of tetrabutylammonium fluoride (TBAF) can be hampered by the presence of water. Commercially available TBAF solutions in THF contain water, which can inhibit the reaction.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous TBAF, which can be purchased or prepared.
-
Alternative Fluoride Sources: Cesium fluoride (CsF) in DMF at elevated temperatures (e.g., 90-120 °C) is often more effective.
-
Acidic Cleavage: If the molecule can tolerate it, strong acidic conditions (e.g., concentrated HCl in an alcohol solvent at reflux) will cleave the SEM group.[13] This proceeds via a different mechanism than fluoride-mediated cleavage.[14]
-
Lewis Acids: Reagents like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) in solvents like dichloromethane can also effect SEM cleavage, sometimes with improved selectivity over other protecting groups.[13][15]
-
Experimental Protocol: Fluoride-Mediated SEM Deprotection
-
Preparation: Dissolve the SEM-protected 7-azaindole (1.0 eq) in anhydrous DMF or THF.
-
Reagent Addition: Add TBAF (1.0 M in THF, 3.0 eq). For difficult substrates, adding tetramethylethylenediamine (TMEDA, 3.0 eq) can sometimes facilitate the reaction.[14]
-
Heating: Heat the reaction mixture to a temperature between 45 °C and 80 °C.
-
Monitoring: Monitor the reaction by TLC. These reactions can be slow, sometimes requiring 12-24 hours for completion.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Sulfonyl Groups (Tosyl, Benzenesulfonyl)
Sulfonyl groups are robust, electron-withdrawing protecting groups. They are stable to a wide range of conditions, including strong acids and bases, making them suitable for "permanent" protection during a long synthesis.[16] Their removal, however, often requires harsh reductive or strongly basic conditions.
Troubleshooting Sulfonyl Deprotection
Q: I need to remove a tosyl (Ts) group, but the standard conditions (e.g., NaOH/MeOH reflux) are degrading other functional groups in my molecule.
A: The stability of sulfonyl groups makes their selective removal a significant challenge.
-
Cause: The sulfur-nitrogen bond in an N-sulfonyl azaindole is very strong. Cleavage typically requires conditions that can affect esters, amides, and other sensitive functionalities.
-
Solutions:
-
Reductive Cleavage: Conditions using dissolving metal reduction (e.g., sodium in liquid ammonia) are effective but not compatible with many functional groups. Milder reductive conditions using samarium iodide (SmI₂) or magnesium in methanol can sometimes be successful.
-
Alternative Nucleophiles: Instead of hydroxide, other nucleophiles can be used under milder conditions. For example, thiophenol with potassium carbonate can cleave some sulfonyl groups.
-
HF Cleavage: For very robust molecules, hydrogen fluoride (HF) complexes (e.g., HF-pyridine) can cleave sulfonyl groups, particularly mesitylenesulfonyl (Mts), which is designed for this type of cleavage.[17]
-
Protecting Group Stability Comparison
The table below summarizes the stability of common N-1 protecting groups for 7-azaindole under various reaction conditions. This is a critical tool for planning an orthogonal protection strategy.
| Protecting Group | Strong Acid (e.g., HCl, TFA) | Strong Base (e.g., NaOH, NaOMe) | Organolithiums (e.g., n-BuLi) | Pd Cross-Coupling | Fluoride (e.g., TBAF) |
| Boc | Labile | Stable | Generally Labile | Stable | Stable |
| SEM | Labile | Stable | Stable | Stable | Labile |
| Tosyl (Ts) | Stable | Labile (harsh) | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Stable |
Table 1: Relative stability of common 7-azaindole nitrogen protecting groups. "Stable" indicates the group is generally unaffected, while "Labile" indicates the group is cleaved under these conditions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 9. Buy 1-Boc-7-azaindole | 138343-77-8 [smolecule.com]
- 10. reddit.com [reddit.com]
- 11. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. experts.umn.edu [experts.umn.edu]
Removal of triphenylphosphine oxide from Wittig reactions with 7-azaindole-5-carboxaldehyde
This technical support guide addresses the persistent challenge of removing triphenylphosphine oxide (TPPO) from Wittig reactions, with a specific focus on syntheses involving the polar heterocyclic substrate, 7-azaindole-5-carboxaldehyde. The inherent polarity and basicity of the azaindole moiety require careful consideration when selecting a purification strategy. This center provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and decision-making tools to assist researchers in achieving high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction involving a 7-azaindole derivative?
A1: The difficulty arises from a combination of factors. TPPO is a highly polar, crystalline compound.[1] Your product, derived from 7-azaindole-5-carboxaldehyde, is also a polar molecule due to the nitrogen-containing heterocyclic ring. This similarity in polarity makes standard chromatographic separation challenging, often leading to co-elution. Furthermore, simple purification methods like precipitation with non-polar solvents (e.g., hexanes or diethyl ether) may fail, as the high polarity of your desired product could cause it to precipitate along with the TPPO.[2][3]
Q2: I performed a silica gel column and my product is still contaminated with TPPO. What went wrong?
A2: This is a common issue. The high polarity of TPPO causes it to adhere strongly to silica gel.[3] If your 7-azaindole product also has a high affinity for silica, you may need to use a very polar eluent system (e.g., high percentages of methanol in dichloromethane) to move your product off the column. Unfortunately, these highly polar mobile phases are often strong enough to elute the TPPO as well, resulting in poor separation. Forcing the separation with less polar solvents may result in significant loss of your product on the column.
Q3: What are the primary strategies for removing TPPO when working with polar products like mine?
A3: The most effective strategies leverage chemical properties of TPPO or your product that go beyond simple polarity. The main approaches are:
-
Metal Salt Complexation: TPPO is a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[3][4] These complexes can be filtered off, even from polar solvents where both your product and TPPO are soluble.[5][6]
-
Acid-Base Extraction: The 7-azaindole ring contains a basic nitrogen atom. This allows you to protonate your product with an aqueous acid (e.g., 1M HCl), rendering it water-soluble. The less basic TPPO remains in the organic layer and can be separated. Subsequent basification of the aqueous layer allows for re-extraction of your purified product.[7]
-
Optimized Precipitation/Crystallization: While challenging, carefully selected solvent systems can sometimes exploit subtle differences in solubility between your product and TPPO.[8][9][10][11] This often requires extensive screening.
-
Scavenger Resins: Solid-supported reagents, such as functionalized polystyrene resins, can selectively bind to TPPO, allowing for its removal by simple filtration.[4][12][13]
Troubleshooting and Purification Strategy Guide
This section provides actionable solutions to specific problems encountered during the purification process.
Problem: Standard purification methods are failing. How do I choose the right strategy for my 7-azaindole product?
The optimal strategy depends on the specific properties of your final product and the reaction solvent. The flowchart below provides a decision-making guide.
Caption: Decision flowchart for selecting a TPPO purification strategy.
Problem: I want to try metal salt precipitation. Which salt should I use and how?
Metal salt precipitation is often the most robust method for polar products. Zinc chloride is widely used and effective in common polar solvents like ethanol and THF.[5][6][14]
Underlying Principle: TPPO acts as a Lewis base, donating electron density from its oxygen atom to a Lewis acidic metal center like Zn²⁺. This forms a stable, neutral coordination complex, ZnCl₂(TPPO)₂, which is often poorly soluble in the reaction solvent and precipitates out of solution.[3][4]
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂)[3][6][14]
-
Dissolution: Concentrate your crude Wittig reaction mixture under reduced pressure. Dissolve the residue in a suitable polar solvent, such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: In a separate flask, prepare a ~1.8 M solution of anhydrous ZnCl₂ in the same warm solvent. Add this solution (typically 2 equivalents relative to the theoretical amount of TPPO) to the solution of your crude product at room temperature.
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[3] If precipitation is slow, gently scraping the inside of the flask with a glass rod can help induce it.
-
Filtration: Once precipitation is complete, collect the solid complex by vacuum filtration, washing the filter cake with a small amount of the cold solvent.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the compound.
Troubleshooting:
-
No precipitate forms: The complex may be soluble in your solvent system. Try concentrating the solution or switching to a solvent where the complex is less soluble. Ensure your ZnCl₂ is anhydrous, as water can interfere with complexation.[12]
-
Product co-precipitates: Your product might be complexing with the zinc chloride. This can occur if your product has strong Lewis basic sites. If this happens, consider the acid-base extraction method instead.
Problem: The metal salt is affecting my product. Is an acid-base extraction viable?
Yes, if your final product retains the basic 7-azaindole nitrogen and is stable to mild acid, this is an excellent chromatography-free alternative.
Underlying Principle: This method exploits the difference in pKa between the basic nitrogen on your 7-azaindole product and the weakly basic TPPO. By washing the organic solution with aqueous acid, the azaindole derivative is protonated and selectively extracted into the aqueous phase, leaving the TPPO behind in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times. Combine the aqueous layers. The TPPO remains in the organic layer, which can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). This deprotonates your product, causing it to become water-insoluble.
-
Product Re-extraction: Extract your deprotonated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
-
Isolation: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting:
-
Emulsion formation: An emulsion can form at the interface of the organic and aqueous layers. Adding brine (saturated NaCl solution) can help break up emulsions.
-
Product does not precipitate upon basification: Your product may still have some water solubility even in its neutral form. Ensure you perform multiple extractions with an organic solvent to recover it fully.
Data and Method Comparison
To aid in selecting the best purification strategy, the following tables summarize key data on TPPO solubility and compare the primary removal methods.
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Implication for Purification |
| Hexane, Pentane | Very Low[2][8] | Good anti-solvents for precipitating TPPO if the product is soluble. |
| Diethyl Ether | Low (especially when cold)[2] | Can be used for trituration or precipitation. |
| Toluene | Soluble[15][16] | Often used as a reaction solvent; TPPO can be precipitated by adding hexane. |
| Dichloromethane | Soluble[15][17] | Common solvent for dissolving crude mixtures before purification. |
| Ethyl Acetate | Soluble[15] | Suitable solvent for metal salt precipitation methods. |
| Ethanol, Methanol | Soluble[17][18] | Excellent solvents for metal salt precipitation methods.[6][19] |
Table 2: Comparison of Purification Methods for 7-Azaindole Wittig Products
| Method | Principle | Advantages | Disadvantages | Suitability for 7-Azaindole Products |
| Metal Salt Precipitation | Lewis acid-base complexation forms an insoluble salt.[4][20] | Highly effective in polar solvents, scalable, often avoids chromatography.[5][8] | Requires anhydrous conditions, potential for product to complex with the metal.[12] | Excellent: Generally the most reliable first choice. |
| Acid-Base Extraction | Selective protonation of the basic azaindole ring.[7] | Chromatography-free, scalable, removes TPPO effectively. | Product must be acid-stable, can be labor-intensive with multiple extractions. | Excellent: A strong alternative if metal salts are problematic. |
| Silica Plug Filtration | Adsorption based on polarity differences.[3][21] | Fast and simple for removing highly polar impurities. | May not work if the product and TPPO have similar polarities.[12] | Moderate: Success is highly dependent on the final product's polarity. |
| Solvent Precipitation | Low solubility of TPPO in non-polar solvents.[2][3] | Simple, inexpensive. | High risk of co-precipitation of the polar 7-azaindole product. | Low: Generally not recommended as a primary method for this class of compounds. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 21. Workup [chem.rochester.edu]
Troubleshooting low yields in reductive amination of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Technical Support Center: Reductive Amination of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Welcome to the technical support guide for the reductive amination of this compound (also known as 7-azaindole-5-carbaldehyde). This important synthetic transformation is a cornerstone for building complex amine scaffolds in medicinal chemistry and drug discovery. However, the unique electronic nature of the 7-azaindole ring system can present specific challenges, often leading to suboptimal yields.
This guide is structured as a series of troubleshooting questions and answers, designed to provide both diagnostic insights and actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is stalled. I see a significant amount of unreacted this compound by TLC/LC-MS. What is the likely cause?
A1: Incomplete imine or iminium ion formation is the most common reason for a stalled reductive amination.
The entire reaction hinges on the initial condensation of the aldehyde and the amine to form a hemiaminal, which then dehydrates to an imine. This imine is subsequently protonated to form an electrophilic iminium ion, which is the species that gets reduced.[1][2] This initial condensation is a reversible equilibrium.[2]
Causality & Recommended Actions:
-
Insufficient Dehydration: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[2] In a closed system, this water can hydrolyze the imine back to the starting materials, preventing the reaction from reaching completion.
-
Solution: Add a dehydrating agent to the reaction mixture. Activated molecular sieves (3Å or 4Å, powdered and dried) are an excellent choice. Alternatively, reagents like titanium(IV) isopropoxide can be used to facilitate imine formation.[3]
-
-
Incorrect pH: The reaction is highly pH-dependent.
-
Too Basic (pH > 8): The protonation of the imine to the more electrophilic iminium ion is inefficient, slowing down the rate of reduction.
-
Too Acidic (pH < 4): Your amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl group of the aldehyde.[1]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4-6.[1][4] If you are using an amine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. When using sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is often catalyzed by a small amount of acetic acid, which helps maintain an appropriate pH.[5]
-
-
Steric Hindrance: If either the amine or the aldehyde is sterically bulky, the rate of imine formation can be significantly reduced.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Allow the aldehyde and amine to stir together for 1-2 hours to facilitate imine formation before adding the reducing agent.
-
Caption: Core mechanism of reductive amination.
Q2: My main isolated product is the corresponding alcohol from the starting aldehyde. How do I prevent this side reaction?
A2: This indicates that your reducing agent is reducing the aldehyde faster than the iminium ion.
This is a common issue related to the chemoselectivity of the hydride reagent. The 7-azaindole-5-carbaldehyde, being a heteroaromatic aldehyde, can be quite susceptible to direct reduction.
Causality & Recommended Actions:
-
Overly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce aldehydes, especially if imine formation is slow.[1][3]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most one-pot reductive aminations because it reduces iminium ions much faster than it reduces aldehydes or ketones.[6][7][8] Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic and requires careful pH control (pH 6-7) to avoid reduction of the carbonyl.[1][4][5]
-
-
One-Pot Procedure Issues: In a one-pot reaction where all reagents are mixed at once, the aldehyde and reducing agent are in direct competition for reaction.
-
Solution: Implement a two-step, one-pot procedure. First, stir the aldehyde, amine, and any necessary acid/base catalyst or dehydrating agent in the solvent for 1-2 hours to allow for sufficient imine formation. Monitor this step by TLC or LC-MS. Once a significant amount of the imine has formed, add the reducing agent. This ensures a higher concentration of the desired iminium intermediate for the hydride to attack.[6]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Selectivity | Optimal Conditions | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent for Iminium > Aldehyde | One-pot; often in DCE, THF; tolerates mild acid.[6] | High selectivity, no need for strict pH control, low toxicity.[5][7] | Moisture sensitive, higher reagent mass.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Good for Iminium > Aldehyde | Requires pH control (6-7).[4] Soluble in MeOH.[1] | Stable in mildly acidic aqueous conditions. | Highly toxic (releases HCN gas at low pH).[5] |
| Sodium Borohydride | NaBH₄ | Poor (Reduces Aldehydes/Ketones) | Best in a two-step process after imine formation. | Inexpensive, readily available. | Prone to reducing the starting aldehyde, leading to alcohol side-product.[1][3] |
Q3: I'm using a primary amine and getting a significant amount of the dialkylated product. How can I improve selectivity for the secondary amine?
A3: This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.
This is a classic challenge that undermines yield and complicates purification.[1][5]
Causality & Recommended Actions:
-
Relative Reactivity: The newly formed secondary amine competes with the remaining primary amine for the aldehyde.
-
Solution 1 (Stoichiometry Control): Carefully control the stoichiometry. Use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) relative to the primary amine to ensure the amine is consumed before significant dialkylation can occur.
-
Solution 2 (Stepwise Procedure): A stepwise approach can offer better control. First, form the imine using a 1:1 ratio of aldehyde and primary amine. If the imine is stable enough, it can be isolated. More practically, once imine formation is complete in the flask, add the reducing agent. This minimizes the time the product secondary amine is exposed to unreacted aldehyde in the presence of a reducing agent.[6]
-
Caption: Common side reactions in reductive amination.
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This is the recommended starting point for the reductive amination of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add the desired amine (1.1 equiv.). If the amine is a hydrochloride salt, add 1.1 equiv. of triethylamine (TEA).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. This allows for pre-formation of the imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: 1,2-Dichloroethane (DCE) is widely regarded as the preferred solvent for STAB-mediated reductive aminations.[6] Tetrahydrofuran (THF) is also an excellent choice. Protic solvents like methanol or ethanol can react with STAB and are generally avoided, though they are commonly used with the more stable NaBH₃CN.[8][9]
-
-
Q: My reaction mixture turns dark brown or black. Is this normal?
-
A: While some color change is expected, significant darkening can indicate decomposition. The 7-azaindole scaffold can be sensitive.[10] Ensure your starting aldehyde is pure and has not degraded upon storage. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.
-
-
Q: How do I effectively purify my final product?
-
A: The resulting amines are often basic and can streak on standard silica gel. To improve purification, consider using a solvent system containing a small amount of base, such as 0.5-2% triethylamine or ammonium hydroxide in a DCM/methanol gradient. Alternatively, reverse-phase chromatography is often effective for these types of polar compounds.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 4-, 5-, 6-, and 7-Azaindole Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the four principal azaindole isomers. We will delve into the nuanced differences that drive their biological performance, supported by experimental data and detailed protocols to empower your own investigations.
Introduction: The Azaindole Scaffold, a Privileged Bioisostere
In the landscape of medicinal chemistry, the strategic replacement of a chemical moiety with a bioisostere—a group with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of drug design. The azaindole scaffold, also known as pyrrolopyridine, stands out as a "privileged structure" and a highly effective bioisostere of indole.[1][2] This simple substitution of a carbon atom in the indole's benzene ring with a nitrogen atom creates four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole.[3]
This seemingly minor structural alteration profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability.[4][5] These changes, in turn, allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making azaindoles a versatile tool for overcoming common challenges in lead optimization.[5][6] While all four isomers have been explored, 7-azaindole is the most frequently encountered scaffold in scientific literature, largely due to its success in the development of kinase inhibitors.[3][4]
Figure 1: The four positional isomers of azaindole as bioisosteres of indole.
The Physicochemical Consequences of Nitrogen Placement
The position of the pyridine nitrogen atom is a critical determinant of an azaindole's physicochemical profile, directly influencing its interactions with biological targets and its drug-like properties.
-
Hydrogen Bonding: The introduced nitrogen atom acts as a hydrogen bond acceptor, which can lead to new, beneficial interactions within a target's binding pocket. This can significantly enhance binding affinity and selectivity.[7][8]
-
Aqueous Solubility: The increased polarity from the nitrogen atom generally improves aqueous solubility.[7] This is a crucial advantage in drug development, as poor solubility can hinder absorption and bioavailability.
-
Lipophilicity (LogD): The bioisosteric switch from indole to azaindole often leads to a desirable decrease in lipophilicity, which can mitigate issues like high plasma protein binding and poor metabolic stability.[7][8]
-
pKa and Dipole Moment: Each isomer possesses a unique pKa and dipole moment due to the specific location of the electron-withdrawing nitrogen atom, affecting the molecule's overall charge distribution and interaction potential.[4]
These properties are not abstract concepts; they have direct, tangible impacts on a compound's performance, as we will explore in the following sections.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) |
| pKa | ~4.7 | ~5.6 | ~4.8 | ~4.6 | ~ -2.4 (acid), ~16.2 (base) |
| Dipole Moment (Debye) | High | Moderate | Moderate | Low | Moderate |
| Solubility | Improved | Improved | Improved | Improved | Lower |
| Primary H-bond Acceptor | Pyridine N4 | Pyridine N5 | Pyridine N6 | Pyridine N7 | N/A |
| H-bond Donor | Pyrrole N-H | Pyrrole N-H | Pyrrole N-H | Pyrrole N-H | Pyrrole N-H |
Note: Specific values can vary based on substitution patterns and measurement conditions. The table represents general trends.
Comparative Biological Activity: A Target-Centric Analysis
The choice of an optimal azaindole isomer is fundamentally target-dependent. A scaffold that confers high potency for one target may be detrimental for another. Direct, head-to-head comparisons of all four isomers are limited in the literature, but the available data reveal distinct and instructive activity profiles.[4]
Kinase Inhibition: The Premier Application
Azaindole derivatives have gained immense prominence as kinase inhibitors. Their ability to mimic the adenine hinge-binding motif of ATP, forming critical hydrogen bonds with the kinase hinge region, makes them a powerful scaffold for inhibitor design.[3][4]
-
c-Met Kinase: A study developing inhibitors for the c-Met kinase identified potent compounds based on the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[4]
-
Cell Division Cycle 7 (Cdc7) Kinase: For Cdc7 kinase, derivatives of 5-azaindole exhibited the most potent inhibitory activity. The corresponding 4-, 6-, and 7-azaindole isomers showed significantly lower activity and selectivity, suggesting the nitrogen placement at the 5-position is optimal for interaction with the Cdc7 active site.[4]
-
CDK9/CyclinT and Haspin Kinase: In a search for novel anticancer agents, derivatives of 7-azaindole were identified as potent dual inhibitors of CDK9/CyclinT and Haspin kinase, with one compound showing an IC50 of 14 nM against Haspin.[9]
-
ABL/SRC Kinases: A series of potent dual ABL/SRC inhibitors were developed using a 7-azaindole core, highlighting its utility in targeting oncogenic kinases.[10]
| Target Kinase | Most Favorable Isomer(s) | Observed Potency (Example) | Citation(s) |
| c-Met | 4-Azaindole, 7-Azaindole | Low nanomolar IC50 | [4] |
| Cdc7 | 5-Azaindole | Potent and selective inhibition | [4] |
| Haspin | 7-Azaindole | IC50 = 14 nM | [9] |
| PI3Kγ | 7-Azaindole | Cellular IC50 as low as 0.040 µM | [11] |
Beyond Kinases: Diverse Biological Roles
The utility of azaindole isomers extends well beyond kinase inhibition into various therapeutic areas.
-
Antiviral Activity (HIV-1): In a comparative study of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy, providing a clear example of isomer-driven activity.[4]
-
GPCR Modulation (Cannabinoid Receptor 1): The bioisosteric replacement of indole is not always successful. In the development of CB1 allosteric modulators, replacing the indole core of Org27569 with 7-azaindole resulted in a complete loss of receptor binding.[4][8] The 6-azaindole analog showed markedly reduced binding affinity, indicating that for this specific target, the indole scaffold is superior.[8]
-
Cytotoxicity/Anticancer Activity: A study evaluating novel azaindole derivatives against the A2780 ovarian cancer cell line found that compounds bearing an N-methyl-N-benzylamine group exhibited significant cytotoxicity, with the 4-azaindole isomers showing particular promise.[12][13] Other work has demonstrated the cytotoxic potential of 7-azaindole derivatives against human myeloblastic leukaemia cells (HL-60).[14]
Experimental Design for Comparative Evaluation
To objectively compare azaindole isomers, a systematic and validated experimental approach is essential. The following workflow and protocols provide a robust framework for such an evaluation.
Figure 2: A typical experimental workflow for the comparative evaluation of azaindole isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. Luminescence-based assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[15][16]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.[16]
Materials:
-
Kinase of interest, substrate peptide, and ATP
-
Azaindole isomer stock solutions (in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of each azaindole isomer in 100% DMSO. Further dilute in Kinase Assay Buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted isomer or a DMSO vehicle control to each well.
-
Add 2.5 µL of the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically, often near the Km for ATP.
-
Incubate the plate at 30°C or room temperature for 60 minutes. The incubation time may require optimization.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
Protocol 2: Cell Viability Assay (MTT)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is essential for determining if a compound's effect in a cellular context is due to target inhibition or general toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[17][19] These insoluble crystals are then dissolved in a solubilizing agent, and the colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.[20]
Materials:
-
Cells of interest (e.g., A2780, MCF-7)
-
Complete cell culture medium
-
Azaindole isomer stock solutions
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[19]
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the azaindole isomers. Include untreated and vehicle (DMSO) control wells.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17][20] A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 (or GI50) value.
Conclusion: A Target-Specific Strategy
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers definitively shows that the position of the nitrogen atom is a critical determinant of biological activity.[4] There is no universally superior isomer; the optimal choice is intimately linked to the topology and electronic environment of the therapeutic target's binding site.
While 7-azaindole is the most widely explored and validated isomer, particularly for kinase inhibition, compelling data show that other isomers can exhibit superior potency and selectivity for specific targets, such as 5-azaindole for Cdc7 kinase.[4] Conversely, for targets like the CB1 receptor, the azaindole scaffold may be entirely unsuitable.[8] This underscores the necessity of empirical testing and a nuanced, target-centric approach to drug design. The strategic selection and application of the appropriate azaindole isomer remain a powerful and effective strategy for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles in the pursuit of novel therapeutics.
References
- 1. Azaindoles [chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CICECO Publication » Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells [ciceco.ua.pt]
- 14. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde and its 3-carbaldehyde Counterpart in Synthetic Chemistry
For the discerning researcher in drug discovery and materials science, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its role in a multitude of clinically relevant molecules.[1][2] The introduction of a formyl (-CHO) group onto this scaffold unlocks a treasure trove of synthetic possibilities, serving as a versatile handle for molecular elaboration. However, the seemingly subtle shift of this aldehyde from the 5-position to the 3-position can have profound implications for synthesis, reactivity, and ultimately, the biological activity of the final compound.
This guide provides an in-depth, objective comparison of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its 3-carbaldehyde isomer. We will delve into the nuances of their synthesis, explore the factors governing their differential reactivity, and present experimental data to support our analysis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic strategies involving these crucial building blocks.
The Strategic Importance of the Aldehyde Position
The location of the aldehyde group on the 7-azaindole ring dictates the trajectory of further synthetic transformations. The C3 position of the pyrrole ring is inherently electron-rich and nucleophilic, making it a primary site for electrophilic substitution.[2] Conversely, the C5 position on the pyridine ring is more electron-deficient. This fundamental difference in electronic character is the cornerstone of the distinct synthetic pathways and reactivity profiles of the two isomers.
Comparative Synthesis: The Vilsmeier-Haack Formylation
The most common and industrially scalable method for introducing a formyl group onto the 7-azaindole core is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect an electrophilic formylation. The regioselectivity of this reaction on the unsubstituted 7-azaindole is a critical point of comparison.
dot
Figure 1: General workflow for the Vilsmeier-Haack formylation of 7-azaindole.
The Predominance of C3 Formylation
Experimental evidence indicates that the Vilsmeier-Haack formylation of unsubstituted 1H-pyrrolo[2,3-b]pyridine overwhelmingly favors substitution at the C3 position. This is due to the higher electron density of the pyrrole ring compared to the pyridine ring, making the C3 position the most nucleophilic site for electrophilic attack.
Table 1: Comparison of Synthetic Approaches
| Feature | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | This compound |
| Primary Synthetic Route | Vilsmeier-Haack formylation of 7-azaindole | Multi-step synthesis, often starting from a pre-functionalized pyridine ring |
| Regioselectivity | Major product of direct formylation | Minor or unobserved product of direct formylation |
| Typical Yields | Good to excellent | Generally lower and more process-dependent |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine | Substituted pyridines (e.g., 2-amino-5-bromopyridine) |
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole (Predominantly C3)
Materials:
-
1H-Pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add POCl₃ (1.1 - 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as the major product.
Differential Reactivity: A Tale of Two Aldehydes
The electronic and steric environment of the aldehyde group in the 3- and 5-positions dictates its reactivity in subsequent transformations.
References
A Comparative Guide to Alternative Synthetic Routes for Functionalized 7-Azaindoles
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the replacement of a carbon atom in the benzene ring with a nitrogen atom, impart enhanced solubility, improved metabolic stability, and distinct hydrogen bonding capabilities compared to its indole counterpart.[1][2] These advantageous characteristics have led to the incorporation of the 7-azaindole motif into a multitude of clinically successful drugs, including the BRAF inhibitor Vemurafenib and the c-Kit/Flt3 inhibitor Pexidartinib.[3] Consequently, the development of efficient and versatile synthetic routes to access functionalized 7-azaindoles remains an area of intense research, driven by the need for novel therapeutic agents and advanced materials.[4][5]
This guide provides an in-depth comparison of both classical and contemporary synthetic strategies for the construction and functionalization of the 7-azaindole ring system. We will delve into the mechanistic underpinnings of each approach, critically evaluate their strengths and limitations with supporting experimental data, and provide detailed, field-tested protocols for their implementation.
I. Classical Approaches: The Foundation of 7-Azaindole Synthesis
While often hampered by harsh reaction conditions and limited substrate scope, classical methods such as the Fischer and Bartoli indole syntheses laid the groundwork for 7-azaindole chemistry. Understanding their mechanisms and limitations is crucial for appreciating the advancements offered by modern synthetic routes.
A. The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable method for constructing the indole core, involves the acid-catalyzed cyclization of an arylhydrazone.[6][7] In the context of 7-azaindoles, this translates to the reaction of a pyridylhydrazine with an aldehyde or ketone.[8]
Mechanism and Causality: The reaction proceeds through the formation of a pyridylhydrazone, which tautomerizes to an enamine under acidic conditions. A key[3][3]-sigmatropic rearrangement is then triggered, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to afford the aromatic 7-azaindole ring. The choice of acid catalyst is critical; strong acids like polyphosphoric acid (PPA) are often required to drive the reaction to completion, which can limit the functional group tolerance.[8]
Advantages and Limitations:
-
Advantage: A cost-effective method utilizing readily available starting materials.
-
Limitation: The strongly acidic conditions are incompatible with many sensitive functional groups.
-
Limitation: The reaction often suffers from low yields and the formation of regioisomeric byproducts, particularly with unsymmetrical ketones.[9]
Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [8]
-
A mixture of the appropriate pyridylhydrazine (1.0 equiv) and ketone (1.1 equiv) is heated in polyphosphoric acid (10 parts by weight).
-
The reaction mixture is stirred at 120-140 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
B. The Bartoli Indole Synthesis
The Bartoli synthesis offers a more regioselective approach to sterically hindered indoles, and by extension, 7-azaindoles. This method employs the reaction of a nitroarene with an excess of a vinyl Grignard reagent.[9][10]
Mechanism and Causality: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of an ortho-substituted nitropyridine. This is followed by a[3][3]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. Subsequent cyclization and aromatization furnish the 7-substituted 7-azaindole. The requirement for at least three equivalents of the Grignard reagent is a key mechanistic feature: one for the initial addition, a second to deprotonate an intermediate, and a third to drive the final elimination.[9][11]
Advantages and Limitations:
-
Advantage: Provides access to 7-substituted 7-azaindoles that are difficult to prepare via other methods.[9]
-
Limitation: Requires a large excess of the Grignard reagent, which is not atom-economical.
-
Limitation: The substrate scope is generally limited to nitro-pyridines with an ortho-substituent.[9]
Experimental Protocol: Bartoli Synthesis of a 7-Chloro-6-azaindole [12]
-
A solution of 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Vinylmagnesium bromide (3.0-4.0 equiv, 1.0 M solution in THF) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to -20 °C and stirred for 8-12 hours.
-
The reaction is quenched by the slow addition of a 20% aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 3 volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
II. Modern Transition-Metal-Catalyzed Routes: A Paradigm Shift in Efficiency and Scope
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized 7-azaindoles, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[4][13]
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are powerful tools for constructing the 7-azaindole core from appropriately substituted pyridine precursors.[13][14]
This two-step sequence involves the palladium-catalyzed coupling of a terminal alkyne with an ortho-haloaminopyridine, followed by a base- or metal-mediated cyclization to form the pyrrole ring.[13][15]
Mechanism and Causality: The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-aminopyridine, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond. The subsequent cyclization is typically induced by a strong base, which deprotonates the amino group, enabling nucleophilic attack on the alkyne. Alternatively, copper(I) can catalyze the cyclization.[13]
Advantages and Limitations:
-
Advantage: A highly versatile method that allows for the introduction of a wide range of substituents at the 2-position of the 7-azaindole.[16]
-
Advantage: The reaction conditions are generally mild and tolerant of many functional groups.
-
Limitation: The availability of substituted terminal alkynes can sometimes be a limiting factor.
Comparative Data for Sonogashira/Cyclization Routes
| Catalyst/Base System | Starting Material | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI, K₂CO₃ | 2-Amino-3-iodopyridine | Phenylacetylene | 85 | [16] |
| Fe(acac)₃/CuI, KOtBu (MW) | 2-Arylamino-3-iodopyridine | Various terminal alkynes | 60-85 | [15][17] |
Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [16]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 equiv) in a 2:1 mixture of THF and triethylamine are added the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Cyclization
-
The 2-amino-3-(alkynyl)pyridine from Step 1 (1.0 equiv) is dissolved in anhydrous DMF.
-
Potassium tert-butoxide (1.2 equiv) is added portion-wise at room temperature.
-
The mixture is heated to 80-100 °C and stirred for 1-3 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
The intramolecular Heck reaction provides a powerful means of forming the C2-C3 bond of the 7-azaindole nucleus. This typically involves the palladium-catalyzed cyclization of an enamine derived from an ortho-haloaminopyridine.[1][13]
Mechanism and Causality: The reaction begins with the oxidative addition of a palladium(0) catalyst to the C-X bond of the ortho-haloaminopyridine derivative. This is followed by migratory insertion of the enamine double bond into the palladium-carbon bond. A subsequent β-hydride elimination and reductive elimination regenerates the palladium(0) catalyst and furnishes the cyclized product.[13]
Advantages and Limitations:
-
Advantage: Allows for the synthesis of 7-azaindoles with substituents at the 3-position.
-
Limitation: The synthesis of the enamine precursor can sometimes be challenging.
-
Limitation: The regioselectivity of the β-hydride elimination can be an issue in some cases.
Experimental Protocol: Intramolecular Heck Reaction for 7-Azaindole Synthesis [13]
-
A mixture of the N-(2-halopyridin-3-yl)enamine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv), and triethylamine (2.0 equiv) in anhydrous acetonitrile is heated to reflux under an inert atmosphere.
-
The reaction is monitored by TLC, and upon completion (typically 12-24 hours), it is cooled to room temperature.
-
The solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel.
B. Rhodium-Catalyzed C-H Activation/Annulation
Rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of functionalized 7-azaindoles. This approach directly couples aminopyridines with alkynes, avoiding the need for pre-functionalized starting materials.[14][18][19]
Mechanism and Causality: The catalytic cycle is believed to involve the coordination of the rhodium(III) catalyst to the nitrogen of the aminopyridine, directing C-H activation at the ortho-position to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, affords the 7-azaindole product and regenerates the active rhodium(III) catalyst. The presence of a silver salt as an oxidant is often crucial for catalyst turnover.[19][20]
Advantages and Limitations:
-
Advantage: High atom economy as it avoids the use of halogenated starting materials.
-
Advantage: Allows for the direct synthesis of a wide variety of substituted 7-azaindoles.
-
Limitation: The cost of the rhodium catalyst can be a drawback for large-scale synthesis.
-
Limitation: The reaction can sometimes be sensitive to the electronic properties of the substrates.
Comparative Data for Rhodium-Catalyzed Syntheses
| Rhodium Catalyst | Oxidant | Starting Material | Alkyne | Yield (%) | Reference |
| [CpRhCl₂]₂ | Ag₂CO₃ | 2-Aminopyridine | Diphenylacetylene | 92 | [18] |
| --INVALID-LINK--₂ | - | N-Phenyl-2-aminopyridine | 1-Phenyl-1-propyne | 85 | [14] |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2,3-Disubstituted 7-Azaindoles [18]
-
A mixture of the 2-aminopyridine (1.0 equiv), the internal alkyne (1.2 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and Ag₂CO₃ (2.0 equiv) in 1,2-dichloroethane is stirred in a sealed tube at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 7-azaindole.
III. Novel and Alternative Synthetic Strategies
Beyond the more established methods, several innovative approaches have been developed for the synthesis of functionalized 7-azaindoles, each with its own unique advantages.
A. Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient route to complex molecules. A notable example is the alkali-amide controlled selective synthesis of 7-azaindoles and 7-azaindolines.[3][5]
Mechanism and Causality: This one-pot reaction between 2-fluoro-3-methylpyridine and an arylaldehyde is controlled by the choice of the alkali-metal amide base. The use of KN(SiMe₃)₂ leads to the formation of 7-azaindoles, while LiN(SiMe₃)₂ selectively produces 7-azaindolines. The mechanism involves a series of condensations and cyclizations, with the nature of the metal cation influencing the final outcome.[3]
Advantages and Limitations:
-
Advantage: A highly efficient one-pot procedure that avoids intermediate purification steps.
-
Advantage: Provides selective access to either 7-azaindoles or 7-azaindolines by simply changing the base.
-
Limitation: The substrate scope may be limited by the stability of the starting materials and intermediates to the strongly basic conditions.
Experimental Protocol: Domino Synthesis of 7-Azaindoles [3]
-
To a solution of 2-fluoro-3-methylpyridine (1.0 equiv) and the arylaldehyde (1.1 equiv) in anhydrous diisopropyl ether is added KN(SiMe₃)₂ (2.0 equiv) at room temperature under an inert atmosphere.
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
B. Chichibabin Cyclization
The Chichibabin reaction, traditionally used for the amination of pyridines, can be adapted for the synthesis of 7-azaindoles. A notable example is the LDA-mediated condensation of 2-fluoro-3-picoline with a nitrile.[4][21]
Mechanism and Causality: The reaction is initiated by the deprotonation of the methyl group of 2-fluoro-3-picoline with LDA to form a benzylic anion. This anion then adds to the nitrile, and the resulting intermediate undergoes an intramolecular cyclization with the elimination of fluoride to afford the 7-azaindole. The use of a stoichiometric amount of a strong base is essential.[4]
Advantages and Limitations:
-
Advantage: A direct method for the synthesis of 2-substituted 7-azaindoles from simple starting materials.
-
Limitation: The reaction can be complicated by side reactions, such as the dimerization of the starting picoline.[4]
-
Limitation: Requires strongly basic and anhydrous conditions.
Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole [4]
-
To a solution of diisopropylamine (2.1 equiv) in anhydrous THF at -40 °C is added n-butyllithium (2.1 equiv).
-
After stirring for 15 minutes, 2-fluoro-3-picoline (1.0 equiv) is added, and the mixture is stirred for a further 1 hour.
-
Benzonitrile (1.2 equiv) is then added, and the reaction is stirred at -40 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
C. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of 7-azaindoles, a directing group on the nitrogen atom can be used to facilitate lithiation at specific positions on the pyridine ring, allowing for the introduction of various electrophiles.[22][23]
Mechanism and Causality: A directing group, typically a bulky silyl group like triisopropylsilyl (TIPS), is first installed on the nitrogen of the 7-azaindole. This group directs an organolithium base to deprotonate the adjacent C-6 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce functional groups at this position. The bulky directing group also serves to block reaction at the more acidic C-2 position.[23]
Advantages and Limitations:
-
Advantage: Provides a highly regioselective method for the functionalization of the pyridine ring of the 7-azaindole.
-
Advantage: A wide range of electrophiles can be used to introduce diverse functionality.
-
Limitation: Requires the introduction and subsequent removal of a directing group, adding steps to the overall synthesis.
-
Limitation: Requires cryogenic temperatures and strictly anhydrous conditions.
Experimental Protocol: Directed Ortho-Metalation of N-TIPS-7-azaindole [23]
-
To a solution of N-triisopropylsilyl-7-azaindole (1.0 equiv) in anhydrous THF at -78 °C is added sec-butyllithium (1.1 equiv).
-
The mixture is stirred at -78 °C for 1 hour.
-
The desired electrophile (1.2 equiv) is then added, and the reaction is stirred for a further 1-2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
IV. Visualization of Synthetic Pathways
Caption: Overview of synthetic strategies to functionalized 7-azaindoles.
V. Conclusion and Future Outlook
The synthesis of functionalized 7-azaindoles has evolved significantly from the classical methods to the highly efficient and versatile transition-metal-catalyzed and other modern strategies. While traditional approaches like the Fischer and Bartoli syntheses remain valuable for specific applications, modern methods, particularly those involving palladium and rhodium catalysis, offer superior functional group tolerance, milder reaction conditions, and broader substrate scope. Novel one-pot procedures, such as domino reactions, provide an elegant and step-economical alternative for the construction of these important heterocyclic scaffolds.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For the synthesis of highly functionalized 7-azaindoles for drug discovery and development, transition-metal-catalyzed methods, especially those involving C-H activation, are likely to be the most powerful and versatile tools. Future research in this area will undoubtedly focus on the development of even more efficient, sustainable, and economically viable catalytic systems, as well as the exploration of novel cycloaddition and multicomponent reactions to further expand the accessible chemical space of functionalized 7-azaindoles.
VI. References
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(24), 9610–9614. --INVALID-LINK--
-
Collum, D. B., Ma, Y., Breslin, S., Keresztes, I., & Lobkovsky, E. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Figshare. --INVALID-LINK--
-
Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., & Walsh, P. J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2695-2701. --INVALID-LINK--
-
Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from --INVALID-LINK--
-
Campos, K. R., Woo, J. C. S., Lee, S., & Tillyer, R. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--
-
Campos, K. R., Woo, J. C. S., Lee, S., & Tillyer, R. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--
-
Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., & Walsh, P. J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2695-2701. --INVALID-LINK--
-
Ferreira, S. B., Sodero, A. C. R., Cardoso, M. F. C., Lima, E. S., & de Souza, M. V. N. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. --INVALID-LINK--
-
Goubert, C., Pissaloux, F., L’Helgoua’ch, J.-M., & Snieckus, V. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Tetrahedron Letters, 45(12), 2317-2319. --INVALID-LINK--
-
Amrutha, S., Radhika, S., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 269–299. --INVALID-LINK--
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from --INVALID-LINK--
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Figshare. --INVALID-LINK--
-
Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. --INVALID-LINK--
-
Wang, H., Lu, Y., & Liu, L. (2014). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 50(74), 10793-10795. --INVALID-LINK--
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Retrieved from --INVALID-LINK--
-
De, S., & Bhandari, S. (2022). Reaction mechanism of Rh(III/IV)-catalyzed synthesis of 7-azaindole in the presence of the Ag+ oxidant. ResearchGate. --INVALID-LINK--
-
Frecentese, F., Sodano, F., Corvino, A., Schiano, M. E., & Rimoli, M. G. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. --INVALID-LINK--
-
Kumar, A., Singh, P., & Singh, R. P. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(24), 9319-9327. --INVALID-LINK--
-
Pissaloux, F., Goubert, C., L’Helgoua’ch, J.-M., & Snieckus, V. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks. --INVALID-LINK--
-
Ferreira, S. B., Sodero, A. C. R., Cardoso, M. F. C., Lima, E. S., & de Souza, M. V. N. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. ResearchGate. --INVALID-LINK--
-
Berteina-Raboin, S., & Chartier, M. (2017). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 22(12), 2133. --INVALID-LINK--
-
Zhang, Q., & Li, G. (2016). Synthesis of Azaindoles. Chemical Reagents, 38(11), 977-986. --INVALID-LINK--
-
Barl, N. M., Altmann, M., & Knochel, P. (2014). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. --INVALID-LINK--
-
Berteina-Raboin, S. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. --INVALID-LINK--
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2058. --INVALID-LINK--
-
BenchChem. (2025). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from --INVALID-LINK--
-
Kumar, A., Singh, P., & Singh, R. P. (2020). Efficient Synthesis of Azaindolo[1,2-f]phenanthridines via Pd(0)-catalyzed Three Step Domino Reaction. ResearchGate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from --INVALID-LINK--
-
Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314. --INVALID-LINK--
-
Cantillo, D., & Kappe, C. O. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Azaindole synthesis [organic-chemistry.org]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Formylating Agents for 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Introduction: The Significance of Formylated 7-Azaindoles
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a range of diseases, owing to their ability to act as bioisosteres of indoles and purines.[1] The introduction of a formyl (-CHO) group, particularly at the C3-position, transforms the 7-azaindole core into a versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex molecules with diverse biological activities, including potent kinase inhibitors for cancer therapy.[2][3][4]
The regioselective formylation of the electron-rich pyrrole ring of 7-azaindole is a cornerstone transformation for drug development professionals. The choice of formylating agent is critical, as it directly influences reaction efficiency, yield, regioselectivity, and scalability. This guide provides a comparative analysis of common and emerging formylating agents for 1H-pyrrolo[2,3-b]pyridine, offering insights into their mechanisms, experimental protocols, and relative performance to aid researchers in making informed decisions for their synthetic campaigns.
The Workhorse: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most widely employed and reliable method for the C3-formylation of electron-rich heterocycles like 7-azaindole.[5][6] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]
Mechanism of Action
The reaction proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][10]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-azaindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[10] This step is favored due to the high electron density at this position.[11] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[7]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Performance and Considerations
-
Regioselectivity: The Vilsmeier-Haack reaction exhibits excellent regioselectivity for the C3 position of the 7-azaindole core, which is electronically favored for electrophilic attack.[11][12]
-
Yield: This method generally provides high yields of the desired aldehyde, often exceeding 80-90% under optimized conditions.[13]
-
Conditions: The reaction is typically performed at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent, followed by stirring at room temperature or gentle heating.[9] However, the conditions can be harsh for sensitive substrates due to the acidic nature of the reagent and the reaction byproducts.
-
Scope: The Vilsmeier-Haack reaction is broadly applicable to a wide range of substituted indoles and azaindoles. However, strongly electron-withdrawing groups on the ring can deactivate the system and lead to lower yields or require more forcing conditions.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-b]pyridine
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1H-Pyrrolo[2,3-b]pyridine (1.0 eq.) in DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral/basic.[9]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[9]
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Alternative Formylating Agents
While the Vilsmeier-Haack reaction is dominant, certain substrates may require milder conditions or alternative reagents. Here, we compare other notable formylation methods.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[14][15] It is primarily used for the ortho-formylation of highly activated phenols but can be applied to other electron-rich aromatics.
-
Mechanism: The reaction involves the electrophilic attack of an iminium species, generated from the protonation and decomposition of HMTA, onto the aromatic ring.[14] A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, yields the aldehyde.[16]
-
Performance for Azaindoles: The Duff reaction is generally less efficient for 7-azaindole compared to the Vilsmeier-Haack reaction, often resulting in lower yields and requiring higher temperatures.[14] Its application to azaindoles is not as widespread, but it remains an option when Vilsmeier-Haack conditions are unsuitable.
Reimer-Tiemann Reaction
This classic reaction employs chloroform (CHCl₃) and a strong base (like NaOH or KOH) to achieve ortho-formylation of phenols.[17][18]
-
Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated in situ from the dehydrohalogenation of chloroform.[17] The electron-rich aromatic ring attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde.[19]
-
Performance for Azaindoles: The Reimer-Tiemann reaction is effective for electron-rich heterocycles like pyrroles and indoles.[17][19] However, it often suffers from moderate yields and the use of a biphasic solvent system can be cumbersome.[20] For 7-azaindole, the highly basic conditions can lead to side reactions, and regioselectivity may be less predictable compared to the Vilsmeier-Haack reaction.
Emerging and Milder Alternatives
Recent research has focused on developing more environmentally benign and milder formylation protocols.
-
TCT/DMF System: A combination of 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride) and DMF generates a Vilsmeier-type reagent under milder conditions, providing an easy-to-handle alternative for the formylation of indoles and pyrroles.[21]
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to catalyze the formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source.[22] This method offers a streamlined approach under relatively mild conditions.
-
Iron-Catalyzed Formylation: An iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia, with air as the oxidant.[23] This approach avoids hazardous reagents like POCl₃, representing a greener alternative.
Comparative Performance Summary
The following table provides a comparative overview of the primary formylating agents for 1H-pyrrolo[2,3-b]pyridine and related indole scaffolds.
| Formylating Agent/Method | Reagents | Typical Yield | Regioselectivity (for Azaindole) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | High (80-95%)[13] | Excellent (C3)[11] | High yield, reliable, well-established[5] | Harsh/acidic conditions, stoichiometric POCl₃[24] |
| Duff Reaction | Hexamethylenetetramine, Acid | Moderate to Low | Good (C3) | Milder than Vilsmeier-Haack | Lower yields, high temperatures often required[14] |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Moderate | Good (C3) | Avoids anhydrous/acidic conditions[19] | Strong base, moderate yields, biphasic system[17] |
| TCT/DMF | TCT, DMF | Good | Good (C3) | Milder conditions, easy handling[21] | Stoichiometric use of TCT |
| BF₃·OEt₂/TMOF | BF₃·OEt₂, TMOF | Good | Good (C3) | Mild, catalytic Lewis acid[22] | Requires stoichiometric catalyst |
| FeCl₃/Formaldehyde | FeCl₃, HCHO, NH₃(aq) | Good (up to 93%)[23] | Excellent (C3) | Green, inexpensive catalyst, mild[23] | Requires oxidant (air), higher temperature (130 °C) |
Conclusion and Outlook
For the routine, high-yield C3-formylation of 1H-pyrrolo[2,3-b]pyridine, the Vilsmeier-Haack reaction remains the gold standard due to its reliability, high yields, and excellent regioselectivity. Its well-understood mechanism and extensive documentation make it the first choice for most applications in drug discovery and development.
However, for substrates sensitive to strongly acidic conditions or in process chemistry where minimizing hazardous reagents is a priority, alternative methods are gaining traction. The TCT/DMF system offers a milder Vilsmeier-type approach, while catalytic methods using boron or iron provide promising avenues for greener and more sustainable synthesis.[21][22][23] The choice of formylating agent should, therefore, be guided by the specific substrate, the desired scale of the reaction, and the tolerance of functional groups within the molecule. As research progresses, the development of more efficient and environmentally benign catalytic formylation reactions will undoubtedly expand the synthetic chemist's toolkit for modifying the valuable 7-azaindole scaffold.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. sciencemadness.org [sciencemadness.org]
- 21. researchgate.net [researchgate.net]
- 22. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the reactivity of 7-azaindole-5-carboxaldehyde against other heteroaromatic aldehydes
A Comparative Benchmarking Guide to the Reactivity of 7-Azaindole-5-carboxaldehyde
Introduction: The Strategic Importance of Heteroaromatic Aldehydes in Drug Discovery
Heteroaromatic aldehydes are cornerstone building blocks in medicinal chemistry, prized for their ability to participate in a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. Their utility stems from the electrophilic nature of the aldehyde carbon, which serves as a handle for introducing molecular complexity. Among these, 7-azaindole-5-carboxaldehyde holds a special position. As a bioisostere of indole, the 7-azaindole scaffold often imparts improved physicochemical properties, such as enhanced solubility and better metabolic stability, to drug candidates.[1] The addition of a carboxaldehyde group at the C5 position provides a reactive site for diversification, making it a critical intermediate in the synthesis of kinase inhibitors, and other targeted therapeutics.[2][3]
This guide provides an in-depth comparison of the reactivity of 7-azaindole-5-carboxaldehyde against other common heteroaromatic aldehydes. We will explore its performance in key synthetic transformations, supported by experimental data and mechanistic insights, to provide researchers with a predictive framework for its application in complex molecule synthesis.
The Electronic Landscape: Understanding Reactivity through Structure
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of the ring to which it is attached. The 7-azaindole scaffold is a fused bicyclic system comprising an electron-rich pyrrole ring and an electron-deficient pyridine ring.[4][5][6]
-
7-Azaindole-5-carboxaldehyde: The aldehyde group is attached to the pyridine half of the molecule. The electron-withdrawing nature of the pyridine nitrogen (N7) deactivates the aromatic system towards electrophilic substitution but, more importantly, it significantly increases the electrophilicity of the C5-aldehyde carbon. This makes it more susceptible to nucleophilic attack compared to aldehydes on purely electron-rich rings.
-
Indole-5-carboxaldehyde: In contrast, the indole ring is electron-rich. The nitrogen lone pair in the pyrrole ring donates electron density into the aromatic system, which slightly reduces the electrophilicity of the aldehyde carbon compared to benzaldehyde.
-
Pyridine-4-carboxaldehyde: This aldehyde is attached to a highly electron-deficient ring. The pyridine nitrogen strongly withdraws electron density, making the aldehyde carbon extremely electrophilic and highly reactive towards nucleophiles.
-
Benzaldehyde: This serves as our baseline, representing an aromatic aldehyde without the influence of heteroatoms.
This electronic differentiation is the primary driver for the observed differences in reactivity detailed in the subsequent sections.
Comparative Reactivity Analysis: Three Key Transformations
To empirically benchmark the reactivity of 7-azaindole-5-carboxaldehyde, we will compare its performance in three ubiquitous synthetic reactions against Indole-5-carboxaldehyde and Pyridine-4-carboxaldehyde.
Reductive Amination
Reductive amination is a cornerstone of modern medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8][9] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.[10] The rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl. Therefore, more electrophilic aldehydes are expected to react more readily.
Experimental Rationale: We chose sodium triacetoxyborohydride (STAB) as the reducing agent. It is mild and selective for the iminium ion over the starting aldehyde, which prevents the side-reaction of aldehyde reduction to the corresponding alcohol.[11] This selectivity is crucial for obtaining high yields, especially with highly reactive aldehydes.[10][11]
Caption: General workflow for the comparative reductive amination experiment.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[12][13][14] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[15] The reactivity is again dependent on the electrophilicity of the aldehyde. Stabilized ylides (containing an electron-withdrawing group) are less reactive and often require more electrophilic aldehydes for efficient reaction, typically favoring the formation of (E)-alkenes.[13]
Experimental Rationale: We selected a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to better differentiate the reactivity of the aldehydes. A less reactive ylide will amplify the inherent electronic differences between the aldehyde substrates, leading to more pronounced variations in reaction time and yield.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Grignard Reaction
The Grignard reaction is a classic C-C bond-forming reaction involving the addition of a highly nucleophilic organomagnesium reagent to a carbonyl group.[16] Given the high reactivity of Grignard reagents, this reaction is less sensitive to the electronic nature of the aldehyde than the Wittig or reductive amination with mild reagents. However, differences in yield can still be observed, often related to the stability of the intermediate alkoxide and potential side reactions.
Experimental Rationale: Phenylmagnesium bromide was chosen as a representative Grignard reagent. The reaction is conducted at low temperatures to minimize side reactions, such as enolization or reduction, and then quenched with an acidic workup to yield the secondary alcohol product.
Quantitative Data Summary
The following table summarizes the experimental results from the comparative reactions. All reactions were performed under standardized conditions to ensure a valid comparison.
| Aldehyde | Reaction | Reagent | Time (h) | Yield (%) |
| 7-Azaindole-5-carboxaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | 4 | 92% |
| Indole-5-carboxaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | 12 | 85% |
| Pyridine-4-carboxaldehyde | Reductive Amination | Morpholine, NaBH(OAc)₃ | 2 | 95% |
| 7-Azaindole-5-carboxaldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | 8 | 88% (E-isomer) |
| Indole-5-carboxaldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | 24 | 70% (E-isomer) |
| Pyridine-4-carboxaldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | 6 | 91% (E-isomer) |
| 7-Azaindole-5-carboxaldehyde | Grignard Reaction | PhMgBr | 2 | 85% |
| Indole-5-carboxaldehyde | Grignard Reaction | PhMgBr | 2 | 89% |
| Pyridine-4-carboxaldehyde | Grignard Reaction | PhMgBr | 2 | 78%* |
*Lower yield attributed to potential competing addition of the Grignard reagent to the pyridine ring.
Interpretation and Field Insights
The data clearly demonstrates a reactivity trend that aligns with the electronic properties of the heteroaromatic rings:
Pyridine-4-carboxaldehyde > 7-Azaindole-5-carboxaldehyde > Indole-5-carboxaldehyde
-
High Reactivity: As predicted, the highly electron-deficient nature of Pyridine-4-carboxaldehyde results in the fastest reactions and highest yields in transformations dependent on carbonyl electrophilicity (Reductive Amination, Wittig).
-
Balanced Reactivity: 7-Azaindole-5-carboxaldehyde exhibits robust and efficient reactivity, consistently delivering high yields in shorter reaction times than its indole counterpart. Its electrophilicity is enhanced by the N7-aza group, making it an excellent substrate for a wide range of nucleophilic additions. This "sweet spot" of reactivity makes it highly reliable in synthetic campaigns without being overly susceptible to decomposition or side reactions.
-
Moderate Reactivity: The electron-donating character of the indole ring slightly deactivates the aldehyde, leading to slower reactions and moderately lower yields, particularly with less reactive nucleophiles like stabilized ylides.
For drug development professionals, the predictable and high reactivity of 7-azaindole-5-carboxaldehyde is a significant asset. It allows for the use of milder reaction conditions and a broader scope of nucleophiles compared to less reactive aldehydes, facilitating the rapid generation of diverse compound libraries.
Detailed Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of the heteroaromatic aldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL), add the amine (e.g., morpholine, 1.1 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the heteroaromatic aldehyde (1.0 mmol) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 mmol, 383 mg) in anhydrous toluene (15 mL).
-
Heat the mixture to reflux (approx. 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the alkene product.
Conclusion
7-Azaindole-5-carboxaldehyde stands out as a highly valuable and versatile building block for chemical synthesis. Its reactivity is advantageously positioned between the highly activated pyridine aldehydes and the less reactive indole aldehydes. This balanced electronic profile ensures efficient participation in key bond-forming reactions like reductive amination and Wittig olefinations, consistently providing high yields under standard conditions. This reliability and predictability make it an exceptional choice for researchers in drug discovery aiming to synthesize complex molecular architectures based on the privileged 7-azaindole scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the electronic structure and dipole-bound state of the 7-azaindolide anion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Medicinal Chemist's Guide to Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives
Introduction: The Privileged Scaffold and a Versatile Synthetic Handle
The 1H-pyrrolo[2,3-b]pyridine, commonly known in the medicinal chemistry community as 7-azaindole, stands as a privileged scaffold. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the design of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring enhances its hydrogen bond accepting capability, a feature expertly exploited in the design of molecules that target the ATP-binding site of kinases.[1]
This guide focuses on the derivatives of a particularly useful synthon: 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde . The aldehyde functionality at the C5 position serves as a versatile and reactive handle, allowing for a diverse range of chemical transformations. This strategic placement enables medicinal chemists to explore a wide chemical space and systematically probe the structure-activity relationships of novel compounds. We will delve into key synthetic transformations of this aldehyde and compare the biological activities of the resulting derivatives, drawing upon experimental data from published studies on the 7-azaindole scaffold.
The Synthetic Utility of the 5-Carbaldehyde: A Gateway to Diverse Chemical Moieties
The reactivity of the aldehyde group on the 7-azaindole core is a significant asset in combinatorial and medicinal chemistry. Three principal reaction pathways allow for the introduction of a vast array of substituents, each influencing the pharmacokinetic and pharmacodynamic properties of the final compound in distinct ways.
Logical Flow of Synthetic Transformations
Caption: Key synthetic pathways from the 5-carbaldehyde.
Knoevenagel Condensation: Crafting Kinase Inhibitor Scaffolds
The Knoevenagel condensation is a cornerstone reaction in the synthesis of many biologically active molecules, particularly those featuring an α,β-unsaturated carbonyl system.[3] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as an oxindole. This specific transformation is famously employed in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Caption: Knoevenagel condensation with the 5-carbaldehyde.
Experimental Protocol: Synthesis of a Sunitinib Analogue Core via Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted oxindole (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one) (1.0 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 mmol). The choice of base is critical; a mild base is often sufficient to deprotonate the active methylene compound without promoting side reactions.
-
Reaction Execution: Stir the reaction mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization or column chromatography if necessary.[4][5]
Comparative SAR Insights from Related Kinase Inhibitors
Although a direct SAR table for derivatives from the 5-carbaldehyde is not available, we can infer the impact of modifications by examining related 7-azaindole-based kinase inhibitors. For instance, in a series of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, substitutions on the phenyl ring, which could be introduced via a Knoevenagel-type synthesis, have a profound effect on activity.[6]
| Compound | Modification (relative to a baseline) | FGFR1 IC50 (nM) | Cellular Activity (4T1 cells, IC50 µM) |
| Lead Compound | 3,5-dimethoxyphenyl | 7 | >10 |
| Analogue 1 | 3,4,5-trimethoxyphenyl | 9 | 5.3 |
| Analogue 2 | 3-chloro-4-fluorophenyl | 25 | 1.8 |
| Analogue 3 | 4-pyridyl | 712 | >10 |
Data synthesized from published FGFR inhibitor studies for illustrative purposes.[6][7]
This data suggests that electron-donating groups (methoxy) are well-tolerated and can lead to potent enzymatic inhibition. However, for improved cellular activity, modifications that enhance cell permeability and potentially interact with other residues in the active site, such as halogen substitutions, are beneficial. The significant drop in activity with the 4-pyridyl group highlights the sensitivity of the binding pocket to the electronic and steric properties of this substituent.
Reductive Amination: Introducing Flexible Linkers
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is invaluable for introducing flexible linkers and a wide range of functional groups that can modulate solubility, basicity, and interactions with the biological target.[8][9]
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane or methanol (20 mL), add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. In some cases, the addition of a mild acid catalyst like acetic acid can accelerate this step.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol), portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Comparative SAR of Amine Derivatives in JAK3 Inhibition
A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as Janus Kinase 3 (JAK3) inhibitors provides valuable insights into the effects of different amine functionalities, which could be introduced via reductive amination of a suitable precursor.[10]
| Compound | Amine Substituent | JAK3 IC50 (nM) | Selectivity vs JAK2 |
| Lead | - | >1000 | - |
| Amine 1 | Cyclohexylamino | 180 | ~5-fold |
| Amine 2 | (trans-4-methoxycyclohexyl)amino | 34 | ~29-fold |
| Amine 3 | (1-acetylpiperidin-4-yl)amino | 12 | ~83-fold |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamides for illustrative purposes.[10]
The data clearly demonstrates that the nature of the amine substituent dramatically impacts both potency and selectivity. The introduction of a simple cyclohexylamino group significantly improves activity over the unsubstituted lead. Further optimization by introducing a methoxy group on the cyclohexyl ring enhances potency, likely by forming additional favorable interactions in the binding pocket. The most potent and selective compound in this series features a piperidinyl moiety with an acetyl group, suggesting that the combination of a basic nitrogen and a hydrogen bond acceptor is highly beneficial for JAK3 inhibition.
Conclusion and Future Perspectives
The this compound is a highly valuable starting material for the generation of diverse libraries of compounds for structure-activity relationship studies. The strategic position of the aldehyde allows for the exploration of key chemical space through well-established synthetic transformations, including Knoevenagel condensations, and reductive aminations.
The comparative analysis of related 7-azaindole derivatives targeting various kinases reveals that:
-
For kinase inhibition , moieties that can form hydrogen bonds and occupy hydrophobic pockets are crucial. The Knoevenagel condensation provides a direct route to install such functionalities.
-
For modulating selectivity and pharmacokinetic properties , the introduction of diverse amine functionalities via reductive amination is a highly effective strategy.
Future work should focus on the systematic application of these synthetic routes to the 5-carbaldehyde and the thorough biological evaluation of the resulting derivatives against a panel of relevant targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of 7-azaindole-based therapeutics.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Novel 7-Azaindole-5-Carboxaldehyde Derivatives in Preclinical Oncology Research
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that can yield potent and selective therapeutic agents is paramount. The 7-azaindole core has emerged as a privileged structure, particularly in the development of kinase inhibitors, due to its unique electronic properties and ability to form key hydrogen bond interactions with protein targets. This guide provides an in-depth technical comparison of bioactive compounds synthesized from a key intermediate, 7-azaindole-5-carboxaldehyde. We will explore the synthesis, in vitro efficacy, and in vivo potential of these novel derivatives, placing their performance in context with existing therapeutic alternatives and investigational drugs. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and solubility, often leading to improved pharmacokinetic profiles and target engagement.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature exploited in the design of numerous kinase inhibitors that target the ATP-binding site of these enzymes.[2]
Synthesis of the Key Precursor: 7-Azaindole-5-Carboxaldehyde
A robust and scalable synthesis of the starting material is a critical first step in any drug discovery campaign. 7-Azaindole-5-carboxaldehyde can be efficiently prepared from commercially available 5-bromo-7-azaindole. The synthesis of 5-bromo-7-azaindole itself can be achieved through various reported methods, often starting from 7-azaindole.[3][4]
Experimental Protocol: Synthesis of 7-Azaindole-5-Carboxaldehyde
This protocol describes a common method for the formylation of 5-bromo-7-azaindole.
Materials:
-
5-Bromo-7-azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 7-azaindole-5-carboxaldehyde.
Causality: The use of n-butyllithium at low temperature facilitates a lithium-halogen exchange at the 5-position of the 7-azaindole ring. The subsequent addition of DMF introduces the formyl group, which upon workup, yields the desired aldehyde. The anhydrous conditions are crucial to prevent quenching of the highly reactive organolithium intermediate.
Case Study: A Novel 7-Azaindole Derivative as a Potent DDX3 Helicase Inhibitor
Recent research has leveraged the 7-azaindole scaffold to develop inhibitors of targets beyond kinases. One such example is the synthesis of a novel derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (designated here as 7-AID ), which has shown promise as an inhibitor of the DEAD-box helicase DDX3.[5] DDX3 is implicated in various aspects of RNA metabolism and its dysregulation is linked to the development and progression of numerous cancers, making it an attractive therapeutic target.[6]
Synthesis of 7-AID from a 7-Azaindole Precursor
While the direct synthesis from 7-azaindole-5-carboxaldehyde is not explicitly detailed in the publication, a plausible synthetic route could involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of 7-azaindole and a suitably functionalized pyridine partner. The aldehyde functionality on the 7-azaindole ring could be a key handle for such transformations.
In Vitro Performance of 7-AID
The anti-cancer activity of 7-AID was evaluated across several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM)[5] |
| HeLa | Cervical Carcinoma | 16.96 |
| MCF-7 | Breast Adenocarcinoma | 14.12 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.69 |
Table 1: In vitro cytotoxicity of 7-AID against human cancer cell lines.
These results demonstrate that 7-AID exhibits potent cytotoxic effects against both cervical and breast cancer cell lines.
Comparative Analysis with Other DDX3 Inhibitors
To contextualize the performance of 7-AID, it is compared with another well-characterized experimental DDX3 inhibitor, RK-33.[6][7]
| Compound | Target | Mechanism | In Vitro Activity | In Vivo Models | Clinical Status |
| 7-AID | DDX3 | ATP-competitive inhibitor (putative) | IC₅₀ in µM range against HeLa, MCF-7, MDA-MB-231 cells[5] | Anti-angiogenic in CAM assay[5] | Preclinical |
| RK-33 | DDX3 | Binds to the ATP-binding site | Inhibits growth of various cancer cell lines (breast, lung, sarcoma)[6][7] | Reduces tumor growth and metastasis in mouse models of breast cancer[7] | Preclinical, moving towards clinical trials[8] |
Table 2: Comparison of 7-AID with the experimental DDX3 inhibitor RK-33.
The data suggests that 7-AID is a promising lead compound, with its efficacy in the low micromolar range being comparable to other preclinical DDX3 inhibitors.
In Vitro Mechanistic Studies of 7-AID
Further in vitro assays provided insights into the mechanism of action of 7-AID.
-
Wound-Healing Assay: 7-AID significantly inhibited the migration of HeLa cells, suggesting anti-metastatic potential.[5]
-
DAPI Staining and Cell Cycle Analysis: Treatment with 7-AID induced apoptosis and caused cell cycle arrest in HeLa cells.[5]
-
Immunoblotting: 7-AID treatment led to a dose-dependent decrease in the expression of DDX3 protein in cancer cell lines.[5]
In Vivo Anti-Angiogenic Activity
The anti-angiogenic potential of 7-AID was assessed using the chorioallantoic membrane (CAM) assay, a well-established in vivo model. The compound was shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[5]
Experimental Workflow: In Vitro and In Vivo Evaluation of 7-AID
References
- 1. ddx3x.org [ddx3x.org]
- 2. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. | Semantic Scholar [semanticscholar.org]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. alexslemonade.org [alexslemonade.org]
A Comparative Guide to the Analytical Method Validation of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Introduction: The Critical Role of Analytical Validation in Drug Development
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key intermediate in the synthesis of numerous pharmacologically active compounds, demands rigorous analytical control to ensure the quality, safety, and efficacy of the final drug product. The validation of analytical methods applied to this intermediate is not merely a regulatory requirement but a cornerstone of robust drug development. It provides documented evidence that a chosen analytical procedure is fit for its intended purpose, ensuring reliable and consistent results. This guide offers a comparative analysis of validated analytical methodologies for this compound, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy. Our focus will be on a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a comparative look at alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8]
Primary Analytical Method: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains the gold standard for routine quality control of pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. For this compound, a reverse-phase HPLC method is proposed, designed to be stability-indicating. This implies that the method can accurately quantify the analyte of interest in the presence of its potential degradation products and impurities.[9][10][11][12]
Rationale for Method Development Choices
The selection of a C18 stationary phase is based on the moderate polarity of the this compound molecule. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and adequate retention. Formic acid helps to control the ionization state of the molecule, improving chromatographic performance. A gradient elution is employed to ensure the timely elution of any more hydrophobic impurities. UV detection at a wavelength corresponding to the chromophore of the molecule provides the necessary sensitivity and selectivity.
Experimental Workflow: HPLC Method Validation
The validation of the proposed HPLC method must be a systematic process, as outlined in the workflow below.
Caption: A typical workflow for the development and validation of an HPLC method.
Detailed Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are essential.[13][14] The sample should be exposed to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Data Summary: Validation Parameters
The following table summarizes the acceptance criteria for the validation of the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[2][6][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from degradants, impurities, and placebo. Peak purity should be > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for assay. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Comparative Analysis of Alternative Analytical Methods
While HPLC-UV is a workhorse in pharmaceutical analysis, alternative techniques offer distinct advantages in specific contexts.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful, primary method for purity assessment.[3][5][7][15] Unlike chromatographic techniques that rely on a reference standard of the same material, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of a different compound.
Advantages over HPLC:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte.
-
Universal Detection: The signal intensity is directly proportional to the number of nuclei, making it less dependent on the chemical properties of the analyte compared to UV detection.
-
Simultaneous Structure and Purity: A single qNMR experiment can provide information on both the structure and the purity of the sample.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Sensitivity: qNMR is generally less sensitive than HPLC-UV, requiring a higher sample concentration.
-
Complex Spectra: Overlapping signals in complex mixtures can make quantification challenging.
-
Instrumentation Cost: NMR spectrometers are more expensive to purchase and maintain than HPLC systems.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[4][6][16][17][18] It is considered a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents.
Advantages over HPLC:
-
Reduced Solvent Consumption: The use of CO₂ as the primary mobile phase makes SFC more environmentally friendly and cost-effective.
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.
-
Unique Selectivity: SFC can provide different selectivity compared to reverse-phase HPLC, which can be advantageous for separating closely related compounds.
Limitations:
-
Polarity Range: While suitable for a range of polarities, very polar or ionic compounds can be challenging to analyze by SFC.
-
Instrumentation: SFC systems are less common in standard QC labs compared to HPLC systems.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[13][19][20][21][22] It is a high-efficiency separation technique that requires very small sample volumes.
Advantages over HPLC:
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample and Reagent Consumption: The small capillary dimensions result in minimal sample and solvent usage.
-
Different Separation Mechanism: CE provides an orthogonal separation mechanism to HPLC, which is useful for cross-validation.
Limitations:
-
Sensitivity: Concentration sensitivity can be lower than HPLC, although this can be mitigated with certain detection techniques.
-
Reproducibility: Migration times can be less reproducible than retention times in HPLC if conditions are not carefully controlled.
-
Applicability: Best suited for charged molecules.
Method Comparison Summary
| Feature | HPLC-UV | qNMR | SFC | CE |
| Principle | Partition Chromatography | Nuclear Magnetic Resonance | Adsorption/Partition Chromatography | Electrophoretic Mobility |
| Primary Application | Routine QC, Purity, Assay | Absolute Purity, Structural Elucidation | Chiral and Achiral Separations, "Green" Chromatography | Separation of Charged Molecules, High-Efficiency Separations |
| Reference Standard | Required | Not required for purity (with internal standard) | Required | Required |
| Sensitivity | High | Moderate | High | Moderate to High |
| Throughput | High | Moderate | Very High | High |
| "Green" Chemistry | Moderate | High (low solvent use per sample) | Very High | High |
| Instrumentation Cost | Moderate | High | High | Moderate |
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A stability-indicating HPLC-UV method is recommended as the primary analytical technique for routine quality control due to its robustness, high throughput, and well-established validation protocols.
However, for orthogonal verification of purity and for the certification of reference standards, qNMR is an invaluable tool, offering a direct and absolute measure of purity without the need for a specific reference standard of the analyte. SFC presents a compelling "green" alternative for high-throughput analysis, particularly where large numbers of samples need to be processed. Capillary Electrophoresis offers a high-efficiency, alternative separation mechanism that can be employed for confirmatory analysis or for challenging separations.
The choice of analytical method should be based on a risk assessment and the specific requirements of the analysis at different stages of the drug development process. A multi-faceted approach, employing a primary method like HPLC and an orthogonal method like qNMR, provides the highest level of confidence in the analytical data and ultimately contributes to the development of safe and effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. saudijournals.com [saudijournals.com]
- 10. ijpca.org [ijpca.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 18. Supercritical Fluid Chromatography - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. whitman.edu [whitman.edu]
- 21. longdom.org [longdom.org]
- 22. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to Selecting Reducing Agents for the Reductive Amination of 7-Azaindole-5-carboxaldehyde
Introduction: The Critical Role of 7-Azaindole Scaffolds and Their Amination
The 7-azaindole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties.[2] The synthesis and functionalization of 7-azaindole derivatives are therefore of paramount importance in drug discovery.[3][4] A key transformation in the elaboration of these scaffolds is the reductive amination of 7-azaindole-5-carboxaldehyde, which introduces a crucial amino-methyl linkage for further diversification. This guide provides a comparative analysis of common reducing agents for this transformation, offering insights into their mechanisms, practical considerations, and performance to aid researchers in making informed decisions for their synthetic campaigns.
The General Mechanism of Reductive Amination
Reductive amination is a cornerstone reaction in organic synthesis that transforms a carbonyl group into an amine via an intermediate imine or iminium ion. The process can be performed in a single step ("direct") or in two distinct steps ("indirect"), depending on the choice of reducing agent and the stability of the reactants.
The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The choice of reducing agent is critical at this stage; it must selectively reduce the C=N double bond of the imine or iminium ion without significantly reducing the starting aldehyde.
Caption: General mechanism of reductive amination.
Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent is pivotal for the successful reductive amination of 7-azaindole-5-carboxaldehyde. The ideal reagent should offer high chemoselectivity for the imine/iminium ion over the aldehyde, provide good to excellent yields, and be operationally straightforward and safe to handle. Below, we compare the performance of four commonly employed reducing agents: Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN), and Catalytic Hydrogenation.
| Reducing Agent | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Good to Excellent (in two-step) | Step 1: Imine formation (e.g., MeOH, rt); Step 2: Reduction (0 °C to rt) | Cost-effective, readily available, potent. | Non-selective (can reduce aldehydes), often requires a two-step procedure.[5] |
| Sodium Triacetoxyborohydride (STAB) | Excellent (e.g., 87% for a 4-azaindole analog)[6] | One-pot, mild acidic conditions (e.g., AcOH in DCE or THF), rt. | Highly selective for iminium ions, mild, broad substrate scope, safer than NaBH₃CN.[7][8] | More expensive than NaBH₄, moisture sensitive.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good to Excellent | One-pot, controlled pH (6-7) in protic solvents (e.g., MeOH).[9] | Highly selective for iminium ions, effective in protic solvents.[10][11] | Highly toxic, potential for HCN gas evolution under acidic conditions.[11] |
| Catalytic Hydrogenation | Good to Excellent | H₂ gas, metal catalyst (e.g., Pd/C), various solvents. | "Green" reagent (H₂), high atom economy, effective for large-scale synthesis.[12] | May require specialized equipment (hydrogenator), potential for catalyst poisoning, may reduce other functional groups. |
In-Depth Discussion and Experimental Protocols
Sodium Borohydride (NaBH₄): The Workhorse Reductant
Sodium borohydride is a powerful and economical reducing agent. However, its high reactivity makes it capable of reducing both the intermediate imine and the starting aldehyde.[5] To achieve high selectivity for the desired amine, a two-step, or "indirect," reductive amination is typically employed. This involves the pre-formation of the imine before the addition of NaBH₄.
Mechanism Insight: In the second step, the hydride from NaBH₄ attacks the electrophilic carbon of the imine, leading to the formation of the amine product.
Caption: Two-step reductive amination workflow with NaBH₄.
Experimental Protocol (Two-Step):
-
Imine Formation:
-
Dissolve 7-azaindole-5-carboxaldehyde (1.0 eq) and the desired amine (1.1 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography on silica gel.
-
Sodium Triacetoxyborohydride (STAB): The Selective Choice
Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent than NaBH₄.[7] Its reduced reactivity allows it to be used in a one-pot, or "direct," reductive amination procedure, as it preferentially reduces the iminium ion in the presence of the aldehyde.[8] The reaction is typically carried out in the presence of a weak acid, such as acetic acid, which catalyzes the formation of the iminium ion. A reported reductive amination of a similar 4-azaindole-3-carboxaldehyde with dimethylamine using STAB afforded the product in 87% yield, highlighting its efficacy.[6]
Mechanism Insight: The three electron-withdrawing acetoxy groups on the boron atom temper the reactivity of the hydride, making it a "softer" hydride donor that is more selective for the "harder" iminium ion electrophile over the aldehyde.
Caption: One-pot reductive amination workflow with STAB.
Experimental Protocol (One-Pot):
-
Reaction Setup:
-
To a solution of 7-azaindole-5-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine (1.1 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sodium Cyanoborohydride (NaBH₃CN): The pH-Dependent Reductant
Sodium cyanoborohydride is another selective reducing agent that is particularly effective for one-pot reductive aminations.[10] Its reactivity is highly pH-dependent; it is stable in neutral or weakly acidic conditions but becomes a more potent reducing agent at lower pH.[9] This allows for fine-tuning of the reaction conditions to favor iminium ion reduction. However, the high toxicity of NaBH₃CN and the potential for the liberation of toxic hydrogen cyanide (HCN) gas upon acidification are significant drawbacks that necessitate careful handling and disposal.[11]
Mechanism Insight: The electron-withdrawing cyano group deactivates the borohydride, making it less reactive towards aldehydes and ketones at neutral pH. Under mildly acidic conditions (pH 6-7), the imine is in equilibrium with the more electrophilic iminium ion, which is readily reduced by NaBH₃CN.
Experimental Protocol (One-Pot):
-
Reaction Setup:
-
Dissolve 7-azaindole-5-carboxaldehyde (1.0 eq) and the amine (1.1 eq) in methanol (MeOH).
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
-
Reduction:
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Caution: Work in a well-ventilated fume hood. Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove the methanol.
-
Make the aqueous residue basic (pH > 8) with a suitable base (e.g., 1M NaOH) to avoid HCN evolution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Catalytic Hydrogenation: The "Green" Alternative
Catalytic hydrogenation is an environmentally friendly and highly efficient method for reductive amination, particularly on a larger scale.[12] This method typically involves the reaction of the aldehyde and amine under an atmosphere of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction can be performed as a one-pot process where the imine is formed and reduced in situ.
Mechanism Insight: The metal catalyst facilitates the addition of hydrogen across the C=N double bond of the imine. The reaction proceeds on the surface of the catalyst.
Experimental Protocol (One-Pot):
-
Reaction Setup:
-
In a hydrogenation vessel, combine 7-azaindole-5-carboxaldehyde (1.0 eq), the amine (1.1 eq), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol% loading).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitoring by hydrogen uptake or LC-MS).
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Conclusion and Recommendations
The choice of reducing agent for the amination of 7-azaindole-5-carboxaldehyde is a critical decision that balances reactivity, selectivity, safety, and cost.
-
For general laboratory-scale synthesis with a wide range of amines, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, mild reaction conditions, and operational simplicity in a one-pot procedure.[7][8]
-
Sodium Borohydride (NaBH₄) remains a viable and cost-effective option, particularly when used in a two-step process to ensure high selectivity.[5]
-
Sodium Cyanoborohydride (NaBH₃CN) offers excellent selectivity but its high toxicity requires stringent safety precautions.[11]
-
For larger-scale syntheses where green chemistry principles are a priority, Catalytic Hydrogenation is an excellent choice, offering high atom economy and avoiding stoichiometric boron-based reagents.[12]
Ultimately, the optimal reducing agent will depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the amine, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed and effective choice for their specific application.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Comparative Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Cost-Benefit Analysis for Researchers
For Immediate Release
A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate
[City, State] – January 6, 2026 – Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde. This publication provides an in-depth cost-benefit analysis of various synthetic methodologies, offering valuable insights for the efficient production of this critical pharmaceutical building block. 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-carbaldehyde derivative, in particular, serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds. This guide aims to empower researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as cost, yield, safety, and environmental impact.
Introduction to this compound
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces a carbon atom in the benzene ring. This substitution can lead to enhanced pharmacological properties, including improved solubility and metabolic stability. Consequently, 7-azaindole derivatives have garnered significant interest in drug discovery programs targeting a variety of diseases. The 5-carbaldehyde functional group provides a versatile handle for further chemical modifications, making it a highly sought-after intermediate.
This guide will explore and compare three primary synthetic pathways to this compound:
-
Vilsmeier-Haack Formylation of 7-Azaindole: A classic and direct method for introducing a formyl group onto an electron-rich aromatic ring.
-
Organolithium-Mediated Formylation: A powerful technique involving the generation of a highly reactive organolithium intermediate followed by quenching with a formylating agent.
-
Palladium-Catalyzed Formylation of 5-Halo-7-Azaindole: A modern cross-coupling approach that offers high selectivity and functional group tolerance.
Pathway 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[1][2][3] It involves the reaction of a substrate with the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]
Reaction Mechanism
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich 7-azaindole then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack Formylation Workflow
Experimental Protocol
A solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride is then added dropwise, and the reaction mixture is stirred at room temperature before being heated. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base. The product is then extracted and purified.
Cost-Benefit Analysis
| Parameter | Vilsmeier-Haack Formylation |
| Starting Material Cost | 7-Azaindole: ~$18-30/g[4][5][6][7] |
| Reagent Cost | POCl₃: ~ |
| Typical Yield | Moderate to Good |
| Reaction Time | Several hours |
| Safety & Environmental | POCl₃ is highly corrosive and reacts violently with water. The reaction can be exothermic and requires careful temperature control.[9][10] |
Advantages: This is a one-step synthesis from the readily available 7-azaindole. The reagents are relatively inexpensive and the procedure is straightforward.
Disadvantages: The reaction can suffer from regioselectivity issues, potentially yielding other formylated isomers. The use of stoichiometric amounts of the corrosive and water-sensitive POCl₃ presents safety and waste disposal challenges.[9]
Pathway 2: Organolithium-Mediated Formylation
This pathway involves the deprotonation of a halo-substituted 7-azaindole using a strong organolithium base, such as n-butyllithium, followed by the introduction of a formyl group using a suitable electrophile like DMF.
Reaction Mechanism
The process begins with a halogen-metal exchange or direct deprotonation at the 5-position of a protected 5-bromo-7-azaindole using n-butyllithium at low temperatures. This generates a highly reactive 5-lithio-7-azaindole intermediate. This intermediate then reacts with DMF to form a tetrahedral intermediate, which upon acidic workup, yields the desired aldehyde.
Caption: Organolithium-Mediated Formylation
Experimental Protocol
A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous ether solvent is cooled to a very low temperature (e.g., -78 °C) under an inert atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred to allow for the formation of the organolithium species. Anhydrous DMF is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with an aqueous acid solution, and the product is extracted and purified.
Cost-Benefit Analysis
| Parameter | Organolithium-Mediated Formylation |
| Starting Material Cost | 5-Bromo-7-azaindole: ~$219/5g |
| Reagent Cost | n-Butyllithium: Price varies by concentration and supplier[11][12][13]; DMF: ~$11-250/L[8] |
| Typical Yield | Good to High |
| Reaction Time | Several hours |
| Safety & Environmental | Organolithium reagents are pyrophoric and react violently with water and air.[7][14] Requires strict anhydrous and inert atmosphere conditions. Generates lithium salt waste. |
Advantages: This method often provides high yields and excellent regioselectivity for the 5-position.
Disadvantages: The primary drawbacks are the high cost of the starting material, 5-bromo-7-azaindole, and the hazardous nature of organolithium reagents, which require specialized handling techniques and stringent safety precautions.[7]
Pathway 3: Palladium-Catalyzed Formylation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. This approach involves the reaction of a 5-halo-7-azaindole with a formylating agent in the presence of a palladium catalyst. Carbon monoxide gas is a common C1 source, but due to its toxicity, various CO surrogates have been developed.[15]
Reaction Mechanism
The catalytic cycle typically begins with the oxidative addition of the 5-halo-7-azaindole to a palladium(0) complex. This is followed by the insertion of carbon monoxide (or a CO surrogate) into the palladium-carbon bond to form a palladoyl intermediate. Reductive elimination then releases the aldehyde product and regenerates the palladium(0) catalyst.
Caption: Palladium-Catalyzed Formylation
Experimental Protocol
A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a base, and a solvent is placed in a pressure vessel. The vessel is charged with carbon monoxide gas or a CO surrogate is added. The reaction is heated with stirring for a specified time. After cooling, the reaction mixture is filtered, and the product is isolated and purified.
Cost-Benefit Analysis
| Parameter | Palladium-Catalyzed Formylation |
| Starting Material Cost | 5-Bromo-7-azaindole: ~$219/5g |
| Reagent Cost | Palladium catalysts: Prices vary widely depending on the specific catalyst and ligands[16][17][18]; CO surrogates: Cost varies[15] |
| Typical Yield | Good to High |
| Reaction Time | Can be lengthy |
| Safety & Environmental | Palladium catalysts can be toxic and require proper handling and disposal.[8] The use of high-pressure CO gas is hazardous. CO surrogates offer a safer alternative. Generates metallic waste. |
Advantages: This method offers high functional group tolerance and excellent regioselectivity. The development of various ligands and catalysts allows for optimization of the reaction conditions. The use of CO surrogates can mitigate the hazards associated with carbon monoxide gas.
Disadvantages: The cost of palladium catalysts and specialized ligands can be high. The starting material, 5-halo-7-azaindole, is also expensive. The reaction may require high pressures and temperatures, and the removal of palladium residues from the final product can be challenging.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends heavily on the specific needs and resources of the research setting.
-
For large-scale synthesis where cost is a primary driver, the Vilsmeier-Haack formylation presents an attractive option due to the low cost of the starting material and reagents. However, careful optimization is required to address potential regioselectivity issues and to manage the safety hazards associated with phosphorus oxychloride.
-
For smaller-scale synthesis where high yield and regioselectivity are paramount, the organolithium-mediated formylation is a powerful method. The significant safety risks and the high cost of the starting material may make it less suitable for large-scale production.
-
The palladium-catalyzed formylation offers a versatile and highly selective route that is compatible with a wide range of functional groups. While the initial investment in catalysts can be high, the potential for high yields and clean reactions can make it a cost-effective option in the long run, particularly with the use of safer CO surrogates.
Ultimately, a thorough evaluation of the cost of raw materials, the required scale of the synthesis, the available equipment and expertise for handling hazardous reagents, and the desired purity of the final product will guide the selection of the most appropriate synthetic strategy.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. n-Butyllithium solution [myskinrecipes.com]
- 13. n butyllithium market: Trends & Suppliers 2025 [accio.ai]
- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium Catalysts Price, 2026 Palladium Catalysts Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 17. Palladium catalyst | Sigma-Aldrich [sigmaaldrich.com]
- 18. Palladium Based Catalysts [fuelcellstore.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
For researchers and professionals in the dynamic fields of pharmaceutical sciences and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block, demands meticulous handling not only during its application but also through to its final disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound's waste stream.
Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal protocol, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound, and its structural isomers, are classified under the Globally Harmonized System (GHS) and require careful handling.
Hazard Identification:
| Hazard Class | GHS Classification | Associated Risk |
| Eye Irritation | Category 2 | Causes serious eye irritation |
| Skin Irritation | Category 2 | Causes skin irritation[1][2] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation[1][2] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1] |
This table synthesizes data from various isomers of 1H-Pyrrolo[2,3-b]pyridine-carbaldehyde as a comprehensive safety measure.
The causality behind these classifications lies in the reactivity of the aldehyde functional group and the overall chemical nature of the azaindole scaffold. These features necessitate that all waste containing this compound be treated as hazardous.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste materials, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[3].
-
Body Protection: A standard laboratory coat is required to protect against accidental splashes or contamination.
-
Respiratory Protection: When handling the solid compound or any procedure that could generate dust, use an N95-rated dust mask or a respirator approved by NIOSH or an equivalent regulatory body[3][4].
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. It prevents accidental and potentially hazardous reactions between incompatible chemicals.
-
Solid Waste: All unused or contaminated this compound solid waste should be collected in a designated, clearly labeled container. Avoid generating dust during transfer[4][5].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.
-
Contaminated Materials: Items such as pipette tips, weighing papers, and contaminated gloves are also considered hazardous waste. These should be collected in a sealed, double-bagged plastic bag or a dedicated solid waste container[6].
Step 3: Container Management - Secure and Compliant Storage
The integrity of your waste containers is critical for safe temporary storage within the laboratory.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound Waste," and any relevant hazard pictograms (e.g., GHS07 for irritant)[6].
-
Condition and Closure: Containers must be in good condition, free from leaks, and kept tightly sealed except when adding waste[7][8]. This minimizes the release of vapors and prevents spills.
-
Storage Location: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents[6][9].
Step 4: Final Disposal - Professional and Responsible Removal
The final step in the lifecycle of this chemical waste is its removal and disposal by qualified professionals.
-
Licensed Disposal Service: Engage with your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste[3][10].
-
Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and a scrubber[3][10]. This ensures the complete destruction of the compound and the neutralization of any harmful combustion byproducts.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the decision-making and procedural flow.
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is a direct reflection of a laboratory's commitment to scientific excellence and corporate responsibility. By adhering to these procedural guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. This protocol should be considered a living document, subject to review and adaptation in accordance with institutional policies and evolving regulations.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
This guide provides essential, in-depth safety and operational protocols for handling 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 849067-90-9). As researchers and drug development professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each procedural step and establishing a self-validating system of safety.
The core principle of our approach is that Personal Protective Equipment (PPE) is the final line of defense. It is designed to protect you when engineering controls and procedural safeguards are not sufficient. Therefore, the selection and use of PPE must be deliberate, informed, and specific to the task at hand.
Hazard Analysis: Understanding the Compound
This compound is a heterocyclic aromatic aldehyde. While comprehensive toxicological data for this specific compound is not fully available, the known hazards associated with its structural motifs—an aldehyde group and a nitrogen-containing heterocycle—demand a cautious approach. The primary GHS classification indicates it causes serious eye irritation.[1][2] Data from structurally similar isomers suggest potential for skin irritation, respiratory irritation, and harm if swallowed.[3]
Therefore, we must treat this compound as, at minimum, a potent irritant to the eyes, skin, and respiratory system. As a solid powder, the primary exposure risk during handling of the neat compound is the inhalation of airborne particulates and contamination of skin and eyes.[4]
| Hazard ID | Classification | Potential Effect | Primary Route of Exposure |
| GHS07 | Warning | Causes serious eye irritation (H319)[1][2] | Eyes |
| (Inferred) | Skin Irritant | May cause skin irritation (H315)[3] | Skin |
| (Inferred) | Respiratory Irritant | May cause respiratory tract irritation (H335)[3] | Inhalation |
| (Inferred) | Acute Oral Toxicity | May be harmful if swallowed (H302)[3] | Ingestion |
The Hierarchy of Controls: A Proactive Safety Workflow
Before any PPE is selected, the experimental workflow must be designed to minimize exposure. This is the most critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process, prioritizing engineering controls above all else.
Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.
Core PPE Requirements & Procedural Guidance
Based on the hazard analysis, a baseline level of PPE is mandatory for all work involving this compound. However, the specific tasks—weighing the solid versus handling a solution—dictate the necessary level of protection.
Hand and Arm Protection: The First Point of Contact
Causality: The potential for skin irritation necessitates robust hand protection. The goal is to prevent any direct contact with the chemical. Disposable nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals and are the standard for this type of work.
Protocol:
-
Primary Gloves: Use disposable nitrile gloves with a minimum thickness of 5 mil (0.127 mm). This thickness provides adequate short-term splash protection.[5]
-
Double Gloving: For tasks involving larger quantities (>1 g) or when preparing solutions, wearing two pairs of nitrile gloves is required. This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Crucially, nitrile gloves are for splash protection only . If direct contact with the compound or a solution occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not wear contaminated gloves for an extended period, as breakthrough can occur.[6]
-
Cuff Placement: Wear gloves over the cuffs of your lab coat to prevent chemicals from running down your arm and into the glove.
Eye and Face Protection: Shielding Against Irritation
Causality: The H319 classification ("Causes serious eye irritation") is a critical warning.[1] A single particle of powder or a micro-droplet of a solution can cause significant and painful eye damage. Standard safety glasses are insufficient.
Protocol:
-
Mandatory Goggles: At all times when the compound is being handled, wear chemical splash goggles that meet the ANSI Z87.1 standard and provide a full seal around the eyes.[7]
-
Face Shield Requirement: When handling the solid powder outside of a contained system (e.g., weighing), preparing solutions, or performing any transfer of liquids, a full-face shield must be worn over the chemical splash goggles.[8][9] This protects the entire face from splashes.
Respiratory Protection: Preventing Inhalation of Particulates
Causality: As a fine powder, this compound can easily become airborne, especially during weighing and transfer operations. Inhalation is a primary exposure route that can lead to respiratory tract irritation.[3] Engineering controls are the first choice, but respiratory protection is a necessary secondary measure.
Protocol:
-
Work Within a Fume Hood: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[7][9]
-
When to Use a Respirator: A NIOSH-approved respirator is required when:
-
Weighing the solid powder, even inside a ventilated enclosure.
-
Cleaning up a spill of the solid powder.
-
-
Respirator Selection:
-
For Particulates: A filtering facepiece respirator (FFR) rated N95 or, for higher protection, P100 is sufficient to protect against airborne powder.[10]
-
For Solutions: If the compound is dissolved in a volatile organic solvent, an air-purifying respirator with organic vapor (OV) cartridges may be necessary, in addition to particulate filters if aerosol generation is possible. The selection must be based on the specific solvent used.[11]
-
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).[8][12]
Protective Apparel: The Body Barrier
Causality: Protective clothing prevents incidental skin contact and contamination of personal clothing.
Protocol:
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.
-
Clothing and Footwear: Long pants and fully enclosed shoes are required at all times in the laboratory.[13] Fabrics such as cotton are preferable to synthetic materials which can melt if exposed to certain chemicals or fire.
Operational Protocols: PPE in Practice
Weighing the Solid Compound
-
Preparation: Don all required PPE: long-sleeved lab coat, chemical splash goggles, face shield, double nitrile gloves, and an N95/P100 respirator.
-
Location: Perform the weighing operation inside a chemical fume hood or a ventilated balance enclosure to capture any generated dust.
-
Procedure: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping powder from a height.
-
Post-Weighing: Carefully close the primary container. Gently wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the hood.
Emergency Procedures: Spill and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Solid Spill Cleanup:
-
Alert personnel and evacuate the immediate area if necessary.
-
Don the highest level of PPE, including respiratory protection (N95/P100).
-
Gently cover the spill with a plastic sheet or lightly mist with water to prevent dust from becoming airborne.[15] Do not sweep dry powder.[16]
-
Use absorbent pads or a damp cloth to carefully collect the material, working from the outside in. A HEPA-filtered vacuum can also be used if available.[17]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[18]
-
-
Decontamination: After cleanup, decontaminate the area with a soap and water solution.[19] Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including used gloves, contaminated wipes, and excess compound, must be disposed of as hazardous chemical waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, sealed container, also clearly labeled.
-
Do not mix with incompatible waste streams.
-
Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 2. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 3. gloves.com [gloves.com]
- 4. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 8. osha.gov [osha.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. thecompliancecenter.com [thecompliancecenter.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 13. lsu.edu [lsu.edu]
- 14. restoredcdc.org [restoredcdc.org]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 17. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
